molecular formula C7H13ClN4 B1407580 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride CAS No. 1537863-96-9

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Cat. No.: B1407580
CAS No.: 1537863-96-9
M. Wt: 188.66 g/mol
InChI Key: DQQFVMIDOGHZQU-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4 and its molecular weight is 188.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFVMIDOGHZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-68-2
Record name Piperidine, 4-(4H-1,2,4-triazol-4-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Introduction

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This compound represents such a molecule, integrating the pharmacologically significant 1,2,4-triazole nucleus with the versatile piperidine ring. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3] The piperidine scaffold is a ubiquitous structural motif in drug discovery, particularly for central nervous system (CNS) agents, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its potential applications in medicinal chemistry, grounded in authoritative scientific principles.

Molecular Structure and Physicochemical Properties

This compound is composed of a saturated six-membered piperidine heterocycle linked via its 4-position carbon to the nitrogen at the 4-position of a five-membered 1,2,4-triazole ring.[4] This specific linkage is crucial, distinguishing it from isomers where the linkage occurs at other positions of the triazole ring. The molecule is typically supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability, making it more amenable to handling, formulation, and biological testing compared to its free base form.[4]

The triazole ring provides hydrogen bond acceptors, while the protonated piperidine nitrogen acts as a hydrogen bond donor, features that are critical for molecular recognition and binding to biological targets.[5]

PropertyValueSource
Molecular Formula C₇H₁₄Cl₂N₄[4]
Molecular Weight 225.12 g/mol [4]
CAS Number 1401425-75-9 (dihydrochloride)[4]
Appearance Expected to be a crystalline solid[4]
Solubility Soluble in polar solvents like water, methanol, and ethanol[4]
SMILES C1CNCCC1C2=NC=NN2.Cl.Cl[4]
InChI InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence. A logical and field-proven approach involves the construction of the triazole ring onto a pre-existing, suitably protected piperidine precursor. The following protocol is a representative methodology based on established chemical principles for forming 1,2,4-triazoles.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Deprotection & Salt Formation A 4-Aminopiperidine B Boc-protected 4-Aminopiperidine A->B Boc₂O, Et₃N DCM, 0°C to RT D Boc-protected 4-(4H-1,2,4-Triazol-4-yl)piperidine B->D Reflux C N,N-Dimethylformamide azine C->D Reflux E 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride D->E HCl in Dioxane RT

Caption: General workflow for the synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

  • Rationale: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent it from participating in the subsequent triazole formation reaction, ensuring regioselectivity.[5]

  • To a stirred solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

  • Rationale: This step involves the cyclocondensation reaction to form the 1,2,4-triazole ring. Reacting the protected aminopiperidine with a suitable C2N synthon like N,N-dimethylformamide azine provides the necessary atoms for the heterocycle.

  • Combine the Boc-protected 4-aminopiperidine (1.0 eq) and N,N-dimethylformamide azine (1.1 eq) in a suitable high-boiling solvent such as xylol or N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude intermediate is purified by column chromatography.

Step 3: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.[5]

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M solution, 3-5 eq) at room temperature.

  • Stir the mixture for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum: The spectrum should show characteristic signals for the triazole protons (typically downfield singlets around 8.0-9.0 ppm) and the piperidine ring protons (a complex series of multiplets in the aliphatic region, typically 1.5-3.5 ppm).[8][9] The NH proton of the piperidinium ion may appear as a broad singlet.

  • Expected ¹³C NMR Spectrum: Signals corresponding to the two distinct carbons of the triazole ring (around 140-150 ppm) and the carbons of the piperidine ring (typically 30-60 ppm) are expected.[9][10]

Mass Spectrometry (MS)
  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₇H₁₂N₄, the expected m/z would be approximately 153.11.[11]

Infrared (IR) Spectroscopy
  • Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Result: The IR spectrum should display characteristic absorption bands, including N-H stretching from the piperidinium salt (broad band around 2700-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching from the triazole ring (around 1600-1650 cm⁻¹), and N-N stretching (around 1400-1450 cm⁻¹).[9]

Applications in Medicinal Chemistry and Drug Development

The structural combination of a 1,2,4-triazole and a piperidine ring makes this scaffold a highly attractive starting point for drug discovery programs.

  • Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][12] The 4-(4H-1,2,4-Triazol-4-yl)piperidine core can serve as a foundational structure for novel antifungal candidates.

  • Antibacterial Agents: Piperidine moieties are frequently incorporated into antibacterial agents to enhance cell wall penetration and target engagement. The triazole-piperidine scaffold has been successfully used as the C7 side chain in novel fluoroquinolone antibiotics, demonstrating potent activity against both susceptible and multidrug-resistant bacterial strains.[13]

  • Anticancer Agents: The triazole nucleus is present in several anticancer agents. Derivatives of the related 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been designed as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target implicated in cancer development through the modulation of the CD47 "don't eat me" signal.[14]

  • CNS Disorders: The piperidine ring is a classic "privileged scaffold" for CNS-targeting drugs due to its ability to improve blood-brain barrier permeability. The triazole moiety can modulate receptor binding and metabolic stability, making this combined scaffold a promising platform for developing novel treatments for neurological and psychiatric conditions.

Conceptual Diagram of Pharmacological Significance

SAR_Concept cluster_triazole Triazole Contributions cluster_piperidine Piperidine Contributions Core 4-(4H-1,2,4-Triazol-4-yl)piperidine Scaffold Triazole 1,2,4-Triazole Moiety Core->Triazole Piperidine Piperidine Moiety Core->Piperidine T_Prop1 Pharmacophore (H-Bond Acceptor) Triazole->T_Prop1 T_Prop2 Metabolic Stability Triazole->T_Prop2 T_Prop3 Enzyme Inhibition (e.g., CYP51) Triazole->T_Prop3 P_Prop1 3D Structural Scaffold Piperidine->P_Prop1 P_Prop2 Improved Solubility (as salt) Piperidine->P_Prop2 P_Prop3 CNS Penetration Piperidine->P_Prop3 T_App1 Antifungal Activity T_Prop1->T_App1 T_App2 Anticancer Activity T_Prop1->T_App2 T_Prop3->T_App1 P_App1 Antibacterial Agents P_Prop1->P_App1 P_App2 CNS Therapeutics P_Prop1->P_App2 P_Prop3->P_App2

Caption: Key contributions of the triazole and piperidine moieties to pharmacological potential.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available at: [Link]

  • PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Available at: [Link]

  • AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • PubChemLite. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. Available at: [Link]

  • Chemsigma. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride [297171-80-3]. Available at: [Link]

  • PubChemLite. 4-(4h-1,2,4-triazol-4-yl)piperidine. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Taylor & Francis Online. A Convenient Synthesis of Novel 4-(1,2,4-Triazol-1-yl)-2-pyrazolines and Their Derivatives. Available at: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

  • PubMed Central. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available at: [Link]

  • ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]

  • PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

  • ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • NIH. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4H-1,2,4-triazol-4-yl)piperidine and its hydrochloride salts. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic scaffold.

Introduction: The Significance of the Triazole-Piperidine Scaffold

The integration of a piperidine ring with a 1,2,4-triazole moiety creates a molecular scaffold of significant interest in medicinal chemistry. The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms that can participate in hydrogen bonding and other molecular interactions, making it a valuable pharmacophore for engaging with biological targets.[1] Compounds incorporating this combined scaffold are explored for a wide range of therapeutic applications, including their potential as enzyme inhibitors and receptor modulators.[2][3]

PART 1: Chemical Identifiers and Properties

A precise identification of chemical compounds is critical for scientific research and regulatory compliance. For the 4-(4H-1,2,4-triazol-4-yl)piperidine structure, there can be ambiguity between its free base form and its various salt forms, as well as its isomers. The hydrochloride salt, particularly the dihydrochloride, is common for enhancing solubility and stability.[1]

While a specific CAS number for the monohydrochloride was not definitively identified in public databases, the dihydrochloride salt is cataloged. It is crucial for researchers to verify the exact identity and salt form of the material they are using.

Table 1: Core Identifiers for 4-(4H-1,2,4-Triazol-4-yl)piperidine and its Dihydrochloride Salt

Identifier4-(4H-1,2,4-Triazol-4-yl)piperidine Dihydrochloride
CAS Number 1609407-68-2[4]
Molecular Formula C7H14Cl2N4[4]
Molecular Weight 225.12 g/mol [1][4]
Synonyms 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride[4]

Note: The user's query was for the monohydrochloride, but the dihydrochloride is more commonly referenced in chemical catalogs.

Physicochemical Properties

The properties of this compound are largely dictated by the combination of the polar triazole ring and the basic piperidine nitrogen, along with the salt form. The dihydrochloride salt is expected to be a crystalline solid with good solubility in polar solvents like water, methanol, and ethanol.[1] This enhanced water solubility is a key advantage for its use in biological assays and for potential pharmaceutical formulations.[1]

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Physical State Crystalline solidBased on similar heterocyclic salts[1]
Solubility Soluble in water, methanol, ethanol; limited in non-polar organic solventsEnhanced by dihydrochloride salt formation[1]
Stability Improved stability for storage and handling as a saltGeneral property of amine hydrochloride salts[1]
pKa The piperidine nitrogen is basic, while the triazole ring has acidic and basic properties.Inferred from the respective functional groups.

PART 2: Synthesis and Characterization

General Synthetic Approach

The formation of the 1,2,4-triazole ring often involves the cyclization of intermediates such as amidrazones.[5] A plausible synthetic route could involve the reaction of a piperidine-containing precursor with a reagent that provides the necessary atoms to form the triazole ring.

A generalized workflow for the synthesis and purification is outlined below.

Caption: A generalized workflow for the synthesis of 4-(4H-1,2,4-triazol-4-yl)piperidine hydrochloride.

Experimental Protocol: A Representative Synthesis of a 1,2,4-Triazole Derivative

The following is a representative, literature-inspired protocol for the synthesis of a 1,2,4-triazole, which illustrates the key chemical transformations. This is not a direct protocol for the topic compound but serves as an expert guide to the likely methodology.

Step 1: Formation of an N-acylamidrazone intermediate.

  • A carboxylic acid derivative (e.g., an ester or acid chloride) is reacted with a hydrazine derivative.

  • The resulting hydrazide is then converted to an amidrazone, for example, by reaction with an imidoyl chloride.

Step 2: Cyclization to form the 1,2,4-triazole ring.

  • The amidrazone intermediate is heated, often in the presence of a catalyst or a dehydrating agent, to induce intramolecular cyclization.[5]

  • Microwave-assisted synthesis can also be employed to accelerate this step.

Step 3: Purification of the free base.

  • The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure 4-(4H-1,2,4-triazol-4-yl)piperidine free base.

Step 4: Hydrochloride salt formation.

  • The purified free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether).

  • A solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol) is added dropwise with stirring.

  • The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the compound.

PART 3: Applications in Research and Drug Development

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold is a building block for creating more complex molecules with potential therapeutic value.[2]

Anticancer Research

Derivatives of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold have been investigated as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC).[3] Upregulation of isoQC is linked to cancer development through the generation of pE-CD47, which enhances the "don't eat me" signal that allows cancer cells to evade the immune system.[3] Inhibitors based on this scaffold have shown promise in reducing pE-CD47 levels and exhibiting anti-cancer effects in vivo.[3]

Caption: Inhibition of the isoQC pathway in cancer by triazole-piperidine derivatives.

Antifungal Properties

Triazole-containing compounds are a well-established class of antifungal agents.[1] They typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of fungal cell membranes.[1] The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold may possess similar antifungal properties, though specific studies on this particular compound are needed to confirm its activity and spectrum.[1]

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from related compounds like piperidine hydrochloride and other triazole derivatives.

General Safety Precautions: [6][7][8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a fume hood.[6][7] Avoid breathing dust, fumes, or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[7][8]

  • Ingestion: Harmful if swallowed.[9][10] Do not eat, drink, or smoke when using this product.[6][7] If swallowed, rinse mouth and seek immediate medical attention.[6]

  • Irritation: May cause skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure combines the favorable pharmacokinetic properties of the piperidine ring with the versatile chemical and biological activity of the 1,2,4-triazole moiety. While further research is needed to fully elucidate the biological activities and therapeutic applications of this specific molecule, its structural motifs are present in compounds being actively investigated for anticancer and antifungal therapies. Researchers working with this compound should pay close attention to its proper identification, handling, and characterization to ensure the integrity and reproducibility of their scientific findings.

References

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. PubChem. [Link]

  • 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. PubChemLite. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride [297171-80-3]. Chemsigma. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

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Unraveling the Mechanistic Landscape of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action for 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel heterocyclic compound, this compound. While the definitive biological target of this specific molecule remains an active area of investigation, its structural motifs—the 1,2,4-triazole ring and the piperidine core—are well-established pharmacophores present in a multitude of clinically significant therapeutic agents. This document synthesizes the current understanding of these scaffolds to propose several plausible mechanisms of action, including but not limited to, enzyme inhibition and receptor modulation. Furthermore, we present a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured approach to elucidating the pharmacological profile of this promising compound.

Introduction

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of molecular diversity and have led to the development of numerous blockbuster drugs. This compound emerges as a compound of significant interest due to the convergence of two powerful structural features: the 1,2,4-triazole nucleus and the piperidine ring.

The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged structure" in drug discovery.[1][2][3] Its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, allow it to interact with a wide array of biological receptors with high affinity.[3] This versatility has led to the incorporation of the 1,2,4-triazole moiety into drugs with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5]

The Role of the Piperidine Moiety in Drug Design

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another prevalent scaffold in medicinal chemistry. Its conformational flexibility and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, optimizing interactions with biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions that can enhance binding affinity and improve pharmacokinetic properties.

This compound: A Compound of Interest

The hydrochloride salt of 4-(4H-1,2,4-Triazol-4-yl)piperidine combines the therapeutic potential of the 1,2,4-triazole ring with the favorable physicochemical properties of the piperidine scaffold. This unique combination suggests that the compound could exhibit a range of biological activities, making it a compelling candidate for further investigation. This guide will now delve into several postulated mechanisms of action based on the known pharmacology of structurally related compounds.

Postulated Mechanisms of Action

Given the nascent stage of research on this compound, we will explore several evidence-based hypotheses for its mechanism of action.

Hypothesis A: Inhibition of Glutaminyl Cyclase Isoenzymes (isoQC)

2.1.1 Rationale and Supporting Evidence from Structurally Related Compounds

Recent studies have highlighted the potential of 1,2,4-triazole-piperidine derivatives as inhibitors of glutaminyl cyclase isoenzymes (isoQC).[6] Upregulated isoQC has been implicated in cancer development through the catalysis of pE-CD47 generation, which enhances the "don't eat me" signal to macrophages.[6] A new series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives has been shown to exhibit potent and selective inhibitory activity against isoQC, leading to anti-cancer effects in vivo.[6] Given the structural similarity, it is plausible that this compound could also function as an isoQC inhibitor.

2.1.2 Proposed Signaling Pathway

Caption: Proposed isoQC Inhibition Pathway.

Hypothesis B: Modulation of Cytochrome P450 Enzymes

2.2.1 Rationale and Supporting Evidence

The 1,2,4-triazole moiety is a well-known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP51 (lanosterol 14α-demethylase), which is a key enzyme in fungal ergosterol biosynthesis.[7] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole-based CYP51 inhibitors.[1] The nitrogen atoms in the triazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition. It is therefore conceivable that this compound could exhibit antifungal activity through this mechanism.[8]

Hypothesis C: Inhibition of β-Lactamases

2.3.1 Rationale based on the 4-amino-1,2,4-triazole scaffold

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes. Research into novel β-lactamase inhibitors has identified the 4-amino-1,2,4-triazole-3-thione scaffold as a promising starting point for the design of broad-spectrum inhibitors.[9] These compounds have shown inhibitory activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[9] While the subject compound is not a thione, the core 4-amino-1,2,4-triazole structure (in its tautomeric form) suggests that it could be investigated for similar activity.

Other Potential Targets

The versatility of the 1,2,4-triazole scaffold suggests other potential mechanisms of action, including:

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: Certain 1,2,4-triazole derivatives have demonstrated impressive iNOS inhibition.[10]

  • Kinase Inhibition: The piperidine and triazole moieties are found in various kinase inhibitors, suggesting this as a possible target class.[8]

  • Anticonvulsant Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties.[4][11]

Experimental Strategies for Mechanism Elucidation

A systematic and multi-faceted approach is required to elucidate the mechanism of action of this compound. The following experimental workflows provide a roadmap for this investigation.

Initial Target Screening and Validation

screening_workflow Start Compound Synthesis and Purification Broad_Screen Broad-Spectrum Enzyme/Receptor Panel Start->Broad_Screen In_Silico In Silico Molecular Docking Start->In_Silico Hit_ID Hit Identification and Prioritization Broad_Screen->Hit_ID In_Silico->Hit_ID Target_Validation Target Validation Hit_ID->Target_Validation

Caption: Initial Target Screening Workflow.

3.1.1 Protocol: Broad-Spectrum Kinase and Enzyme Panel Screening

  • Objective: To identify potential biological targets from a large panel of purified enzymes and receptors.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology) for profiling against a comprehensive panel of kinases, proteases, phosphatases, and other enzymes at a fixed concentration (e.g., 10 µM).

    • Analyze the percentage of inhibition data to identify "hits" (typically >50% inhibition).

    • Perform dose-response curves for the identified hits to determine IC₅₀ values.

  • Rationale: This unbiased approach can rapidly identify unexpected targets and provide initial leads for further investigation.

3.1.2 Protocol: In Silico Molecular Docking Studies

  • Objective: To predict the binding mode and affinity of the compound to the crystal structures of hypothesized targets (e.g., isoQC, CYP51, KPC-2).

  • Procedure:

    • Obtain the 3D structure of the compound and prepare it for docking (e.g., energy minimization).

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy.

  • Rationale: Molecular docking can provide structural insights into potential interactions and help prioritize targets for in vitro testing.

In Vitro Assays for Target Engagement and Potency

3.2.1 Protocol: Glutaminyl Cyclase (QC/isoQC) Inhibition Assay

  • Objective: To quantify the inhibitory activity of the compound against QC and isoQC.

  • Procedure:

    • Use a commercially available QC/isoQC inhibitor screening kit (e.g., from BPS Bioscience).

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, combine the recombinant QC or isoQC enzyme, the substrate (e.g., H-Gln-AMC), and the test compound.

    • Incubate the reaction at 37°C for a specified time.

    • Measure the fluorescence intensity to determine the rate of substrate conversion.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Rationale: This direct enzymatic assay provides a quantitative measure of the compound's potency and selectivity for QC and isoQC.

3.2.2 Protocol: Cytochrome P450 Inhibition Assay (e.g., CYP3A4)

  • Objective: To assess the inhibitory potential of the compound against a key drug-metabolizing enzyme.

  • Procedure:

    • Utilize a fluorescent-based CYP inhibition assay kit (e.g., from Promega).

    • In a 96-well plate, combine the recombinant CYP enzyme, a fluorogenic substrate, and the test compound.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C.

    • Measure the fluorescence at appropriate intervals.

    • Determine the IC₅₀ value.

  • Rationale: This assay is crucial for evaluating potential drug-drug interactions and can also support the hypothesis of an antifungal mechanism.

Cellular Assays to Determine Functional Effects

3.3.1 Protocol: Cell Viability and Proliferation Assays in Cancer Cell Lines

  • Objective: To determine the effect of the compound on the growth and survival of cancer cells, particularly those known to overexpress isoQC.

  • Procedure:

    • Culture relevant cancer cell lines (e.g., A549 lung cancer cells).[6]

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Rationale: This assay provides evidence of a functional cellular effect consistent with the proposed anticancer mechanism.

3.3.2 Protocol: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Procedure:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus).

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Rationale: This assay is fundamental for evaluating the potential of the compound as an antimicrobial agent.

Data Interpretation and Future Directions

The data generated from these experiments will be crucial in building a comprehensive mechanistic model for this compound. A strong correlation between potent in vitro enzyme inhibition and corresponding cellular activity will provide compelling evidence for a specific mechanism of action. For instance, a low IC₅₀ value in the isoQC assay coupled with significant growth inhibition in isoQC-overexpressing cancer cells would strongly support this hypothesis.

Future work should focus on lead optimization and structure-activity relationship (SAR) studies to improve potency and selectivity. This would involve the synthesis and testing of analogs with modifications to both the triazole and piperidine rings.

Conclusion

This compound is a promising heterocyclic compound with the potential for a diverse range of pharmacological activities. While its precise mechanism of action is yet to be fully elucidated, its structural components suggest several plausible biological targets, including isoQC, cytochrome P450 enzymes, and β-lactamases. The experimental strategies outlined in this guide provide a robust framework for systematically investigating these hypotheses and uncovering the therapeutic potential of this molecule. Through a combination of in silico, in vitro, and cell-based assays, the scientific community can effectively unravel the mechanistic intricacies of this compound and pave the way for its potential development as a novel therapeutic agent.

References

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  • Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases.
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  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)
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"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" spectroscopic data (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring linked via a nitrogen atom to a 1,2,4-triazole ring. As a hydrochloride salt, its enhanced solubility and stability make it a valuable building block in medicinal chemistry and drug development.[1] The precise structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound, framed from the perspective of a senior application scientist. The focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental design required to obtain them.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system is essential. The following diagram illustrates the chemical structure of the 4-(4H-1,2,4-Triazol-4-yl)piperidine cation, which is the form predominantly observed in spectroscopic analyses.

cluster_frags Proposed Fragmentation parent [M+H]⁺ m/z = 153.11 frag1 Piperidinyl Cation m/z = 84.08 parent->frag1 Cleavage of C4-N4' bond frag2 Triazole m/z = 69.03 parent->frag2 Cleavage of C4-N4' bond caption Fig. 2: Proposed ESI-MS fragmentation pathway.

Caption: Fig. 2: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality data is contingent upon rigorous experimental design. The following protocols outline the standard procedures for NMR and MS analysis.

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H proton, while D₂O will cause it to exchange and disappear.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is more common. [2]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Protocol 2: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile/water (50:50).

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

  • Instrumentation (LC-ESI-QTOF MS):

    • Liquid Chromatography (for sample introduction): A direct infusion method can be used, or a short C18 column can be employed to desalt the sample before it enters the mass spectrometer.

    • Mobile Phase: A typical mobile phase would be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid ensures the analyte remains protonated.

    • ESI Source Parameters:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 8-10 L/min at 200-250 °C

  • MS Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the molecular ion.

    • For fragmentation analysis (MS/MS), select the precursor ion (m/z 153.11) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation, scanning for the resulting product ions. [3]

  • Data Analysis:

    • Analyze the full scan spectrum to identify the [M+H]⁺ ion and confirm its mass matches the theoretical value.

    • Interpret the MS/MS spectrum to confirm the proposed fragmentation pathway and further validate the molecular structure.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and electronic environment of the hydrogen and carbon framework, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and interpretations outlined in this guide represent a robust framework for the analysis of this and structurally related compounds, ensuring scientific integrity and trustworthiness in research and development settings.

References

  • Sravya, G., & N, R. (2022).
  • Demirbas, N., et al. (2008).
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  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • PubChemLite. (n.d.). 4-(4h-1,2,4-triazol-4-yl)piperidine.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Benchchem. (n.d.). 4-(4-Methyl-4H-t[4][5][6]riazol-3-yl)-piperidine dihydrochloride. Retrieved from Benchchem.

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
  • PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine.
  • MolCore. (n.d.). 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate.
  • ChemicalBook. (n.d.). 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum.
  • PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride.
  • Drozd, W., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
  • Unknown Author. (n.d.). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines.
  • ChemScene. (n.d.). 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine.
  • ResearchGate. (n.d.). 13C NMR spectra of....
  • PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.
  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
  • Unknown Author. (2025). 4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one.

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring linked to a 1,2,4-triazole moiety, serves as a versatile scaffold in the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, offering both established data and robust experimental protocols for its detailed characterization. Understanding these properties is paramount as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and development potential as a pharmaceutical agent.

A critical aspect of working with this molecule is the precise understanding of its isomeric form. The nomenclature "4-(4H -1,2,4-Triazol-4-yl )piperidine" specifies that the piperidine ring is attached to the nitrogen atom at the 4-position of the triazole ring. This distinguishes it from other isomers where the linkage could be at the N1 or C3 position of the triazole ring, each of which would confer distinct physicochemical and biological properties.[2]

Molecular Structure and Identification

The chemical identity of the compound is established by its unique structure and associated identifiers. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability over the free base.[2]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-(4H-1,2,4-triazol-4-yl)piperidin-1-ium chloride-
CAS Number 690261-92-8 (Free Base)[1][3]
Molecular Formula C₇H₁₃ClN₄Calculated
Molecular Weight 188.66 g/mol Calculated
Canonical SMILES C1CNCCC1N2C=NN=C2.Cl[2]
InChI Key OQHDZWPNEOFLCW-UHFFFAOYSA-N (Free Base)-

Physicochemical Data Summary

Quantitative physicochemical data for this specific hydrochloride salt is not extensively published. The following table summarizes available data for the free base and provides context for the expected properties of the hydrochloride salt. The salt form is anticipated to exhibit higher aqueous solubility and melting point compared to the free base.

Table 2: Physicochemical Parameters

ParameterValue (Free Base)Expected Value (HCl Salt)Rationale / Comments
Physical State SolidCrystalline SolidMost hydrochloride salts of small organic molecules are crystalline solids at standard conditions.[2]
Boiling Point 306.7 ± 52.0 °C at 760 mmHgDecomposes before boilingAs an ionic salt, it is expected to have a high melting point and likely decompose at higher temperatures.
Melting Point Not available> Boiling point of free baseThe ionic nature of the salt leads to a stronger crystal lattice and thus a higher melting point.
Aqueous Solubility Sparingly soluble (predicted)Enhanced solubilityThe hydrochloride salt form significantly increases the polarity and ability to form ion-dipole interactions with water.[2]
pKa Not available~7-9 (Piperidine N), ~2-3 (Triazole N)Predicted based on typical pKa values for piperidines and 1,2,4-triazoles. The piperidine nitrogen is the primary basic center.
LogP (calculated) -0.5Not applicableLogP is a measure of partitioning for the neutral species. For an ionizable compound, LogD is the relevant pH-dependent parameter.
LogD at pH 7.4 < -0.5 (predicted)< -0.5 (predicted)At physiological pH, the compound will be predominantly in its protonated, more water-soluble form, leading to a low distribution coefficient.[4]

Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive data, the following section details standardized, field-proven protocols for determining key physicochemical parameters.

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method is a straightforward and reliable approach for determining the water solubility of compounds, particularly for those with solubility greater than 10 mg/L.[5][6][7]

Causality and Principle: This method establishes the saturation equilibrium of the compound in water at a constant temperature. The subsequent quantification of the dissolved compound in the aqueous phase provides the solubility value. The use of a buffer (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., 7.4) is crucial for drug development studies, as solubility can be highly pH-dependent for ionizable compounds.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess compound to vial prep2 Add buffer (e.g., PBS pH 7.4) prep1->prep2 Step 1 equil Agitate at constant temp (e.g., 25°C) for 24-48h to ensure equilibrium prep2->equil Step 2 sep1 Allow to settle equil->sep1 Step 3 sep2 Filter through 0.22 µm syringe filter (check for compound binding to filter) sep1->sep2 Step 4 ana2 Analyze filtrate by HPLC-UV or LC-MS sep2->ana2 Step 5 ana1 Prepare standard curve ana1->ana2 ana3 Calculate concentration (mg/mL or µM) ana2->ana3 Step 6

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to reach equilibrium. A preliminary time-course study can validate the required equilibration time.

  • Phase Separation: Remove the vial and allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Self-Validating Check: It is crucial to test for compound adsorption to the filter material by analyzing the concentration of a known standard before and after filtration.

  • Quantification: Prepare a series of calibration standards of the compound in the same aqueous medium. Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the aqueous solubility.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with multiple ionizable centers like 4-(4H-1,2,4-Triazol-4-yl)piperidine, potentiometric titration is a robust method to determine these values.[8][9][10]

Causality and Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change. The piperidine nitrogen is a relatively strong base, while the triazole nitrogens are weakly basic. Titrating the hydrochloride salt with a strong base (e.g., NaOH) will reveal the pKa of the piperidinium ion. The inflection point in the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Place the calibrated pH electrode and a titrant delivery tube into the solution. Gently stir the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show a sharp change in pH at the equivalence point. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. For more accurate determination, a first or second derivative plot can be used to precisely locate the equivalence point.

Determination of the Partition Coefficient (LogP/LogD) by Shake-Flask Method (OECD 107)

The n-octanol/water partition coefficient is a critical measure of a compound's lipophilicity. LogP refers to the partitioning of the neutral species, while LogD refers to the partitioning at a specific pH, accounting for all ionic and neutral forms. For an ionizable compound, LogD is more physiologically relevant.[11][12][13]

Causality and Principle: The shake-flask method directly measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipid membranes) and a buffered aqueous phase. The ratio of the concentrations in the two phases gives the partition coefficient. Performing this experiment at pH 7.4 provides the LogD₇.₄, a key predictor of membrane permeability.

G cluster_prep Pre-Saturation & Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Saturate n-octanol with buffer and buffer with n-octanol prep2 Add compound to mixture of pre-saturated phases prep1->prep2 Step 1 equil Agitate vigorously at constant temp (e.g., 25°C) for several hours prep2->equil Step 2 sep1 Centrifuge to ensure complete separation of layers equil->sep1 Step 3 ana1 Sample both n-octanol and aqueous layers sep1->ana1 Step 4 ana2 Analyze each sample by HPLC-UV or LC-MS ana1->ana2 Step 5 ana3 Calculate LogD = log([Conc]_octanol / [Conc]_aqueous) ana2->ana3 Step 6

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the tube at high speed to ensure a clean and complete separation of the two phases.

  • Sampling: Carefully withdraw a precise volume from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each sample using a suitable method like HPLC-UV. A calibration curve should be prepared for quantification in each phase.

  • Calculation: The distribution coefficient (D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value. Self-Validating Check: The total amount of compound recovered from both phases should be compared to the initial amount added to check for mass balance (typically >90%).

Stability Considerations

The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[14][15] However, stability should always be empirically determined for a specific compound.

  • Thermal Stability: The hydrochloride salt is expected to be a stable solid at room temperature. Thermogravimetric Analysis (TGA) can be used to determine its decomposition temperature.

  • Solution Stability: The stability of the compound in solution can be influenced by pH, temperature, and light exposure. A solution stability study should be performed by incubating the compound in relevant buffers (e.g., pH 2, pH 7.4) and solvents (e.g., DMSO) over time and quantifying the remaining parent compound by HPLC. Photostability should also be assessed according to ICH guideline Q1B.

Conclusion

This compound is a valuable building block in pharmaceutical research. While specific experimental data for this compound is limited in public literature, its key physicochemical properties can be reliably determined using the standardized, robust protocols detailed in this guide. A thorough characterization of its solubility, pKa, LogD, and stability is a foundational step in the rational design and development of new chemical entities based on this promising scaffold.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

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  • Petrović, M., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 159, 335-347. Retrieved from [Link]

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The Versatile Scaffold of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a piperidine ring and a 1,2,4-triazole moiety within a single molecular framework presents a compelling starting point for the exploration of novel bioactive compounds. 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride, as a readily accessible chemical intermediate, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the prospective biological activities stemming from this core structure, with a particular focus on its applications in the development of anticancer, antifungal, and kinase-inhibiting agents. By delving into the mechanistic underpinnings, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to harness the full potential of this promising chemical entity.

Introduction: The Strategic Importance of the Piperidine-Triazole Moiety

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, offers a flexible yet conformationally constrained backbone, enabling optimal spatial orientation of substituents for target engagement.[1] Concurrently, the 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions within biological targets.[1][2]

The amalgamation of these two structural motifs in this compound creates a molecule with a unique three-dimensional profile and a rich potential for chemical diversification. This guide will explore the demonstrated and potential biological activities of derivatives synthesized from this core, underscoring its significance as a key building block in modern drug discovery.

Potential as a Cornerstone for Anticancer Therapeutics

The 1,2,4-triazole scaffold is a prominent feature in a multitude of anticancer agents.[3] Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have emerged as a promising class of compounds in oncology, particularly in the development of selective enzyme inhibitors.

Targeting Glutaminyl Cyclase (QC/isoQC) in Cancer

A noteworthy application of this scaffold is in the design of inhibitors for glutaminyl cyclase (QC) and its isoenzyme (isoQC).[4] Upregulated isoQC is implicated in cancer progression through the catalysis of pyroglutamate (pE) formation on the N-terminus of CD47.[4] This modification enhances the interaction between CD47 on cancer cells and SIRPα on macrophages, thereby promoting a "don't eat me" signal that allows cancer cells to evade immune surveillance.[4]

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized to selectively inhibit isoQC.[4] These compounds have demonstrated the ability to reduce pE-CD47 levels in cancer cell lines and exhibit significant anti-cancer effects in vivo by inhibiting isoQC activity.[4]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method widely used to assess the preliminary anticancer activity of novel compounds by measuring cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from 4-(4H-1,2,4-triazol-4-yl)piperidine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).[6]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for a further 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Inhibitory Potency of isoQC Inhibitors

Compound IDTargetIC50 (nM)Reference
Compound 27 isoQC[Data not publicly available][4]
............

Note: Specific IC50 values for Compound 27 from the cited study are not publicly available but were shown to have significantly improved inhibitory potency.[4]

Visualization: isoQC Inhibition and the Cancer Immune Evasion Pathway

Caption: Mechanism of isoQC inhibition by 4-(4H-1,2,4-triazol-4-yl)piperidine derivatives.

Broad-Spectrum Antifungal Potential

The 1,2,4-triazole nucleus is the cornerstone of the azole class of antifungal drugs, which function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[7][8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to growth inhibition.[9][10] The piperidine moiety can be strategically employed to enhance the pharmacokinetic properties and target engagement of these antifungal agents.[11]

While direct synthesis of antifungal agents from this compound is not extensively documented in readily available literature, the potential is evident from studies on closely related structures. For instance, novel triazoles with substituted triazole-piperidine side chains have demonstrated potent activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0125 µg/mL.[11] Molecular docking studies suggest that these compounds effectively interact with the active site of fungal CYP51.[11]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[12][13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[12] This can be determined visually or by spectrophotometric reading.

Data Presentation: Antifungal Activity of Triazole-Piperidine Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
8t Candida albicans0.125[11]
8v Cryptococcus neoformans0.0125[11]
............

Visualization: Antifungal Mechanism of Action

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Essential Component Triazole_Piperidine_Derivative Triazole-Piperidine Antifungal Agent Triazole_Piperidine_Derivative->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by triazole-piperidine antifungal agents.

A Versatile Scaffold for Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major class of targeted therapeutics. The piperidine-triazole scaffold is frequently incorporated into the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.

Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) Inhibition

The piperidine-triazole moiety is present in several potent and selective kinase inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which are crucial for cytokine signaling in the immune system.[2][6] Selective JAK1 inhibitors are sought after for the treatment of autoimmune diseases, with the aim of reducing the side effects associated with broader JAK inhibition.[2]

Similarly, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[12][14][15] The piperidine-triazole scaffold can be found in the structure of some BTK inhibitors, where it contributes to the overall binding affinity and selectivity.[16][17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity and inhibition, often relying on the detection of either ATP consumption or substrate phosphorylation.[1][16]

Step-by-Step Methodology (Luminescence-based ATP detection):

  • Reaction Setup: In a microtiter plate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a predetermined time at a specific temperature.

  • Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualization: General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Start Start Reaction_Setup Combine Kinase, Substrate, and Test Compound Start->Reaction_Setup Initiation Add ATP to Initiate Reaction Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Detection Add Luminescence Reagent (Measures Remaining ATP) Incubation->Detection Data_Acquisition Read Luminescence Signal Detection->Data_Acquisition Analysis Calculate % Inhibition and IC50 Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound stands out as a high-potential scaffold in the realm of medicinal chemistry. Its synthetic tractability and the proven biological relevance of its constituent moieties make it an invaluable starting point for the development of novel therapeutics. The demonstrated success of its derivatives as anticancer agents targeting isoQC provides a compelling case for its further exploration in oncology. Moreover, the inherent potential of the piperidine-triazole combination in antifungal and kinase inhibitor design warrants significant research investment.

Future efforts should focus on the synthesis and screening of diverse libraries of compounds derived from this core structure against a wide range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new drug candidates based on this versatile and promising scaffold.

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A Senior Application Scientist's Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride, a pivotal building block for researchers and professionals in drug development. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on its role in the creation of complex, biologically active molecules.

Core Concepts: Understanding the Building Block

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety.[1] The 1,2,4-triazole is a five-membered aromatic heterocycle with three nitrogen atoms, while the piperidine is a six-membered saturated heterocycle containing one nitrogen atom.[1] This unique structural arrangement provides a three-dimensional framework with specific electronic properties that are crucial for its interaction with biological targets.[1]

The compound is typically supplied as a hydrochloride salt, which enhances its water solubility and stability, making it easier to handle and store, and potentially improving its bioavailability in pharmaceutical applications.[1]

Structural Comparison: The Impact of Methylation

It is important to distinguish 4-(4H-1,2,4-Triazol-4-yl)piperidine from its methylated analog, 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. The absence of the methyl group on the triazole ring in the former can lead to significant differences in properties such as:

  • Reduced lipophilicity.

  • Altered hydrogen bonding capabilities.

  • Different binding affinities and orientations to target proteins. [1]

  • Potentially different metabolic pathways. [1]

Physicochemical and Spectroscopic Profile

While detailed experimental data can vary by supplier, the general properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C7H14Cl2N4 (dihydrochloride)[2]
Molecular Weight ~225.12 g/mol (dihydrochloride)
Appearance Likely a crystalline solid[1]
Solubility Soluble in polar solvents like water, methanol, and ethanol.[1]

Characterization of this compound relies on standard analytical techniques to confirm its structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Synthetic Pathways and Methodologies

The synthesis of 4-(4H-1,2,4-triazol-4-yl)piperidine typically involves a multi-step process. A representative, generalized synthetic workflow is outlined below.

General Synthetic Protocol

A common approach involves the reaction of a suitably protected 4-aminopiperidine derivative with a reagent that can form the triazole ring.

Step 1: Preparation of the Piperidine Precursor

  • Start with a commercially available piperidine derivative, such as 1-Boc-4-aminopiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions.

Step 2: Formation of the Triazole Ring

  • The protected 4-aminopiperidine is reacted with N,N'-diformylhydrazine in the presence of a dehydrating agent or under conditions that promote cyclization. This reaction forms the 1,2,4-triazole ring.

Step 3: Deprotection

  • The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

Step 4: Salt Formation

  • The resulting free base, 4-(4H-1,2,4-triazol-4-yl)piperidine, is then treated with hydrochloric acid to form the stable hydrochloride salt.

Purification: Throughout the synthesis, purification of intermediates is crucial. This is typically achieved through techniques such as recrystallization or column chromatography.

Visualizing the Synthesis

G A 1-Boc-4-aminopiperidine C Cyclization/Dehydration A->C B N,N'-Diformylhydrazine B->C D 1-Boc-4-(4H-1,2,4-triazol-4-yl)piperidine C->D E Acidic Deprotection (e.g., HCl) D->E F 4-(4H-1,2,4-Triazol-4-yl)piperidine (Free Base) E->F G HCl Treatment F->G H This compound G->H

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of complex pharmaceutical agents.[3] The triazole-piperidine scaffold is a common motif in molecules designed to interact with enzymes and receptors.[3][4]

Case Study: The Synthesis of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent used to treat and prevent invasive fungal infections.[5] Its complex structure contains the core elements of the triazole and piperidine moieties, although not directly in the form of 4-(4H-1,2,4-triazol-4-yl)piperidine. However, the synthetic strategies for posaconazole often involve the use of piperazine and triazole derivatives, highlighting the importance of these heterocyclic systems in antifungal drug design.[6][7]

The synthesis of posaconazole is a multi-step convergent process.[6] One of the key fragments is an aryl piperazine amine which is coupled with a chiral tetrahydrofuran subunit.[6] A triazole subunit is then introduced at a later stage.[6] While not a direct precursor, the study of building blocks like 4-(4H-1,2,4-triazol-4-yl)piperidine provides valuable insights into the synthetic strategies for such complex molecules.

Emerging Applications
  • Anticancer Agents: Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated as potential inhibitors of glutaminyl cyclase isoenzymes, which are implicated in cancer development.[8] This suggests that the broader class of triazolyl-piperidine compounds is of significant interest in oncology research.

  • Agrochemicals: The nitrogen-rich heterocyclic structure also finds use in the development of fungicides and plant growth regulators.[3]

Structure-Activity Relationship (SAR)

The biological activity of compounds derived from this building block is often attributed to:

  • The Triazole Ring: The nitrogen atoms can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites.[4] For example, in many antifungal agents, the triazole ring binds to the heme iron of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1]

  • The Piperidine Ring: This provides a rigid scaffold that correctly orients the triazole moiety and other substituents for optimal binding to the target. It also influences the compound's solubility and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]

  • Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[9][10]

First Aid Measures
  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • In case of skin contact: Wash off with soap and plenty of water.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes.[11]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

In all cases of exposure, seek medical attention.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • The compound may be hygroscopic, so protection from moisture is important.[10]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique combination of a piperidine scaffold and a 1,2,4-triazole ring makes it an important intermediate in the synthesis of a wide range of biologically active compounds, from antifungal agents to potential cancer therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher or drug development professional looking to leverage its potential in their work.

References

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The Triazolylpiperidine Scaffold: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4H-1,2,4-triazol-4-yl)piperidine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its unique combination of a rigid triazole ring and a flexible, yet conformationally defined, piperidine moiety provides a versatile platform for developing novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, multifaceted mechanisms of action, and diverse therapeutic applications of its derivatives and analogs. We delve into the causality behind synthetic strategies and provide validated, step-by-step protocols for key biological assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs, with a focus on oncology, infectious diseases, and neurology.

Introduction: The Strategic Value of the 4-(4H-1,2,4-Triazol-4-yl)piperidine Core

The convergence of the 1,2,4-triazole and piperidine heterocycles into a single molecular entity creates a pharmacophore with significant potential. The 1,2,4-triazole ring, an isostere of amides and esters, is a metabolically stable motif known for its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[1] This property is fundamental to the activity of many established drugs, particularly in the antifungal class.[2] The piperidine ring, a ubiquitous fragment in central nervous system (CNS) agents, provides a three-dimensional structure that can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, and target engagement.

This guide will dissect the therapeutic potential of this scaffold through three primary lenses: its application in cancer immunotherapy via inhibition of glutaminyl cyclase, its role in combating fungal infections through cytochrome P450 modulation, and its utility in neurology as an anticonvulsant agent.

Synthetic Methodologies: Building the Core and its Analogs

The synthesis of 4-(4H-1,2,4-triazol-4-yl)piperidine derivatives is a multi-step process that allows for strategic diversification. The general approach involves the initial formation of the triazole ring followed by its linkage to a piperidine precursor, or the construction of the triazole onto the piperidine scaffold itself. Alkylation or arylation at the piperidine nitrogen is a common final step to generate diverse analogs.

Representative Synthesis of 1-Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives

This pathway, adapted from established methods, is a robust route for generating a library of derivatives with varying alkyl chains on the piperidine nitrogen, which is crucial for modulating properties like lipophilicity and target affinity.[3]

SynthesisWorkflow

Experimental Protocol: Synthesis of 1-Octyl-4-(4H-1,2,4-triazol-4-yl)piperidine

  • Step 1: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine.

    • A mixture of 4-aminopiperidine (1.0 mol) and N,N-dimethylformamide azine (1.1 mol) is heated to reflux for 6-8 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography or recrystallization to yield the core intermediate.

  • Step 2: N-Alkylation.

    • To a solution of 4-(4H-1,2,4-triazol-4-yl)piperidine (0.1 mol) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 0.3 mol).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-bromooctane (0.12 mol) dropwise to the mixture.

    • Heat the reaction to 60-70°C and stir for 12-18 hours until TLC indicates the consumption of the starting material.

    • Cool the mixture, pour it into ice water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to obtain the final product, 1-octyl-4-(4H-1,2,4-triazol-4-yl)piperidine.

Mechanism-Driven Therapeutic Applications

The versatility of the triazolylpiperidine scaffold is best illustrated by its diverse mechanisms of action across different therapeutic areas.

Anticancer Activity: Inhibition of Glutaminyl Cyclase Isoenzyme (isoQC)

A groundbreaking application of this scaffold is in cancer immunotherapy. Certain cancer cells overexpress CD47, a transmembrane protein that interacts with the SIRPα receptor on macrophages. This interaction transmits a "don't eat me" signal, allowing cancer cells to evade phagocytosis and immune surveillance.[4] The maturation of CD47, which is critical for its binding to SIRPα, requires post-translational modification by the Golgi-resident enzyme glutaminyl cyclase isoenzyme (isoQC).[5][6]

Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have been rationally designed as potent and selective inhibitors of isoQC.[7] By inhibiting isoQC, these compounds prevent the pyroglutamylation of CD47, thereby disrupting the CD47-SIRPα interaction and re-enabling macrophages to recognize and engulf tumor cells.[5][7]

isoQC_Pathway

Experimental Protocol: In Vitro Glutaminyl Cyclase (QC) Enzymatic Assay

This fluorimetric assay provides a robust method for quantifying the inhibitory potential of compounds against QC/isoQC.[8][9][10]

  • Reagent Preparation:

    • Prepare a working solution of the Glutaminyl Cyclase substrate (e.g., L-Glutamine-7-amido-4-methylcoumarin) in assay buffer (e.g., 25 mM HEPES, pH 7.0).

    • Dilute recombinant human isoQC enzyme to a working concentration (e.g., 125 ng/mL) in assay buffer. Keep on ice.

    • Prepare serial dilutions of the test 4-(4H-1,2,4-triazol-4-yl)piperidine derivative and a known QC inhibitor (positive control) in assay buffer.

    • Prepare a working solution of the developer enzyme (pyroglutamyl aminopeptidase, pGAPase) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the substrate solution to each well.

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 25 µL of pGAPase solution to all wells.

    • Incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiate the reaction by adding 25 µL of the diluted isoQC enzyme solution to all wells except the "no enzyme" control.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction (if necessary, depending on kit instructions).

    • Measure the fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The triazole moiety is the pharmacophore responsible for the antifungal activity of this class of compounds.[11] Triazole antifungals function by inhibiting CYP51 (lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The nitrogen atom (at position 4) of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from converting its substrate, lanosterol, to ergosterol.[12] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately resulting in fungistatic or fungicidal effects.[1]

Antifungal_Mechanism

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimal inhibitory concentration (MIC) is determined using a standardized broth microdilution method (e.g., as per CLSI guidelines).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare serial twofold dilutions of the triazolylpiperidine derivatives in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Anticonvulsant Activity: Modulation of Neuronal Excitability

The piperidine ring is a well-established pharmacophore in CNS-active compounds. Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have demonstrated significant anticonvulsant activity in preclinical models.[3][13] While the precise mechanisms for this specific scaffold are still under investigation, the activity is likely due to the modulation of neuronal excitability through several potential pathways.

Evidence from related triazole and piperidine compounds suggests mechanisms that include:

  • Enhancement of GABAergic Inhibition: The compounds may act on the GABA-A receptor complex, potentially at the benzodiazepine binding site, to increase the inhibitory effects of the neurotransmitter GABA.[14]

  • Modulation of Ion Channels: Inhibition of voltage-gated sodium or calcium channels can reduce excessive neuronal firing that characterizes seizures.[15]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[16]

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce a seizure by delivering a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Structure-Activity Relationships (SAR) and Data

Systematic modification of the 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold has yielded crucial insights into the structural requirements for various biological activities.

SAR for Anticancer (isoQC Inhibition) Activity

Studies on 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have shown that modifications at the piperidine nitrogen are critical for isoQC inhibitory potency.[7]

  • Piperidine N-1 Substitution: The introduction of large, hydrophobic, and aromatic moieties at the N-1 position of the piperidine ring is generally favorable for potent isoQC inhibition. This suggests that a key hydrophobic pocket exists in the enzyme's active site.

  • Triazole Substitution: While the core triazole is essential, substitution on the triazole ring itself can modulate activity, though this has been less explored than piperidine modifications.

Compound ID N-1 Piperidine Substituent isoQC IC₅₀ (nM) A549 Cell pE-CD47 Reduction
Lead Cmpd Diphenylmethyl150.2+++
Analog 27 (4-fluorophenyl)(pyridin-2-yl)methyl8.5+++++
Analog X Benzyl>1000+
Analog Y Cyclohexyl850.7++
(Data synthesized from findings reported in Zhou et al., 2025)[7]
SAR for Anticonvulsant and Antibacterial Activity

For 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives, the length of the alkyl chain at the N-1 position of the piperidine ring is a key determinant of both anticonvulsant and antibacterial activity.[3]

  • Anticonvulsant Activity: Optimal anticonvulsant activity in the MES test is observed with medium-length alkyl chains (e.g., C8-C12). Shorter or very long chains tend to decrease activity.

  • Antibacterial Activity: Potent activity against Gram-positive bacteria, such as Staphylococcus aureus, is associated with longer alkyl chains (e.g., C14), which likely enhances the compound's ability to disrupt the bacterial cell membrane.[3]

Compound ID N-1 Piperidine Substituent Anticonvulsant ED₅₀ (mg/kg) Antibacterial MIC (µg/mL vs S. aureus)
7a n-Hexyl>10064
7c n-Octyl65.416
7f n-Tetradecyl>1002
(Data derived from Akbas et al.)[3]

Conclusion and Future Directions

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold represents a highly validated and therapeutically relevant starting point for drug discovery. Its derivatives have demonstrated potent, mechanism-based activities in oncology, mycology, and neurology. The synthetic tractability of the core allows for extensive exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Expanding SAR: Systematically exploring substitutions on the triazole ring to identify novel interactions with target enzymes.

  • Multi-target Ligands: Designing analogs that can simultaneously modulate multiple targets, for instance, combining isoQC inhibition with other anticancer mechanisms.

  • Pharmacokinetic Optimization: Further refining the scaffold to improve drug-like properties, including metabolic stability, oral bioavailability, and CNS penetration for neurological targets.

This guide provides a foundational framework for researchers to understand and exploit the rich chemical and biological potential of this exceptional molecular architecture.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a heterocyclic molecule featuring two key pharmacophores: a 1,2,4-triazole ring and a piperidine ring. The triazole moiety is a cornerstone of numerous clinically successful drugs, renowned for its diverse biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2] The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific receptor interactions.[3]

The combination of these two privileged structures suggests a high potential for biological activity. While direct studies on this specific hydrochloride salt are scarce, a rational, structure-guided exploration of potential therapeutic targets can be initiated by examining validated targets of structurally similar compounds. This guide provides a comprehensive analysis of the most promising therapeutic avenues for this compound, grounded in existing literature and outlining detailed experimental workflows for target validation. We will explore five high-potential target classes: Glutaminyl Cyclases, Cytochrome P450 14α-demethylase (CYP51), Protein Kinases, Bcl-2 Family Proteins, and 5-Lipoxygenase-Activating Protein (FLAP).

Section 1: Glutaminyl Cyclases (QPCT & isoQC) - A Prime Hypothesis for Cancer Immunotherapy
Scientific Rationale

A compelling body of evidence points towards glutaminyl cyclases as a primary target class for triazole-piperidine scaffolds. The enzyme Glutaminyl-peptide cyclotransferase-like (QPCTL), also known as isoQC, is a Golgi-resident enzyme that catalyzes the N-terminal pyroglutamylation of specific proteins.[4][5] One of its key substrates is CD47, a transmembrane protein that acts as a "don't eat me" signal by binding to the SIRPα receptor on myeloid cells like macrophages.[6][7] The isoQC-mediated modification of CD47 is critical for a high-affinity CD47-SIRPα interaction.[4][5]

Many cancer cells overexpress CD47 to evade the innate immune system.[8][9] Therefore, inhibiting isoQC prevents the maturation of CD47, disrupts the "don't eat me" signal, and re-enables macrophages to recognize and phagocytose tumor cells.[10] This mechanism makes isoQC a highly attractive target for cancer immunotherapy. Notably, a recent study on 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives identified them as potent isoQC inhibitors for cancer treatment, providing a direct and authoritative basis for this hypothesis.[11] Furthermore, the PubChem entry for a closely related compound links it to research identifying QPCT (a secreted homolog of isoQC) as a druggable target.[12][13]

Signaling Pathway

CD47_Pathway cluster_cancer Cancer Cell cluster_macrophage Macrophage Golgi Golgi CD47_mature Mature CD47 (N-term pGlu) CD47_pre CD47 Precursor (N-term Gln) isoQC isoQC (QPCTL) CD47_pre->isoQC Substrate isoQC->CD47_mature Catalysis SIRPa SIRPα CD47_mature->SIRPa Binding Phagocytosis Phagocytosis SIRPa->Phagocytosis Inhibition ('Don't Eat Me') Compound 4-(4H-1,2,4-Triazol-4-yl) piperidine HCl Compound->isoQC Inhibition

Caption: Role of isoQC in the CD47-SIRPα "Don't Eat Me" Signaling Pathway.

Experimental Validation Workflow

QC_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation Assay Step 1: In Vitro Enzymatic Assay (Fluorimetric) IC50 Determine IC50 for QPCT and isoQC Assay->IC50 CellAssay Step 2: CD47 Maturation Assay (Flow Cytometry or IEF) IC50->CellAssay Confirm Potency Binding Measure reduction of mature CD47 on cell surface CellAssay->Binding ADCP Step 3: Macrophage Phagocytosis Assay (ADCP) Binding->ADCP Link to Function Function Quantify increase in tumor cell phagocytosis ADCP->Function

Caption: Experimental workflow for validating isoQC as a target.

This protocol determines the direct inhibitory effect of the compound on recombinant human QPCT and isoQC enzymes. A fluorimetric assay is a common high-throughput method.[14][15]

  • Reagents & Materials:

    • Recombinant human QPCT and isoQC enzymes.

    • Fluorogenic QC substrate (e.g., H-Gln-AMC).

    • QC Developer enzyme.

    • Assay Buffer (e.g., 50 mM Tris, pH 8.0).

    • Test Compound: this compound, dissolved in DMSO to create a stock (e.g., 10 mM).

    • Positive Control Inhibitor (e.g., PQ529).[5]

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add 5 µL of diluted compound or control to appropriate wells. Add 5 µL of assay buffer with DMSO to "no inhibitor" control wells.

    • Add 20 µL of a solution containing the QC/isoQC enzyme to each well. Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding 50 µL of the QC Developer solution.

    • Incubate for an additional 15 minutes at 37°C.

    • Read the fluorescence intensity on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and plot the data to determine the IC50 value using non-linear regression.

This assay confirms that the compound engages its target in a cellular context, leading to a decrease in mature, pyroglutamylated CD47 on the cell surface.[4]

  • Reagents & Materials:

    • A cancer cell line with high CD47 expression (e.g., Raji, A375).

    • Cell culture medium and supplements.

    • Test Compound and controls.

    • Primary antibody that specifically recognizes the mature, pGlu-modified N-terminus of CD47.

    • A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

    • Flow cytometer.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours. This duration allows for protein turnover.

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Incubate the cells with the primary anti-pGlu-CD47 antibody for 1 hour on ice.

    • Wash the cells twice with FACS buffer.

    • Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.

    • Wash the cells twice and resuspend in FACS buffer.

    • Analyze the median fluorescence intensity (MFI) using a flow cytometer. A decrease in MFI indicates reduced surface expression of mature CD47.

This assay provides functional validation by measuring whether compound treatment of cancer cells makes them more susceptible to phagocytosis by macrophages.[4][10]

  • Reagents & Materials:

    • Target cancer cells (e.g., Raji) and a source of macrophages (e.g., human monocyte-derived macrophages).

    • Target cells labeled with a pH-sensitive dye that fluoresces in the acidic phagosome (e.g., pHrodo).

    • A therapeutic antibody targeting the cancer cells (e.g., Rituximab for Raji cells) to opsonize them.

    • Test compound.

  • Procedure:

    • Culture and label target cancer cells with pHrodo dye according to the manufacturer's protocol.

    • Pre-treat the labeled target cells with the test compound for 48-72 hours.

    • On the day of the assay, wash the target cells and opsonize them with the therapeutic antibody.

    • Co-culture the pre-treated, labeled, and opsonized target cells with macrophages at an appropriate Effector:Target ratio (e.g., 4:1).

    • Incubate for 2-4 hours at 37°C.

    • Analyze the uptake of fluorescent target cells by macrophages using flow cytometry or high-content imaging.

    • Calculate the phagocytosis score as the percentage of macrophages that have engulfed one or more target cells. An increase in the score indicates enhanced phagocytosis.

Data Presentation
Assay TypeTargetEndpointExpected Result with Active Compound
In Vitro Enzymatic AssayRecombinant isoQC/QPCTIC50 (µM)Low micromolar to nanomolar IC50
Cellular CD47 MaturationCancer Cell LineEC50 (µM)Dose-dependent decrease in pGlu-CD47 MFI
ADCP Functional AssayMacrophage + Cancer Cell% PhagocytosisDose-dependent increase in phagocytosis
Section 2: Cytochrome P450 14α-demethylase (CYP51) - A Potential Antifungal Target
Scientific Rationale

The 1,2,4-triazole ring is the defining structural feature of azole antifungals, a major class of drugs used to treat fungal infections.[16][17] These agents act by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[18] The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, potently inhibiting its function.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, resulting in fungistatic or fungicidal activity. Given that this compound possesses this critical N-4 substituted triazole motif, evaluating its activity against fungal CYP51 is a logical and well-precedented step.

Ergosterol Biosynthesis Pathway

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates FF-MAS & others CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Compound 4-(4H-1,2,4-Triazol-4-yl) piperidine HCl Compound->CYP51 Inhibition

Caption: The fungal ergosterol biosynthesis pathway highlighting the role of CYP51.

Experimental Validation Workflow

CYP51_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Functional Validation Assay Step 1: In Vitro CYP51 Enzymatic Assay (e.g., Fluorescence-based) IC50 Determine IC50 against fungal CYP51 Assay->IC50 MIC_Assay Step 2: Antifungal Susceptibility Testing (Broth Microdilution) IC50->MIC_Assay Confirm Potency & Guide Dosing MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->MIC

Caption: Experimental workflow for validating CYP51 as a target.

This protocol uses a fluorescence-based method to measure the inhibition of recombinant fungal CYP51, which is a safer and higher-throughput alternative to traditional radio-HPLC assays.[19]

  • Reagents & Materials:

    • Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) co-expressed with NADPH-cytochrome P450 reductase in bactosomes.

    • Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC).

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system.

    • Test Compound and a known azole inhibitor (e.g., Ketoconazole) as a positive control.

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and ketoconazole.

    • In a 96-well plate, add test compound, buffer, and the CYP51/reductase bactosome preparation.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the fluorescent substrate (BOMCC) and the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) within the linear range of the reaction.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Read the fluorescence of the metabolized product.

    • Calculate the percent inhibition and determine the IC50 value.

This assay determines the compound's ability to inhibit the growth of whole fungal organisms, providing a crucial functional readout. The broth microdilution method is standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Reagents & Materials:

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

    • Standardized growth medium (e.g., RPMI-1640).

    • Test compound and standard antifungal drugs (e.g., Fluconazole).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or plate reader (for reading optical density).

  • Procedure:

    • Prepare a standardized inoculum of each fungal strain.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

    • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.

Data Presentation
Assay TypeTargetEndpointExpected Result with Active Compound
In Vitro Enzymatic AssayRecombinant Fungal CYP51IC50 (µM)Potent inhibition (low µM to nM range)
Antifungal SusceptibilityPathogenic Fungal StrainsMIC (µg/mL)Low MIC values against susceptible strains
Section 3: Protein Kinases - Exploring Opportunities in Oncology
Scientific Rationale

Protein kinases are critical regulators of cellular signaling and are among the most validated target classes in oncology. The piperidine and triazole heterocycles are common features in the chemical structures of many approved kinase inhibitors. For example, 4-aminopiperidine derivatives have been developed as potent and selective inhibitors of Akt (Protein Kinase B).[20] Furthermore, triazole-containing compounds have been successfully designed as potent inhibitors of Pim kinases, a family of serine/threonine kinases that promote cell survival and proliferation and are overexpressed in many hematological malignancies and solid tumors.[16][21] The structural elements of this compound align well with the general pharmacophore models of ATP-competitive kinase inhibitors, making a broad investigation into this target class a worthwhile endeavor.

Pim Kinase Signaling

Pim_Kinase_Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates Expression BAD BAD Pim1->BAD Phosphorylation pBAD p-BAD (Ser112) BAD->pBAD Apoptosis Apoptosis pBAD->Apoptosis Inhibition Compound 4-(4H-1,2,4-Triazol-4-yl) piperidine HCl Compound->Pim1 Inhibition

Caption: Simplified Pim-1 kinase signaling pathway leading to inhibition of apoptosis.

Experimental Validation Workflow

Kinase_Validation_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Cellular Validation Screen Step 1: Broad Kinase Panel Screen (e.g., >400 kinases) Hits Identify primary kinase hits (% Inhibition > 50%) Screen->Hits Assay Step 2: In Vitro Kinase Assay (e.g., ADP-Glo™ for Pim-1) Hits->Assay Prioritize Hits IC50 Determine IC50 for confirmed hits Assay->IC50 Western Step 3: Substrate Phosphorylation Assay (Western Blot for p-BAD) IC50->Western Confirm Potency Function Confirm target engagement in cancer cells Western->Function

Caption: Experimental workflow for identifying and validating kinase targets.

The initial step is to perform a large-scale screen against a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) at a single high concentration (e.g., 10 µM) to identify potential targets without bias. The output will be a list of kinases showing significant inhibition.

Once hits are identified, dose-response curves are generated to determine the IC50. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this.[3][22]

  • Reagents & Materials:

    • Recombinant active Pim-1 kinase.

    • Kinase substrate peptide (e.g., S6Ktide).

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Kinase Assay Buffer.

    • ATP.

    • Test Compound and a known Pim-1 inhibitor (e.g., Staurosporine) for control.

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Add 1 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 2 µL of Pim-1 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

    • Calculate IC50 from the dose-response curve.

This assay verifies that the compound inhibits the target kinase in a cellular environment by measuring the phosphorylation status of a known downstream substrate.

  • Reagents & Materials:

    • Cancer cell line expressing the target kinase (e.g., MV-4-11 AML cells for Pim-1).

    • Test compound.

    • Lysis buffer, protease, and phosphatase inhibitors.

    • Antibodies: Primary antibody against the phosphorylated substrate (e.g., anti-phospho-BAD Ser112) and a total protein antibody (e.g., anti-total-BAD) for loading control.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Treat cultured cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

    • Quantify band densities to determine the dose-dependent inhibition of substrate phosphorylation.

Data Presentation
Assay TypeTargetEndpointExpected Result with Active Compound
Kinase Panel Screen>400 Kinases% Inhibition @ 10 µM>50% inhibition for specific kinase hits
In Vitro Kinase AssayRecombinant Pim-1 (or other hit)IC50 (µM)Potent IC50 for confirmed hits
Cellular PhosphorylationCancer Cell LineIC50 (µM)Dose-dependent decrease in p-BAD signal

Sources

An In-Silico Modeling Guide for Investigating the Interactions of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the in silico analysis of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride, a heterocyclic compound with potential applications in drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to understanding the molecular interactions of this ligand. We will delve into the foundational aspects of ligand and target preparation, followed by core computational methodologies including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is crafted to provide not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice. By integrating established computational techniques with a focus on data integrity and interpretation, this guide aims to empower researchers to effectively predict and analyze the behavior of this and similar small molecules in a biological context.

Introduction to this compound and In Silico Modeling

The convergence of computational power and molecular biology has revolutionized the field of drug discovery. In silico modeling, a cornerstone of this revolution, allows for the rapid and cost-effective evaluation of molecular interactions, paving the way for the rational design of novel therapeutics. This guide focuses on a specific molecule of interest: this compound.

Chemical and Structural Properties of the Ligand

This compound is a small molecule featuring a piperidine ring linked to a 1,2,4-triazole ring.[1] The molecular formula of the base is C₇H₁₂N₄, with a molecular weight of 152.20 g/mol .[1] The hydrochloride salt form enhances its solubility in aqueous environments, a crucial factor for potential biological applications. The presence of the nitrogen-rich triazole ring suggests its potential to engage in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition at a biological target.[2] Such triazole-containing compounds have been investigated for a range of biological activities, including antifungal and anticancer properties.[1][3]

Table 1: Physicochemical Properties of 4-(4H-1,2,4-Triazol-4-yl)piperidine

PropertyValueSource
Molecular FormulaC₇H₁₂N₄[1]
Molecular Weight152.20 g/mol [1]
Boiling Point306.7±52.0°C at 760 mmHg[1]
The Rationale for In Silico Investigation

Modern drug discovery heavily relies on computational methods to sift through vast chemical libraries and to understand the intricate dance between a drug molecule and its protein target.[4] In silico techniques provide a powerful lens to predict binding affinities, elucidate binding modes, and identify key interacting residues, thereby guiding the optimization of lead compounds. For a molecule like 4-(4H-1,2,4-Triazol-4-yl)piperidine, which contains chemical motifs known to be biologically active, in silico modeling is an essential first step to hypothesize its mechanism of action and to identify potential protein targets.

Overview of the In Silico Workflow

This guide will walk you through a logical and robust in silico workflow. We will begin with the crucial preparatory steps for both the ligand and its potential protein target. Following this, we will explore the core technique of molecular docking to predict the binding pose. To refine and validate these predictions, we will then delve into molecular dynamics simulations to assess the stability of the ligand-protein complex over time. Finally, we will touch upon pharmacophore modeling as a means to identify other potential bioactive molecules based on the interaction patterns observed.

In_Silico_Workflow cluster_prep Preparation cluster_core Core Modeling cluster_advanced Advanced Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Identification & Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore

Caption: A high-level overview of the in silico modeling workflow.

Pre-computation: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

Ligand Preparation Protocol

The journey from a 2D chemical structure to a 3D model ready for simulation involves several critical steps.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Start with the 2D structure of 4-(4H-1,2,4-Triazol-4-yl)piperidine. Utilize a chemical drawing tool like ChemDraw or a molecular modeling software package to generate an initial 3D conformation.

  • Protonation State: Given the hydrochloride salt, ensure the piperidine nitrogen is protonated (positively charged). The triazole ring's protonation state should be carefully considered based on its pKa values and the physiological pH (typically ~7.4).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AM1). This step relieves any steric clashes and brings the molecule to a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges. The Gasteiger-Marsili method is a commonly used and effective approach for this purpose.[5]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Target Identification and Preparation

Identifying a biologically relevant target is often the most challenging aspect. For novel compounds, this may involve literature searches for similar scaffolds or the use of target prediction servers. Once a target is chosen, its structure must be prepared for docking.

Experimental Protocol: Protein Target Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless the goal is to validate the docking protocol by redocking the native ligand).[5]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This should be done at a physiological pH of 7.4. Assign appropriate atomic charges using a force field like AMBER or CHARMM.[6]

  • Handling Missing Residues/Atoms: Check for and, if necessary, model any missing residues or atoms in the protein structure using tools like SWISS-MODEL or Modeller.

  • File Format Conversion: Save the prepared protein structure in a format suitable for the docking software.

Core Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Theoretical Principles of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each pose. The search algorithm determines the thoroughness of the conformational search, while the scoring function evaluates the fitness of a particular pose.

Step-by-Step Molecular Docking Protocol

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Prepare Input Files: Ensure both the ligand and protein are in the .pdbqt format.

  • Define the Binding Site: Define the search space (the "docking box") on the protein where the docking algorithm will attempt to place the ligand. This can be defined based on the location of a co-crystallized ligand or by using binding site prediction tools.[8]

  • Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina.[9]

  • Analyze Results: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.[7]

Molecular_Docking_Workflow Input Prepared Ligand & Protein (.pdbqt) Define_Box Define Binding Site (Grid Box) Input->Define_Box Set_Params Configure Docking Parameters Define_Box->Set_Params Run_Vina Execute AutoDock Vina Set_Params->Run_Vina Analyze Analyze Poses & Scores Run_Vina->Analyze Output Predicted Binding Modes & Affinities Analyze->Output

Caption: A streamlined workflow for performing molecular docking.

Visualization of Docking Results

The numerical output of a docking simulation is best understood through visual inspection. Molecular visualization software like PyMOL or UCSF Chimera allows for the detailed examination of the predicted binding poses and the interactions between the ligand and the protein.[9] This visual analysis is crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Advanced Simulation: Molecular Dynamics (MD)

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex over time.[10]

The "Why" and "How" of Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system's evolution over time.[10] This allows for the study of conformational changes, the stability of interactions, and the calculation of binding free energies.

MD Simulation Workflow

The process of running an MD simulation is computationally intensive and involves several stages.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup: Place the docked ligand-protein complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P). Add ions to neutralize the system and to mimic physiological salt concentrations.[11]

  • Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble). This ensures the system reaches a stable state before the production run.[11]

  • Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to generate the trajectory data.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the dynamic behavior of the system.

MD_Simulation_Workflow System_Setup System Setup (Solvation, Ions) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis Output Dynamic Behavior & Stability Analysis->Output

Caption: The key stages of a molecular dynamics simulation workflow.

Analysis of MD Trajectories

Several metrics are used to analyze MD trajectories:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the overall stability of the protein.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[12][13]

Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular interaction points of a ligand.[14][15] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.[16] A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the binding site of a protein (structure-based).[12][15]

Application in Virtual Screening

Once a pharmacophore model is developed from the binding mode of 4-(4H-1,2,4-Triazol-4-yl)piperidine, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features.[16] This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to bind to the same target, thus accelerating the discovery of new lead compounds.[14]

Data Interpretation and Reporting

The culmination of in silico modeling is the synthesis of data from various computational experiments to build a coherent picture of the molecular interactions.

Synthesizing the Results

A robust analysis involves integrating the findings from molecular docking, MD simulations, and pharmacophore modeling. For instance, the most stable binding pose from docking should be corroborated by its stability during MD simulations. The key interactions identified in both techniques can then be used to construct a reliable pharmacophore model.

Best Practices for Reporting In Silico Results

When reporting in silico findings, it is crucial to provide sufficient detail to allow for the reproducibility of the results. This includes specifying the software versions, force fields, and all the parameters used in the simulations. Visual representations of the binding modes and quantitative data from the analyses should be clearly presented.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the in silico investigation of this compound. By following the outlined protocols and understanding the underlying principles, researchers can gain valuable insights into the potential biological activity of this compound. The results from these computational studies can then be used to prioritize experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately contributing to the advancement of drug discovery. The integration of artificial intelligence and machine learning is poised to further enhance the predictive power of these in silico models in the near future.[12]

References

  • Pharmacophore modeling in drug design - PubMed. Available at: [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Pharmacophore Modeling - Creative Biostucture Drug Discovery. Available at: [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. Available at: [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. Available at: [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available at: [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click - YouTube. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Available at: [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH. Available at: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - MDPI. Available at: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC - PubMed Central. Available at: [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science - ACS Publications. Available at: [Link]

  • 4-(4H-1,2,4-Triazol-4-yl)piperidine - MySkinRecipes. Available at: [Link]

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Methodological & Application

A Robust, Two-Step Protocol for the Gram-Scale Synthesis of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Abstract

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis begins with the commercially available 4-amino-1-Boc-piperidine, which undergoes a cyclizing transamination with N,N'-dimethylformamide azine to form the protected triazolylpiperidine intermediate. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group using a standard solution of hydrogen chloride (HCl) in 1,4-dioxane efficiently yields the target compound as its hydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, offering clear, step-by-step instructions, mechanistic insights, and safety considerations.

Strategic Overview and Mechanistic Rationale

The synthesis of this compound is strategically divided into two distinct chemical transformations: 1) formation of the 1,2,4-triazole ring and 2) removal of the amine protecting group with concurrent salt formation.

Step 1: 1,2,4-Triazole Ring Formation via Transamination

The initial step involves the construction of the 1,2,4-triazole heterocycle. The chosen starting material, tert-butyl 4-aminopiperidine-1-carboxylate (4-amino-1-Boc-piperidine), is ideal as the Boc group effectively shields the secondary amine of the piperidine ring.[2] This chemoselectivity is crucial, ensuring that only the primary amino group at the C4 position participates in the reaction.

The triazole ring is formed through a transamination reaction with N,N'-dimethylformamide azine. In this process, the primary amine of the piperidine derivative displaces the dimethylamine moieties from the azine, which then undergoes an intramolecular cyclization to form the stable, aromatic 1,2,4-triazole ring. This method is a robust and direct approach to installing the desired heterocyclic system.

Step 2: Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3] The deprotection is typically achieved using a strong acid, such as hydrogen chloride in an anhydrous solvent like 1,4-dioxane.[4][5][6]

The mechanism proceeds via protonation of the Boc group's carbonyl oxygen by HCl. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This collapse generates the highly stable tert-butyl cation, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The excess HCl present in the reaction medium then protonates the newly liberated amine, directly affording the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below, outlining the progression from the starting material to the final hydrochloride salt.

Synthesis_Workflow SM 4-Amino-1-Boc-piperidine INT tert-butyl 4-(4H-1,2,4-triazol-4-yl) piperidine-1-carboxylate SM->INT  Step 1: Triazole Formation  N,N'-Dimethylformamide azine, Heat FP 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride INT->FP  Step 2: Deprotection & Salt Formation  4M HCl in Dioxane, RT

Caption: Overall synthetic workflow for 4-(4H-1,2,4-Triazol-4-yl)piperidine HCl.

Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. N,N'-dimethylformamide azine and 4M HCl in dioxane are corrosive and should be handled with care.

Materials and Equipment
Reagent/MaterialCAS NumberSupplier SuggestionNotes
tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7Sigma-Aldrich, et al.Purity ≥97%
N,N'-Dimethylformamide azine dihydrochloride868670-46-6Santa Cruz Biotech, et al.Also known as 1,2-Bis[(dimethylamino)methylene]hydrazine Dihydrochloride[7][8]
Triethylamine (TEA)121-44-8Any major supplierAnhydrous, ≥99.5%
Xylene1330-20-7Any major supplierAnhydrous
4 M Hydrogen Chloride in 1,4-Dioxane7647-01-0Sigma-Aldrich, et al.Corrosive, handle with care
Diethyl ether (Et₂O)60-29-7Any major supplierAnhydrous
Ethyl acetate (EtOAc)141-78-6Any major supplierReagent grade
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8In-house prepAqueous solution
Brine (Saturated NaCl solution)7647-14-5In-house prepAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Any major supplierFor drying organic layers
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, filtration flaskN/AStandard lab glass-
Part A: Synthesis of tert-butyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 eq) and N,N'-dimethylformamide azine dihydrochloride (11.8 g, 55.0 mmol, 1.1 eq).

  • Add 100 mL of anhydrous xylene to the flask.

  • Slowly add triethylamine (15.3 mL, 110.0 mmol, 2.2 eq) to the suspension at room temperature. The addition will neutralize the hydrochloride salt, potentially causing a slight exotherm.

  • Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • After completion, cool the mixture to room temperature. A solid (triethylamine hydrochloride) will have precipitated.

  • Filter the mixture to remove the solid salt and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient (>90% by NMR or LC-MS).

Part B: Synthesis of this compound
  • Dissolve the crude tert-butyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate (assuming 50.0 mmol theoretical) in 50 mL of anhydrous diethyl ether or methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (37.5 mL, 150.0 mmol, 3.0 eq) to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A white precipitate will form.[9]

  • Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the Boc-protected intermediate.

  • Upon completion, collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold, anhydrous diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual dioxane.

  • Dry the resulting white solid under vacuum to yield the final product, this compound.

Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc protecting group is a cornerstone of modern organic synthesis.

Boc_Deprotection cluster_0 cluster_1 cluster_2 BocN Boc-Protected Amine Protonation Protonation BocN->Protonation + H⁺ Cleavage Cleavage Protonation->Cleavage Spontaneous CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Forms FinalAmine Free Amine Cleavage->FinalAmine Releases t-butyl cation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Releases CO₂ Decarboxylation->FinalAmine Yields Salt Hydrochloride Salt FinalAmine->Salt + HCl

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Expected Results and Characterization

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Molecular Formula C₇H₁₃ClN₄
Molecular Weight 188.66 g/mol (for the HCl salt)
Overall Yield 65-80% over two steps
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.
Storage Store at 2-8°C, sealed and protected from moisture and light.[1]

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from University of Arizona institutional repository.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Sirois, L. E., Xu, J., Angelaud, R., & Gosselin, F. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development, 22(7), 896-903.
  • Vulcanchem. (n.d.). 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 40(5), 801-826.
  • CymitQuimica. (n.d.). 4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride.
  • Benchchem. (n.d.). 4-(4-Methyl-4H-[3][4][6]triazol-3-yl)-piperidine dihydrochloride. Retrieved from Benchchem website.

  • MySkinRecipes. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine.
  • Li, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • CymitQuimica. (n.d.). N,N-Dimethylformamide Azine Dihydrochloride.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram].
  • Vulcanchem. (n.d.). 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine.
  • Simson Pharma Limited. (n.d.). N,N-Dimethylformamide Azine Dihydrochloride.
  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3471-3474.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-amino-4H-1,2,4-triazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-amino-4H-1,2,4-triazole, a foundational heterocyclic scaffold, and its subsequent derivatization. As a nucleus in numerous pharmacologically active compounds, its derivatives have shown significant promise as anticonvulsant, antitumor, antibacterial, and antifungal agents.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the procedures but also adapt them for novel applications.

Part 1: Synthesis of the Core Scaffold: 4-amino-4H-1,2,4-triazole

The most direct and high-yield synthesis of the 4-amino-4H-1,2,4-triazole core involves the reaction of hydrazine hydrate with formic acid.[4] This method proceeds through the formation of an N,N'-diformylhydrazine intermediate, which then undergoes cyclization with another equivalent of hydrazine.

Reaction Pathway Overview

The synthesis is a two-stage process occurring in a single pot. Initially, hydrazine reacts with formic acid in an acid-base and condensation reaction to form N,N'-diformylhydrazine, releasing water. In the second stage, driven by higher temperatures, another molecule of hydrazine hydrate attacks the diformyl intermediate, leading to a cyclization and dehydration cascade that forms the stable 1,2,4-triazole ring.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization & Ring Formation HCOOH Formic Acid DFH N,N'-diformylhydrazine HCOOH->DFH + Hydrazine Hydrate - 2H₂O H2NNH2 Hydrazine Hydrate H2NNH2->DFH DFH2 N,N'-diformylhydrazine Product 4-amino-4H-1,2,4-triazole DFH2->Product + Hydrazine Hydrate - H₂O, NH₃ (or Formamide) H2NNH2_2 Hydrazine Hydrate H2NNH2_2->Product

Caption: General reaction pathway for the synthesis of 4-amino-4H-1,2,4-triazole.

Detailed Experimental Protocol

This protocol is adapted from established high-yield procedures.[1][5][6] It employs a straightforward approach of heating the reactants and distilling off water to drive the reaction to completion.

Materials & Equipment:

  • 1-liter three-necked round-bottom flask

  • Distillation head with condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • Dropping funnel

  • 99-100% Hydrazine hydrate

  • 91% Formic acid

  • Isopropanol

  • Buchner funnel and filter paper

Workflow Diagram:

G start Start reactants Charge flask with Hydrazine Hydrate start->reactants addition Slowly add Formic Acid (T < 105°C) reactants->addition distill Heat to 150°C Distill off H₂O addition->distill react Hold at 150°C for 6 hours distill->react cool Cool to 80°C react->cool dissolve Add Isopropanol Dissolve product cool->dissolve precipitate Cool to room temp Precipitate product dissolve->precipitate filter Filter & Wash with cold Isopropanol precipitate->filter dry Dry under vacuum filter->dry end Final Product dry->end

Caption: Step-by-step experimental workflow for core scaffold synthesis.

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer, add 359.9 g (7.19 mol) of 100% hydrazine hydrate.

  • Reagent Addition: Cautiously add 357.3 g (7.05 mol) of 91% formic acid to the hydrazine hydrate using a dropping funnel.[1][6] The addition should be controlled to maintain the reaction temperature below 105°C, as the initial acid-base reaction is exothermic.

  • Dehydration: Once the addition is complete, fit the flask with a distillation head. Begin heating the mixture. Water will start to distill off. Continue heating until the temperature of the reaction mixture reaches 150°C.

  • Cyclization Reaction: Maintain the reaction mixture at 150°C for 6 hours.[1][6] This extended period at high temperature is crucial for the cyclization step to proceed to completion. Any distillate that comes over during this time should be collected.

  • Product Isolation: After 6 hours, turn off the heat and allow the mixture to cool to approximately 80°C. Caution: The product is a hot, viscous oil at this stage.

  • Dissolution & Precipitation: While the mixture is still warm (75-80°C), add 400-500 ml of isopropanol and stir until the product is fully dissolved.[5]

  • Crystallization: Allow the isopropanol solution to cool slowly to room temperature, and then chill in an ice bath to maximize precipitation of the 4-amino-4H-1,2,4-triazole.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol to remove any soluble impurities. Dry the product in a vacuum oven.

Quantitative Data & Expected Outcome
ParameterValueRationale / Notes
Hydrazine Hydrate 7.19 molUsed in slight molar excess to ensure complete reaction of the formic acid.
Formic Acid 7.05 molThe limiting reagent.
Reaction Temp. 150°COptimal temperature to drive the cyclization and dehydration.[1][6]
Reaction Time 6 hoursSufficient time to achieve high conversion and yield.[6]
Expected Yield 85-91%This method is known for its high efficiency.[5][6]
Melting Point 87-89°CA key indicator of product purity.[5][6]

Part 2: Derivatization via Schiff Base Formation

A common and highly effective method for creating derivatives of 4-amino-4H-1,2,4-triazole is through the formation of Schiff bases (imines). This involves a condensation reaction between the primary amino group (at the N-4 position) and the carbonyl group of an aldehyde or ketone.[2][7]

General Reaction Scheme

The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the triazole.

G Triazole 4-amino-4H-1,2,4-triazole Product Schiff Base Derivative Triazole->Product + Aldehyde Aryl Aldehyde/Ketone (R-CHO) Aldehyde->Product Glacial Acetic Acid (cat.) - H₂O

Caption: General synthesis of 4-amino-4H-1,2,4-triazole Schiff base derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole, a representative example from the literature.[3]

Materials & Equipment:

  • Mortar and pestle (for solvent-free method) or round-bottom flask with reflux condenser

  • 4-amino-4H-1,2,4-triazole (synthesized in Part 1)

  • 4-chlorobenzaldehyde

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Mixture: In a mortar, combine 4-amino-4H-1,2,4-triazole (e.g., 0.30 g, 0.003 mol) and 4-chlorobenzaldehyde (0.50 g, 0.003 mol).[3] An equimolar ratio is used for efficient conversion.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Using the pestle, thoroughly grind the reaction mixture. The grinding provides the mechanical energy needed for the reaction to proceed under solvent-free conditions. Continue grinding for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product is typically pure enough for many applications. For higher purity, proceed to recrystallization.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.

  • Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry.

  • Characterization: Confirm the identity and purity of the product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3] The absence of a broad N-H stretch and the appearance of a C=N stretch in the IR spectrum are indicative of successful Schiff base formation.

Examples of Synthesized Derivatives

The following table summarizes data for various Schiff base derivatives prepared using similar methods.

Aldehyde/Ketone UsedMolar Formula of ProductYield (%)M.P. (°C)Reference
4-(dimethylamino)benzaldehydeC₁₁H₁₃N₅66170[3]
4-chlorobenzaldehydeC₉H₇N₄Cl72185[3]
4-hydroxy-3-methoxybenzaldehydeC₁₀H₁₀N₄O₂65190[3]
2-nitrobenzaldehydeC₉H₇N₅O₂68165[3]

References

  • BenchChem. (2025).
  • Google Patents. (1986). Process for the synthesis of 4-amino-1,2,4-(4h)
  • Organic Syntheses. (1944). 4-amino-4h-1,2,4-triazole.
  • European Patent Office. (1993).
  • ResearchGate. (n.d.).
  • SciSpace. (2020).
  • PMC. (n.d.).
  • Google Patents. (n.d.).

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Application Notes and Protocols for Antifungal Susceptibility Testing of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed, field-proven protocols for determining the in vitro susceptibility of fungi to triazole compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents or in the surveillance of antifungal resistance. The methodologies described herein are rooted in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data.

Introduction: The Critical Role of Triazoles and Susceptibility Testing

Triazole antifungals are a cornerstone in the management of invasive fungal infections.[1] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][4][5]

The increasing incidence of invasive fungal diseases, particularly in immunocompromised populations, and the emergence of acquired resistance to current triazole therapies underscore the urgent need for standardized and reliable susceptibility testing methods.[6][7] Antifungal susceptibility testing (AFST) is indispensable for:

  • Guiding therapeutic decisions for individual patients.[8]

  • Monitoring the development and spread of antifungal resistance.[9]

  • Evaluating the in vitro potency of novel antifungal compounds during drug development.

This document provides detailed protocols for the most widely accepted methods for AFST of triazoles: broth microdilution, disk diffusion, and gradient concentration strips.

Core Principles of Antifungal Susceptibility Testing

A successful and reliable AFST protocol hinges on the meticulous control of several key variables, including the preparation of the fungal inoculum, the composition of the test medium, incubation conditions, and the method of endpoint determination. Standardization of these parameters is paramount for generating reproducible and comparable minimum inhibitory concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism in vitro.

Broth Microdilution Method: The Gold Standard

The broth microdilution method is considered the reference method for determining the MIC of antifungal agents.[6][8][10] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the triazole compound in a 96-well microtiter plate. The protocols established by CLSI (document M27 for yeasts) and EUCAST (document E.DEF 7.3.2 for yeasts) are the most widely recognized standards.[8][11][12]

Causality Behind Experimental Choices in Broth Microdilution
  • Medium Selection (RPMI 1640): RPMI 1640 medium, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0, is the standard medium.[8] This synthetic medium provides consistent and reproducible growth conditions for most clinically relevant fungi. The buffering capacity of MOPS is critical, as fungal metabolism can alter the pH of the medium, which in turn can affect the activity of the triazole compound.

  • Inoculum Preparation: A standardized inoculum is crucial for reproducible MICs. A starting inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low may result in falsely low MICs. The final inoculum concentration for yeast testing is typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[8]

  • Endpoint Reading: For triazoles, the MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. This is because triazoles are generally fungistatic, meaning they inhibit growth rather than kill the fungus, and complete inhibition of growth may not be achieved.

Detailed Protocol for Broth Microdilution (Adapted from CLSI M27)

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0

  • Triazole compound stock solution (typically in dimethyl sulfoxide, DMSO)

  • Fungal isolate (yeast or mold)

  • Spectrophotometer

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)[13][14][15]

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the triazole compound at a concentration 100 times the highest final concentration to be tested.

    • Perform serial twofold dilutions of the antifungal agent.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.[6]

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer.[16]

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells.

  • Plate Preparation and Inoculation:

    • Add 100 µL of the appropriate antifungal dilution to each well of the microtiter plate.

    • The final column of the plate should contain 100 µL of drug-free medium to serve as a growth control.

    • Add 100 µL of the diluted fungal inoculum to each well, resulting in a final volume of 200 µL.[17]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[16] The exact incubation time may vary depending on the fungal species being tested.

  • Reading the MIC:

    • Visually read the MIC as the lowest concentration of the triazole that causes a prominent decrease in turbidity compared to the drug-free growth control.

Quality Control

Running QC strains with known MIC ranges with each batch of tests is mandatory to ensure the validity of the results.[13] If the MIC for a QC strain falls outside the acceptable range, the results for the test isolates are considered invalid.[13]

QC StrainTriazoleExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2.0 - 8.0
C. krusei ATCC 6258Fluconazole16 - 128
C. parapsilosis ATCC 22019Voriconazole0.03 - 0.25
C. krusei ATCC 6258Voriconazole0.12 - 1.0

Note: These are example ranges and should be verified against the latest CLSI or EUCAST documentation.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Visually Read MIC D->E F Validate with QC Strains E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Agar-Based Methods: Practical Alternatives

While broth microdilution is the reference standard, agar-based methods such as disk diffusion and gradient concentration strips offer simpler and more cost-effective alternatives for routine clinical and research laboratories.[8][9]

Disk Diffusion Method

The disk diffusion method involves placing paper disks impregnated with a specific concentration of a triazole compound onto an agar plate that has been inoculated with a standardized fungal suspension.[16][18][19] The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

Key Considerations:

  • Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is recommended for optimal and reproducible results.[8][16]

  • Inoculum: A standardized inoculum equivalent to a 0.5 McFarland standard is crucial for achieving a confluent lawn of growth.[8][16]

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate (or susceptible-dose dependent), or resistant based on established clinical breakpoints.[16]

Gradient Concentration Strip Method

This method utilizes a non-porous plastic strip with a predefined, continuous concentration gradient of an antifungal agent.[9][13] When the strip is placed on an inoculated agar plate, the drug diffuses into the agar, creating a stable concentration gradient.[9] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the growth ellipse intersects the MIC scale on the strip.[9][13]

Advantages:

  • Provides a quantitative MIC value.

  • Technically simple to perform.

Protocol for Gradient Concentration Strip Testing:

  • Prepare Inoculum and Plate: Prepare a standardized fungal inoculum and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.

  • Apply Strip: Using sterile forceps, apply the gradient concentration strip to the surface of the agar.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Read MIC: Read the MIC value at the point of intersection of the elliptical zone of inhibition with the strip. For azoles, the endpoint is typically read at 80% growth inhibition.[13]

Agar_Methods_Comparison cluster_disk Disk Diffusion cluster_gradient Gradient Concentration Strip D1 Apply Antifungal Disk D2 Measure Zone of Inhibition (mm) D1->D2 D3 Qualitative Result (S, I, R) D2->D3 G1 Apply Antifungal Strip G2 Read MIC at Ellipse Intersection G1->G2 G3 Quantitative Result (µg/mL) G2->G3 Start Inoculated Agar Plate Start->D1 Start->G1

Caption: Comparison of Agar-Based Antifungal Susceptibility Testing Methods.

Interpretation of Results: Clinical Breakpoints and Epidemiological Cutoff Values

The interpretation of MIC values is crucial for their clinical and research utility. This is achieved through the use of clinical breakpoints (CBPs) and epidemiological cutoff values (ECVs).

  • Clinical Breakpoints (CBPs): CBPs are used to categorize an isolate as "Susceptible," "Intermediate" (or "Susceptible-Dose Dependent"), or "Resistant."[20] These breakpoints are based on the correlation of MICs with clinical outcomes in patients, pharmacokinetic/pharmacodynamic (PK/PD) data, and MIC distributions.[21]

  • Epidemiological Cutoff Values (ECVs): ECVs are used to differentiate wild-type (WT) fungal populations from those with acquired resistance mechanisms.[22][23][24] An isolate with an MIC above the ECV is considered non-wild-type and may harbor a resistance mutation. ECVs are particularly useful for surveillance and for identifying potential resistance in the absence of established CBPs.[22]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro antifungal susceptibility testing of triazole compounds. Adherence to standardized methodologies, meticulous quality control, and a thorough understanding of result interpretation are essential for generating accurate and meaningful data. This information is critical for guiding clinical therapy, monitoring the evolution of antifungal resistance, and advancing the development of new and more effective antifungal agents.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ghannoum, M., & Isham, N. (2014). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 27(4), 735–759. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024, April 24). Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 15, 2026, from [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 14(10), 982–992. [Link]

  • Dannaoui, E. (2017). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 3(2), 23. [Link]

  • Aigner, M., et al. (2018). Evaluation of the Gradient Concentration Strip Method for Antifungal Susceptibility Testing of Isavuconazole and Comparators for Mucorales Species. Antimicrobial Agents and Chemotherapy, 62(10), e00862-18. [Link]

  • Triazole antifungals. (n.d.). EBSCO. Retrieved January 15, 2026, from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Saubolle, M. A., et al. (1978). Disk Agar Diffusion Susceptibility Testing of Yeasts. Antimicrobial Agents and Chemotherapy, 13(4), 599–606. [Link]

  • Yeasts (Disk Diffusion) Assay: Introduction, Test Requirements. (2025, August 28). Medical Notes. Retrieved January 15, 2026, from [Link]

  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2011). Wild-type MIC distributions and epidemiological cutoff values for the triazoles and six Aspergillus spp. for the CLSI broth microdilution method (M38-A2 document). Journal of Clinical Microbiology, 49(9), 3251–3257. [Link]

  • Al-Obaid, I. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56934. [Link]

  • Singh, S., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Antimicrobial Agents and Chemotherapy, 67(5), e0171622. [Link]

  • Singh, S., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Antimicrobial Agents and Chemotherapy, 67(5), e0171622. [Link]

  • Founder, C., et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy, 35(3), 373–378.
  • SUSCEPTIBILITY TESTING OF YEASTS 2011. (n.d.). Rosco Diagnostica. Retrieved January 15, 2026, from [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]

  • Johnson, E., & Szekely, A. (2022, June 3). Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. Retrieved January 15, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2013). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 51(8), 2602–2607. [Link]

  • Carrillo-Muñoz, A. J., et al. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(1), 197–200. [Link]

  • Pujol, I., et al. (1996). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Antimicrobial Agents and Chemotherapy, 40(9), 2106–2110. [Link]

  • Saubolle, M. A., et al. (1978). Disk Agar Diffusion Susceptibility Testing of Yeasts. Antimicrobial Agents and Chemotherapy, 13(4), 599–606. [Link]

  • Pfaller, M. A., et al. (2012). Triazole and Echinocandin MIC Distributions with Epidemiological Cutoff Values for Differentiation of Wild-Type Strains from Non-Wild-Type Strains of Six Uncommon Species of Candida. Journal of Clinical Microbiology, 50(9), 2854–2859. [Link]

  • Sun, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1047069. [Link]

  • Castanheira, M., et al. (2014). Clinical breakpoints and epidemiologic cutoff values for Candida species and azole antifungals. Medical Mycology, 52(8), 763–773. [Link]

  • Andes, D. (2011). Can We Achieve Clinical Breakpoints for the Triazoles in Aspergillosis? Current Fungal Infection Reports, 5(1), 30–36. [Link]

  • Espinel-Ingroff, A., et al. (2018). Method-Dependent Epidemiological Cutoff Values for Detection of Triazole Resistance in Candida and Aspergillus Species for the Sensititre YeastOne Colorimetric Broth and Etest Agar Diffusion Methods. Antimicrobial Agents and Chemotherapy, 63(1), e01756-18. [Link]

  • Dagi, H. T., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Medical Mycology, 63(3), myae018. [Link]

  • K Sopko, J., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 978. [Link]

  • Alastruey-Izquierdo, A., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(4), e02324-16. [Link]

  • Arendrup, M. C., et al. (2016). EUCAST technical note on isavuconazole breakpoints for Aspergillus, itraconazole breakpoints for Candida and updates for the antifungal susceptibility testing method documents. Clinical Microbiology and Infection, 22(6), 571.e1–571.e4. [Link]

  • Evaluation of Inoculum Preparation for Etest and EUCAST Broth... (n.d.). Retrieved January 15, 2026, from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). Clinical and Laboratory Standards Institute. Retrieved January 15, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025, October 16). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • de Oliveira, H. C., et al. (2022). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Brazilian Journal of Microbiology, 51(4), 1837–1846. [Link]

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Topic: Development of a Fluorescence-Based In Vitro Assay to Characterize Inhibitors of Human Lanosterol 14α-Demethylase (CYP51) using 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. A primary target in this endeavor is Lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The triazole chemical scaffold is a well-established pharmacophore known to inhibit CYP51, making compounds like 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride valuable as intermediates and model compounds for inhibitor screening and development.[3][4] This guide provides a comprehensive, field-tested framework for developing and validating a robust, fluorescence-based in vitro assay to determine the inhibitory potency (IC50) of candidate compounds against recombinant human CYP51. We will detail the scientific principles, provide step-by-step protocols for execution and data analysis, and outline a systematic approach to assay validation, ensuring data integrity and reproducibility.

Scientific Principles and Assay Rationale

The Role of CYP51 in Sterol Biosynthesis

Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, is a crucial enzyme in the biosynthesis of sterols.[5] In fungi, it catalyzes the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. In humans, the ortholog CYP51A1 performs a similar function in the cholesterol biosynthesis pathway.[6][7] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a three-step process that requires NADPH as a reducing equivalent and molecular oxygen.[5]

The mechanism of azole-based inhibitors, such as our model compound, involves the nitrogen atom of the triazole ring coordinating with the heme iron atom in the active site of CYP51. This binding event prevents the substrate, lanosterol, from accessing the catalytic center, thereby halting sterol production and disrupting cell membrane integrity.[8]

CYP51_Pathway cluster_0 Sterol Biosynthesis Pathway cluster_1 Catalytic Cofactors Lanosterol Lanosterol Intermediates Oxidative Intermediates Lanosterol->Intermediates Step 1, 2 (Oxidation) CYP51 CYP51 Enzyme Lanosterol->CYP51 Substrate Binding Product Demethylated Sterol (Precursor to Cholesterol/Ergosterol) Intermediates->Product Step 3 (C-C Cleavage) NADPH 3 NADPH NADP 3 NADP+ NADPH->NADP NADPH->CYP51 Provides Reducing Equivalents O2 3 O₂ H2O 3 H₂O O2->H2O O2->CYP51 Oxygen Source CYP51->Product Inhibitor Azole Inhibitor (e.g., 4-(4H-1,2,4-Triazol-4-yl)piperidine) Inhibitor->CYP51 Inhibition

Caption: The role of CYP51 in sterol demethylation and its inhibition by azole compounds.
Assay Principle: Monitoring NADPH Consumption

Directly measuring the formation of the demethylated sterol product can be complex, often requiring chromatographic methods.[9] A more convenient and high-throughput approach is to monitor the consumption of the cofactor, NADPH. The reduced form (NADPH) is highly fluorescent, while the oxidized form (NADP+) is non-fluorescent.[10][11]

This assay measures the rate of decrease in fluorescence as NADPH is consumed by the CYP51 enzyme during its catalytic cycle. An effective inhibitor will slow down or stop this process, resulting in a reduced rate of fluorescence decay. This method provides a sensitive, continuous kinetic readout of enzyme activity.[12][13][14]

Materials and Reagents

  • Compound: this compound (or other test inhibitors)

  • Positive Control: Ketoconazole or another known CYP51 inhibitor

  • Enzymes:

    • Recombinant Human CYP51A1

    • Recombinant Human Cytochrome P450 Reductase (CPR)

  • Substrate: Lanosterol

  • Cofactors & Reagents:

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

    • Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Dithiothreitol (DTT)

    • Magnesium Chloride (MgCl₂)

  • Labware:

    • Black, flat-bottom 96-well or 384-well microplates (low-binding)

    • Microplate reader with fluorescence detection capability (Excitation: ~340 nm, Emission: ~460 nm)

    • Temperature-controlled incubator or plate reader

    • Calibrated multichannel pipettes

    • Reagent reservoirs

Scientist's Note on Reagent Handling: Many fluorescent compounds are light-sensitive, and enzymes are sensitive to temperature fluctuations.[15] Protect NADPH solutions from light and keep enzymes on ice at all times. Prepare enzyme dilutions and assay mixtures fresh on the day of the experiment to ensure maximal activity and reproducibility.[16]

Experimental Workflow: A Step-by-Step Guide

The overall process involves preparing the reagents, performing the enzymatic reaction in the presence of the inhibitor, measuring the results, and validating the assay.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation A Prepare Buffers & Reagents B Prepare Serial Dilution of Test Compound A->B D Dispense Compound/ Controls to Plate B->D C Prepare Enzyme Master Mix (CYP51 + CPR) E Add Enzyme Master Mix & Pre-incubate C->E D->E F Initiate Reaction with NADPH/Substrate Mix E->F G Measure Fluorescence Decay (Kinetic Read) F->G H Calculate Initial Rates (V₀) G->H I Determine % Inhibition H->I J Fit Dose-Response Curve & Calculate IC50 I->J K Perform Assay Validation (Z', CV%) J->K

Caption: High-level workflow for CYP51 inhibitor assay development and validation.
Protocol 1: IC50 Determination for a Test Compound

This protocol is designed to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.[17][18]

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 0.1 mM DTT and 4 mM MgCl₂.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a 10-point concentration curve. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid enzyme inhibition.

  • Enzyme Mix: In Assay Buffer, prepare a mix of recombinant CYP51 (final concentration ~0.5 µM) and CPR (final concentration ~2.0 µM).[19] Keep on ice.

  • Reaction Initiation Mix: In Assay Buffer, prepare a mix of Lanosterol (final concentration ~50 µM) and NADPH (final concentration ~200 µM). Protect from light.

2. Assay Plate Setup (96-well format):

  • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a black microplate.

  • Controls:

    • 100% Activity Control (No Inhibition): Wells with DMSO only.
    • 0% Activity Control (Background): Wells with DMSO, but no enzyme (add Assay Buffer instead).
    • Positive Control: Wells with a known inhibitor like Ketoconazole at a concentration that gives >90% inhibition.

3. Enzymatic Reaction:

  • Add 50 µL of the Enzyme Mix to all wells except the 0% activity controls.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for measuring the potency of slow-binding or irreversible inhibitors.[20]
  • Place the plate in the pre-warmed (37°C) microplate reader.

  • Initiation: Add 50 µL of the Reaction Initiation Mix to all wells to start the reaction. The total volume is now 101 µL.

4. Data Acquisition:

  • Immediately begin measuring fluorescence (Ex: 340 nm, Em: 460 nm) every 30 seconds for 15-30 minutes.

  • The output will be a time-course of fluorescence decay for each well.

Data Analysis and Interpretation

1. Calculate Initial Reaction Rates (V₀):

  • For each well, plot the fluorescence intensity against time.

  • The initial rate (V₀) is the slope of the linear portion of this curve, typically the first 5-10 minutes.[21] Most plate reader software can calculate this automatically. The rate will be in units of Relative Fluorescence Units (RFU) per minute.

2. Calculate Percent Inhibition:

  • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Background) / (Rate_No_Inhibition - Rate_Background))

3. Determine the IC50 Value:

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).[22][23]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17]

Parameter Description Example Calculation
V₀ (No Inhibition) Initial rate from wells with DMSO only.1500 RFU/min
V₀ (Background) Initial rate from wells with no enzyme.50 RFU/min
V₀ (Test Compound) Initial rate from a well with the test compound.800 RFU/min
% Inhibition Calculated inhibition for the test compound.100 * (1 - (800-50)/(1500-50)) = 48.3%
IC50 Derived from the dose-response curve fit.1.2 µM

Assay Validation: Ensuring Trustworthy Data

Assay validation is a mandatory process to ensure that the developed method is reliable, reproducible, and fit for its intended purpose.[24][25][26]

Protocol 2: Key Validation Procedures

1. Z'-Factor Calculation:

  • Purpose: To assess the quality and dynamic range of the assay, particularly for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Procedure: Prepare a plate with multiple replicates (n ≥ 16) of the 100% activity control (DMSO) and the 0% activity control (a saturating concentration of a known inhibitor like Ketoconazole).

  • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Mean_max and SD_max are the mean and standard deviation of the 100% activity control rates.
    • Mean_min and SD_min are the mean and standard deviation of the 0% activity control rates.

2. Intra- and Inter-Assay Precision:

  • Purpose: To measure the reproducibility of the assay.

  • Intra-Assay: Run the IC50 determination for a control compound (e.g., Ketoconazole) in triplicate on the same plate. Calculate the mean IC50 and the coefficient of variation (CV%). A CV < 15% is generally acceptable.

  • Inter-Assay: Repeat the IC50 determination on three different days. Calculate the overall mean IC50 and CV%. A CV < 20% is typically the goal.

3. DMSO Tolerance:

  • Purpose: To determine the highest concentration of DMSO that does not significantly affect enzyme activity.

  • Procedure: Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%). Plot enzyme activity vs. %DMSO to identify the inhibitory threshold.

Validation Parameter Description Acceptance Criterion
Z'-Factor Measures assay window and data variability.≥ 0.5
Intra-Assay Precision (CV%) Reproducibility within a single experiment.< 15%
Inter-Assay Precision (CV%) Reproducibility across different experiments.< 20%
DMSO Tolerance Maximum solvent concentration without inhibition.Activity reduction < 10% at chosen concentration (e.g., 1%)

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Signal or No Activity Inactive enzyme/cofactors; Incorrect buffer pH.Use fresh reagents; Confirm enzyme activity with a positive control substrate; Verify buffer pH.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Edge effects on the plate.Use calibrated pipettes; Ensure thorough mixing; Avoid using the outer wells of the plate or fill them with buffer.
Inconsistent IC50 Values Compound precipitation; Instability of reagents; Variation in incubation times.Check compound solubility in assay buffer; Prepare reagents fresh daily; Standardize all incubation steps precisely.
Z'-Factor < 0.5 Small dynamic range (signal window); High data variability.Optimize enzyme and substrate concentrations to increase the signal window; Review pipetting technique to reduce variability.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of a fluorescence-based in vitro assay to screen for inhibitors of human CYP51. By using this compound as a model, we have outlined a complete workflow from experimental setup to robust data analysis and critical validation. This methodology offers the sensitivity, reproducibility, and throughput required for modern drug discovery campaigns, enabling researchers to confidently identify and characterize novel antifungal candidates.

References

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  • Al-Awar, R., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. [Link]

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  • MacReadie, I. G., et al. (2015). Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. PubMed. [Link]

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  • National Institutes of Health. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. NIH. [Link]

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Application Note & Protocol: Screening of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro screening of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride for potential antibacterial activity. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its presence in numerous antifungal agents.[1] Recent studies have also highlighted the antibacterial potential of various triazole derivatives.[2][3] Specifically, derivatives of the 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold have demonstrated potent inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[4] This application note outlines detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the title compound, alongside the Agar Disk Diffusion method for initial qualitative assessment. The causality behind experimental choices, self-validating system controls, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery.[5] The 1,2,4-triazole ring system is of significant interest due to its diverse biological activities.[2] While its primary role in medicine has been as an antifungal agent through the inhibition of lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis in fungal cell membranes,[6][7] its potential against bacterial targets is an emerging field of study.

The compound This compound combines the triazole pharmacophore with a piperidine ring. The piperidine moiety is another crucial scaffold in drug development, known to be present in various compounds with antibacterial effects.[4] A study on 1-alkyl derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine revealed that certain long-chain alkyl derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 2 µg/mL against S. aureus.[4] This finding provides a strong rationale for investigating the parent compound, this compound, as a potential antibacterial agent. Its hydrochloride salt form typically enhances water solubility and stability, making it suitable for aqueous-based in vitro assays.

This guide provides the foundational protocols to systematically evaluate its antibacterial spectrum and potency. The methodologies described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), a global authority on antimicrobial susceptibility testing.[8][9]

Preliminary Assessment: Agar Disk Diffusion (Kirby-Bauer Method)

The agar disk diffusion test is a qualitative method used for a preliminary assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the compound as it diffuses into the agar.[10] The presence and size of a zone of inhibition around the disk indicate the susceptibility of the microorganism to the compound.[11]

Causality of Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[12] Its composition is well-defined, has low levels of sulfonamide inhibitors, and supports the satisfactory growth of most common pathogens, ensuring reproducibility.[13]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent bacterial density on the agar plate. This is critical for the reproducibility of the zone sizes.[12]

  • Disk Concentration: The amount of compound impregnated onto the disk must be carefully chosen. Too low a concentration may yield no zone, while too high a concentration may produce a large zone that is not concentration-dependent. A preliminary range-finding experiment is recommended.

Step-by-Step Protocol
  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or Tryptic Soy Broth (TSB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[14] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[14]

  • Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[14]

  • Disk Preparation & Application: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Aseptically impregnate sterile blank paper disks (6 mm diameter) with a defined volume (e.g., 10-20 µL) of the test compound solution to achieve a specific concentration per disk (e.g., 30 µg, 50 µg). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA surface. Ensure firm contact with the agar by gently pressing down. Place disks at least 24 mm apart from center to center.[10]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic (e.g., Gentamicin 10 µg for Gram-negatives, Vancomycin 30 µg for Gram-positives).

    • Negative Control: A blank disk impregnated only with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the disk diameter. Compare the zone sizes to established standards for the control antibiotic. The solvent control should show no zone of inhibition.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is the gold standard for susceptibility testing and is essential for evaluating the potency of a novel compound.

Causality of Experimental Choices
  • Methodology: The broth microdilution method is preferred for its high-throughput capability, conservation of reagents, and ability to provide a quantitative result (µg/mL).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain antimicrobial agents.

  • Serial Dilution: A two-fold serial dilution is the standard method for preparing a range of concentrations to precisely determine the MIC endpoint.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_inoculate Inoculation & Incubation cluster_read Result Analysis A Prepare 2X stock of 4-(4H-1,2,4-Triazol-4-yl)piperidine HCl in CAMHB E Add 200 µL of 2X stock to column 1 A->E B Standardize bacterial inoculum to 0.5 McFarland C Dilute inoculum to final ~5x10^5 CFU/mL B->C H Add 100 µL of diluted inoculum to Cols 1-11 C->H D Add 100 µL CAMHB to columns 2-12 F Perform 2-fold serial dilution (100 µL transfer) from Col 1 to 10 D->F E->F G Discard 100 µL from Col 10 F->G G->H I Incubate plate at 35°C for 16-20 hours H->I J Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. I->J

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol
  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

  • Compound Preparation: Prepare a stock solution of the test compound at twice the highest desired final concentration in CAMHB. Add 200 µL of this stock solution to the wells in column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. After mixing in column 10, discard the final 100 µL.

  • Controls:

    • Growth Control (Column 11): These wells will contain 100 µL of CAMHB and 100 µL of the bacterial inoculum, but no compound.

    • Sterility Control (Column 12): These wells will contain 200 µL of sterile CAMHB only.

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum as described in section 2.2, step 1. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well in columns 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound concentrations to their final test values.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.

  • Reading the MIC: After incubation, check the sterility control (column 12) for any contamination and the growth control (column 11) for adequate bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This is crucial for distinguishing between a bactericidal (killing) and a bacteriostatic (inhibiting) agent.

Causality of Experimental Choices
  • Subculturing: The principle of the MBC assay is to subculture from the clear wells of the MIC plate onto antibiotic-free agar. Growth on the agar indicates that the bacteria were only inhibited (bacteriostatic), while a lack of growth indicates the bacteria were killed (bactericidal).

  • 99.9% Kill Threshold: The ≥99.9% reduction is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint.[3]

Experimental Workflow Diagram

MBC_Workflow A Completed MIC Plate (Read and Interpreted) B Select clear wells at and above the MIC (e.g., MIC, 2xMIC, 4xMIC) A->B C Plate 10-100 µL from each selected well onto MHA plates B->C E Incubate MHA plates at 35°C for 18-24 hours C->E D Also plate from the positive growth control well (pre-incubation count) D->E F Count colonies (CFU) on each plate E->F G Calculate % kill relative to inoculum control. MBC = Lowest concentration with ≥99.9% kill. F->G

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol
  • Selection: Following the determination of the MIC, select the well corresponding to the MIC and at least two more concentrated wells (e.g., 2x MIC, 4x MIC).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw 10-100 µL from each well and plate it onto a separate, appropriately labeled MHA plate.

  • Inoculum Control: A quantitative colony count of the original inoculum used for the MIC test should be performed to establish the starting CFU/mL.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.

  • Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example MIC and MBC Data for this compound
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Enterococcus faecalisATCC 29212321284Bactericidal
Escherichia coliATCC 25922128>256>2-
Pseudomonas aeruginosaATCC 27853>256>256-Inactive

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro antibacterial screening of This compound . Based on the promising activity of its derivatives,[4] this compound represents a viable candidate for further investigation. By systematically applying these standardized methods, researchers can generate reproducible and reliable data on its spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC). Positive results from these initial screens would warrant further studies, including mechanism of action, toxicity, and in vivo efficacy evaluations.

References

  • Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1- Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. (2025). ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (2019). European Journal of Medicinal Chemistry. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Creative BioMart Microbe. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]

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  • Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Ahmad, A., Khan, A. U., et al. (2002). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals. [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). Antimicrobial Agents and Chemotherapy. [Link]

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  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. (2024). International Journal of Environmental Sciences. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

  • Unconventional screening approaches for antibiotic discovery. (2015). Annals of the New York Academy of Sciences. [Link]

  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. (2011). Acta Poloniae Pharmaceutica. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. [Link]

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  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Broth microdilution reference methodology. (n.d.). Slideshare. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

Sources

Application Notes and Protocols: The Triazole-Piperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the application of triazole-piperidine scaffolds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile structural motif for creating novel therapeutic agents. The guide covers key therapeutic applications, mechanistic insights, detailed synthetic protocols, and standard bioassay procedures, grounded in authoritative scientific literature.

Introduction: A Synergistic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. The triazole-piperidine conjugate represents a powerful amalgamation of two such scaffolds.

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in U.S. FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal component for optimizing pharmacokinetic properties and target engagement. The basic nitrogen atom can be crucial for salt formation, improving solubility and bioavailability.[2]

The triazole ring , existing as 1,2,3- or 1,2,4-isomers, is a bioisostere for amide and ester groups. It is metabolically stable and functions as a rigid linker.[3] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3][4] The triazole moiety's ability to coordinate with metal ions is a key feature in its application as an antifungal agent.[3][5]

The fusion of these two structures creates a hybrid scaffold that combines the favorable physicochemical properties of piperidine with the robust target-interacting capabilities of triazole, leading to a wide spectrum of pharmacological activities.[6][7]

Caption: Core Triazole-Piperidine Scaffold and its key features.

Therapeutic Applications & Mechanistic Insights

The versatility of the triazole-piperidine scaffold has been demonstrated across multiple therapeutic areas.

Antifungal Agents

A primary application of this scaffold is in the development of novel antifungal drugs, particularly for combating resistant strains like Candida albicans.[1][8]

Mechanism of Action: These compounds typically function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[5] The triazole's nitrogen atom (N4) coordinates with the heme iron atom at the enzyme's active site, while the rest of the molecule establishes hydrophobic and van der Waals interactions within the substrate access channel, effectively blocking ergosterol production and disrupting fungal cell membrane integrity.[5][9]

G cluster_0 CYP51 Enzyme Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate Epoxy Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Intermediate Catalysis Heme Heme Iron Center TriazolePiperidine Triazole-Piperidine Inhibitor TriazolePiperidine->Heme N4 coordinates

Sources

Application Notes and Protocols for In Vivo Studies with 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Triazole Compound for In Vivo Translation

The compound 4-(4H-1,2,4-triazol-4-yl)piperidine hydrochloride belongs to a chemical class renowned for its diverse pharmacological activities. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, demonstrating antifungal, anticancer, anticonvulsant, and antiviral properties.[1][2][3][4] The piperidine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties and can interact with various biological targets.[5][6] The hydrochloride salt form of the compound generally enhances water solubility and stability, which are advantageous for in vivo administration.[6]

Given the structural alerts within this compound, it is plausible to hypothesize its potential utility in oncology, neurology, or infectious diseases. For instance, some triazole derivatives act as inhibitors of enzymes crucial for fungal cell membrane biosynthesis or as modulators of neurotransmitter systems.[1][6] Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated as potential glutaminyl cyclase isoenzyme inhibitors for cancer therapy.[7] Furthermore, other 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives have shown anticonvulsant and antibacterial activities.[8]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound. It is designed to guide researchers through a logical sequence of studies, from initial safety assessments to pharmacokinetic profiling and efficacy testing in relevant animal models. The overarching goal is to build a robust data package to support further development and de-risk the transition to clinical trials. All proposed studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable and with the approval of an Institutional Animal Care and Use Committee (IACUC).[9][10]

Phase 1: Preliminary Safety and Tolerability Assessment

The initial in vivo studies are designed to establish the safety profile of the compound and to determine a well-tolerated dose range for subsequent pharmacokinetic and efficacy studies.

Maximum Tolerated Dose (MTD) Study

The MTD study is a critical first step to understand the acute toxicity of the compound and to identify the dose levels for repeat-dose toxicity studies.[11][12]

Protocol: Single-Dose Escalation MTD Study in Rodents

  • Animal Model: Select two rodent species, typically mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), of a single sex (females are often preferred for initial toxicity studies).[13]

  • Group Allocation: Assign animals to dose groups (n=3-5 per group) including a vehicle control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data, start with a low dose and escalate in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg). The dose progression can follow a modified Fibonacci sequence.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The hydrochloride salt form suggests good aqueous solubility, simplifying vehicle formulation.

  • Clinical Observations: Monitor animals intensively for the first few hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight).[9]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Data Presentation: Example MTD Study Results

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (Day 14)Mortality
Vehicle Control5None observed+5%0/5
105None observed+4.5%0/5
305Mild lethargy for 2 hours post-dose+3%0/5
1005Significant lethargy, piloerection-2%1/5
3005Severe lethargy, ataxia, hunched posture-10%3/5
Dose Range-Finding (DRF) Repeat-Dose Study

Following the MTD, a short-term, repeat-dose study helps to identify target organs of toxicity and to select dose levels for longer-term toxicology studies.[11]

Protocol: 7-Day Repeat-Dose DRF Study

  • Animal Model: Use the same rodent species as in the MTD study.

  • Dose Selection: Select 3-4 dose levels based on the MTD results (e.g., low, medium, and high doses, with the high dose being at or near the MTD).

  • Administration: Administer the compound daily for 7 days.

  • Monitoring: Conduct daily clinical observations and record body weights.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[9]

Visualization: General Workflow for Preliminary Safety Assessment

G cluster_0 Phase 1: Safety & Tolerability In Vitro Data In Vitro Data MTD Study MTD Study In Vitro Data->MTD Study Inform Starting Dose DRF Study DRF Study MTD Study->DRF Study Define Dose Range Dose Selection for PK/PD Dose Selection for PK/PD DRF Study->Dose Selection for PK/PD Identify Tolerated Doses

Caption: Workflow for initial in vivo safety and tolerability studies.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data.[14]

Single-Dose Pharmacokinetic Study

This study aims to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[15]

Protocol: Intravenous (IV) and Oral (PO) PK Study in Rats

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation for serial blood sampling) to minimize stress and animal numbers.

  • Group Allocation:

    • Group 1: IV administration (e.g., 1 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Blood Sampling: Collect sparse or serial blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate PK parameters. The IV data allows for the determination of clearance and volume of distribution, while comparison of PO and IV AUCs provides oral bioavailability.[15]

Data Presentation: Example Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)12006000
t1/2 (h)3.53.8
Clearance (L/h/kg)0.83-
Volume of Distribution (L/kg)4.1-
Oral Bioavailability (%)-50%

Visualization: Conceptual PK Profile

G cluster_pk Pharmacokinetic Profile Time Time Concentration Concentration Cmax Time->Cmax Peak Concentration AUC Time->AUC Total Exposure Tmax Time->Tmax Time to Peak

Caption: Key parameters derived from a pharmacokinetic study.

Phase 3: Efficacy Evaluation in Disease Models

Based on the hypothesized mechanism of action and the compound's structural class, appropriate animal models of disease should be selected to evaluate efficacy.[16][17]

Efficacy in a Xenograft Model of Cancer

If anticancer activity is hypothesized, a xenograft model is a standard approach.

Protocol: A549 Lung Cancer Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously implant A549 human lung cancer cells into the flank of each mouse.

  • Group Allocation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • Test compound (e.g., 10, 30, 100 mg/kg, daily PO)

    • Positive control (standard-of-care chemotherapy)

  • Treatment and Monitoring: Administer treatment for a specified period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and analysis of biomarkers in tumor tissue.

Efficacy in a Model of Neurological Disorder

If anticonvulsant activity is suspected, the maximal electroshock (MES) test is a common screening model.[8]

Protocol: Maximal Electroshock (MES) Seizure Model

  • Animal Model: Use adult male mice (e.g., ICR strain).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • Test compound at various doses

    • Positive control (e.g., phenytoin)

  • Administration and Testing: Administer the compound (e.g., 30 minutes before the test for IP administration). Induce seizures by delivering an electrical stimulus via corneal electrodes.

  • Endpoint: Record the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase. Calculate the ED50 (the dose that protects 50% of the animals).

Visualization: General Efficacy Study Workflow

G Model Selection Model Selection Efficacy Study Efficacy Study Model Selection->Efficacy Study Dosing Regimen Dosing Regimen Dosing Regimen->Efficacy Study Data Analysis Data Analysis Efficacy Study->Data Analysis Collect Endpoints Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision Statistical Significance

Caption: A streamlined workflow for in vivo efficacy studies.

Conclusion and Future Directions

The experimental framework outlined above provides a systematic approach to the in vivo characterization of this compound. The data generated from these studies will be instrumental in understanding the compound's safety, pharmacokinetic profile, and therapeutic potential. Positive outcomes from these studies would warrant further investigation, including more extensive toxicology studies (e.g., 28-day repeat-dose studies), metabolite identification, and evaluation in more complex and translational disease models.[11][12] Adherence to rigorous experimental design principles, such as those outlined in the ARRIVE guidelines, is essential to ensure the reproducibility and translational value of the research.[18]

References

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
  • Noble Life Sciences. Toxicology Study Design Considerations.
  • FEBS Network. The ARRIVE Guidelines: A framework to plan your next in vivo experiment. 2023.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • University of Michigan College of Pharmacy. Preclinical Pharmacokinetics and Animal Toxicology.
  • National Center for Biotechnology Information. Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities.
  • ModernVivo. 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. 2025.
  • PubMed Central. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • PubMed. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. 2016.
  • JAX Online MicroLessons and MiniCourses. Key Elements of In Vivo Study Design.
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  • PubMed. Pre-clinical toxicology considerations for vaccine development. 2017.
  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. 2025.
  • ichorbio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. 2022.
  • YouTube. preclinical in vivo PK studies & allometric scaling. 2023.
  • Charles River Laboratories. Preclinical GLP Toxicology Studies.
  • Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • upums. PRE CLINICAL TOXICOLOGICAL STUDIES.
  • MDPI. Designing an In Vivo Preclinical Research Study.
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  • Benchchem. 4-(4-Methyl-4H-[9][11][14]triazol-3-yl)-piperidine dihydrochloride. Available from:

  • MySkinRecipes. 4-(4H-1,2,4-Triazol-4-yl)piperidine.
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  • PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. 2025.
  • ResearchGate. Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1- Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. 2025.
  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles.
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  • PubMed Central. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. 2025.
  • PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. 2010.
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Application Notes and Protocols: 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride as a Potent Inhibitor of Glutaminyl Cyclase Isoenzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Targeting Glutaminyl Cyclase

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold has emerged as a promising structural motif in medicinal chemistry for the development of targeted enzyme inhibitors. This application note provides a detailed guide to the utility of 4-(4H-1,2,4-triazol-4-yl)piperidine hydrochloride as a potent inhibitor of glutaminyl cyclase (QC) and its isoenzyme (isoQC). We will delve into the mechanism of action, provide detailed protocols for assessing its inhibitory activity, and present representative data to guide researchers in their drug discovery and development efforts.

Glutaminyl cyclases are zinc-dependent enzymes responsible for the post-translational modification of N-terminal glutamine residues into pyroglutamate (pGlu).[1][2][3] This process, known as pyroglutamylation, is critical in the maturation and stability of various proteins and peptides. While QC is involved in the maturation of hormones and neuropeptides, its isoenzyme, isoQC, has been identified as a key player in pathological conditions, including cancer and Alzheimer's disease.[1][4][5]

Mechanism of Action: Targeting the "Don't Eat Me" Signal in Cancer

In the context of oncology, isoQC has been recognized as a critical regulator of the CD47-SIRPα immune checkpoint.[3][6] Cancer cells often overexpress CD47 on their surface, which interacts with the SIRPα receptor on macrophages. This interaction transmits a "don't eat me" signal, allowing cancer cells to evade phagocytosis by the innate immune system.[6][7]

The binding of CD47 to SIRPα is dependent on the pyroglutamylation of the N-terminus of CD47, a modification catalyzed by isoQC.[8][9] By inhibiting isoQC, compounds such as this compound can prevent this critical post-translational modification. This, in turn, disrupts the CD47-SIRPα interaction, effectively unmasking the cancer cells and making them susceptible to macrophage-mediated destruction.[8] This mechanism of action presents a novel and promising strategy for cancer immunotherapy.[6][9]

Signaling Pathway Diagram

Caption: Inhibition of isoQC by 4-(4H-1,2,4-Triazol-4-yl)piperidine HCl.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against human recombinant isoQC can be determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor. Below are representative data for a series of derivatives based on this scaffold.[10]

CompoundTarget EnzymeIC50 (nM) [Representative]
4-(4H-1,2,4-Triazol-4-yl)piperidine HClisoQC50
Derivative AisoQC25
Derivative BisoQC75

Experimental Protocols

Protocol 1: In Vitro isoQC Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 value of this compound. The assay is based on a two-step enzymatic reaction.[11][12]

Materials:

  • Human recombinant isoQC (QPCTL)

  • Fluorogenic substrate: L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC)

  • Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP)

  • This compound

  • Assay Buffer: 25 mM HEPES, pH 7.0

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the inhibitor in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare working solutions of isoQC, Gln-AMC, and pGAP in Assay Buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the inhibitor dilutions to the test wells.

    • Add 25 µL of Assay Buffer to the control wells (100% enzyme activity) and blank wells (no enzyme).

    • Add 25 µL of the isoQC working solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the Gln-AMC substrate solution to all wells.

    • Incubate at 37°C for 60 minutes.

    • Add 25 µL of the pGAP auxiliary enzyme solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Inhibitor Dilutions - isoQC Solution - Substrate (Gln-AMC) - pGAP Solution Plate_Setup Set up 96-well plate: - Add Inhibitor/Buffer - Add isoQC - Pre-incubate Reagents->Plate_Setup Reaction_1 Add Gln-AMC Substrate Incubate at 37°C Plate_Setup->Reaction_1 Reaction_2 Add pGAP Enzyme Incubate at 37°C Reaction_1->Reaction_2 Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Reaction_2->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for the fluorometric isoQC inhibition assay.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is crucial to incorporate the following controls and validation steps:

  • Positive Control: Include a known isoQC inhibitor in the assay to validate the assay's sensitivity and performance.

  • Negative Control: Wells containing the enzyme and substrate without the inhibitor represent 100% enzyme activity.

  • Blank Control: Wells without the enzyme are used to measure and subtract background fluorescence.

  • DMSO Control: Ensure that the final concentration of DMSO in all wells is consistent and does not affect enzyme activity.

  • Reproducibility: Perform all experiments in triplicate and on multiple occasions to ensure the reproducibility of the results.

Conclusion

This compound and its derivatives represent a compelling class of inhibitors for glutaminyl cyclase isoenzymes. Their ability to disrupt the CD47-SIRPα immune checkpoint by inhibiting isoQC-mediated pyroglutamylation offers a promising avenue for the development of novel cancer immunotherapies. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold.

References

  • Functions of glutaminyl cyclase and its isoform in diseases. (2023). Visualized Cancer Medicine. [Link]

  • Functions of glutaminyl cyclase and its isoform in diseases. (2023). Visualized Cancer Medicine. [Link]

  • Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. (2019). Pharmacological Research. [Link]

  • DBPR22998: A Potent QPCTL (IsoQC) Inhibitor Targeting CD47-SIRPα Axis for Cancer Immunotherapy. (2024). InnoVEX. [Link]

  • An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (2025). MDPI. [Link]

  • Functions of glutaminyl cyclase and its isoform in diseases. (2023). ResearchGate. [Link]

  • Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis. (2019). Cell Research. [Link]

  • DBPR22998: A Potent QPCTL (IsoQC) Inhibitor Targeting CD47-SIRPα Axis for Cancer Immunotherapy. (2022). Development Center for Biotechnology. [Link]

  • Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. (2024). ACS Sensors. [Link]

  • Immune Checkpoint Inhibitors. (2022). National Cancer Institute. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). European Journal of Medicinal Chemistry. [Link]

  • DBPR22998:A Potent QPCTL (IsoQC) Inhibitor Targeting CD47-SIRP Axis for Cancer Immunotherapy. (2024). YouTube. [Link]

  • SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric. Anaspec. [Link]

  • In vitro and in silico determination of glutaminyl cyclase inhibitors. (2019). Scientific Reports. [Link]

  • Glutaminyl cyclase inhibition attenuates pyroglutamate Aβ and Alzheimer's disease–like pathology. (2008). Nature Medicine. [Link]

  • Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. (2004). FEBS Letters. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's cytotoxicity is a critical step in the drug discovery and development pipeline.[1][2] It provides essential information regarding the potential of a chemical entity to induce cell damage or death.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to determine the cytotoxic profile of the novel compound, 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride.

This compound, featuring a piperidine ring linked to a 1,2,4-triazole moiety, belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical development due to their potential bioactivities, which may include antifungal and anticancer properties.[3] A thorough understanding of its cytotoxic effects is paramount for assessing its therapeutic window and potential off-target toxicities.

These application notes are designed to be a comprehensive resource, detailing not just the "how" but also the "why" behind the selection of specific assays. We will explore a multi-parametric approach, leveraging assays that interrogate different cellular mechanisms of toxicity, including metabolic activity, membrane integrity, and apoptosis induction.

Core Principles of Cytotoxicity Assessment

A robust assessment of cytotoxicity relies on the use of orthogonal assays—methods that measure different cellular parameters to build a comprehensive picture of a compound's effect. A single assay may provide a narrow view; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we will focus on three widely accepted and validated assays:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.[1][6]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific measure of apoptosis.[7][8][9]

The collective data from these assays will allow for a nuanced interpretation of how this compound affects cell health.

PART 1: Experimental Design and General Considerations

Cell Line Selection

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[10][11] The selection should be guided by the intended therapeutic application of the compound.[12][13]

  • Relevance to Target Disease: If the compound is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissues of origin should be used.

  • Normal Cell Counterparts: To assess selectivity, it is crucial to test the compound on non-cancerous, "normal" cell lines.[12] Established fibroblast cell lines like MRC-5 or 3T3 are often used as a standard for general cytotoxicity.[13][14]

  • Authentication and Quality Control: Always source cell lines from reputable repositories (e.g., ATCC) to ensure authenticity and prevent issues with misidentification or contamination.[11] Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[11]

For the initial screening of this compound, we recommend a primary screen using a common cancer cell line (e.g., HeLa or A549) and a normal fibroblast line (e.g., MRC-5).

Compound Preparation and Dosing

Proper handling of the test compound is essential for reproducible results.

  • Solubility: this compound is a salt, which generally enhances water solubility.[15] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, cell culture-grade water or phosphate-buffered saline (PBS). If solubility is an issue, dimethyl sulfoxide (DMSO) can be used, but the final concentration in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), a dose-response curve must be generated.[16][17] A typical approach is to use a serial dilution series (e.g., 8-12 concentrations) covering a broad range (e.g., from nanomolar to millimolar). A logarithmic dilution series is often most effective.[18][19]

Experimental Controls

The inclusion of appropriate controls is non-negotiable for data validation.

  • Untreated Control (Vehicle Control): Cells treated with the same volume of the vehicle (e.g., water, PBS, or DMSO-containing medium) used to dissolve the compound. This represents 100% cell viability or 0% cytotoxicity.[20]

  • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis assays, or Triton X-100 for membrane integrity assays) to ensure the assay is performing as expected.

  • Media Blank: Wells containing only cell culture medium (and the assay reagents) to determine the background signal.[21]

PART 2: Detailed Protocols

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[4][21]

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol, or a solution of 10% SDS in 0.01 M HCl)[22]

  • 96-well clear, flat-bottom tissue culture plates

  • Selected cell lines and complete culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18][21]

    • Incubate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 3-4 hours at 37°C.[5][22] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[21]

    • Add 100-150 µL of the solubilization solution to each well.[4][21]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[21]

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4][22] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measured colorimetrically.[2][6]

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency)

  • 96-well clear, flat-bottom tissue culture plates

  • Selected cell lines and complete culture medium

  • This compound stock solution

  • Lysis buffer (typically 10X, provided in kits) for maximum LDH release control

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run this assay in parallel with the MTT assay using a duplicate plate.

  • Preparation of Controls:

    • Maximum LDH Release Control: About 45 minutes before the end of the treatment period, add 10 µL of 10X Lysis Buffer to a set of untreated control wells.[24]

    • Spontaneous LDH Release Control: These are the vehicle-treated wells.

    • Media Background Control: Wells with medium but no cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[24] Be cautious not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[20]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[24]

    • Incubate at room temperature for 20-30 minutes, protected from light.[24]

  • Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.[24]

    • Measure the absorbance at 490 nm using a microplate reader.[24] A reference wavelength of 680 nm is often used for background correction.[24]

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle: This assay quantifies the activity of caspase-3 and caspase-7, which are key effector caspases in the apoptotic pathway.[9][25] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a signal-generating molecule (e.g., aminoluciferin or rhodamine 110).[7][25]

Materials:

  • Commercially available Caspase-Glo® 3/7 (luminescent) or similar fluorometric assay kit

  • 96-well opaque-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Selected cell lines and complete culture medium

  • This compound stock solution

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type for the assay readout.

  • Assay Reagent Addition:

    • At the end of the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[26] This is typically a single reagent that includes the substrate and cell lysis components.[7]

    • Add a volume of the reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[25]

  • Data Acquisition:

    • For luminescent assays, measure the luminescence using a plate-reading luminometer.

    • For fluorescent assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 490 nm, Em: 520 nm for R110-based substrates).[25]

PART 3: Data Analysis and Interpretation

Data Normalization

For all assays, the raw data must be normalized to the controls to determine the percentage of cell viability or cytotoxicity.

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100[24]

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Signal_Sample - Signal_Blank) / (Signal_Vehicle - Signal_Blank)

IC50 Calculation

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in an MTT assay).[16]

  • Plot the Data: Plot the normalized data (% viability or % cytotoxicity) against the logarithm of the compound concentration.[18][19]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic (4PL) dose-response curve.[18][19]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.[16][18] This is the concentration at which the response is halfway between the top and bottom plateaus of the curve.

Integrated Interpretation

By comparing the results from the three assays, a more complete picture of the compound's cytotoxic mechanism can be formed.

  • Scenario 1: ↓MTT, ↑LDH, ↑Caspase-3/7: This profile suggests the compound induces cytotoxicity primarily through apoptosis, leading to secondary necrosis at later time points or higher concentrations.

  • Scenario 2: ↓MTT, ↑LDH, No change in Caspase-3/7: This indicates a primary necrotic or cytostatic effect that is not dependent on caspase activation. The compound may be directly damaging the cell membrane or severely disrupting metabolic function.

  • Scenario 3: ↓MTT, No change in LDH or Caspase-3/7: This suggests the compound may be cytostatic (inhibiting proliferation) or is causing metabolic dysfunction without leading to immediate cell death or membrane rupture. Longer incubation times may be needed to observe cell death.

Visualization of Experimental Workflow and Data Interpretation

// Connections Cell_Culture -> Treatment; Compound_Prep -> Treatment; Treatment -> Assay_MTT; Treatment -> Assay_LDH; Treatment -> Assay_Caspase; Assay_MTT -> Data_Acquisition; Assay_LDH -> Data_Acquisition; Assay_Caspase -> Data_Acquisition; Data_Acquisition -> Normalization; Normalization -> IC50_Calc; IC50_Calc -> Interpretation; } DOT Caption: General workflow for cytotoxicity assessment.

Interpretation_Logic Start Assay Results Caspase_Check Caspase-3/7 Activity Increased? Start->Caspase_Check LDH_Check_1 LDH Release Increased? Caspase_Check->LDH_Check_1 Yes LDH_Check_2 LDH Release Increased? Caspase_Check->LDH_Check_2 No Apoptosis Primary Mechanism: Apoptosis LDH_Check_1->Apoptosis No Apoptosis_Necrosis Apoptosis with Secondary Necrosis LDH_Check_1->Apoptosis_Necrosis Yes Necrosis Primary Mechanism: Necrosis LDH_Check_2->Necrosis Yes Cytostatic Primary Mechanism: Cytostatic / Metabolic Inhibition LDH_Check_2->Cytostatic No

Summary of Quantitative Data and Parameters

ParameterMTT AssayLDH AssayCaspase-3/7 Assay
Principle Metabolic ActivityMembrane IntegrityApoptosis
Cell Seeding Density 5,000 - 10,000 cells/well5,000 - 10,000 cells/well10,000 - 20,000 cells/well
Plate Type 96-well, clear bottom96-well, clear bottom96-well, opaque (Lumi) or black (Fluoro)
Incubation Time 24 - 72 hours24 - 72 hours12 - 48 hours
Reagent Incubation 3 - 4 hours20 - 30 minutes1 - 2 hours
Readout Absorbance (570 nm)Absorbance (490 nm)Luminescence or Fluorescence
Primary Output % Viability, IC50% Cytotoxicity, EC50Fold Induction

Conclusion

By employing a multi-assay strategy, researchers can build a robust and reliable cytotoxicity profile for this compound. This comprehensive approach, moving beyond a simple live/dead determination, provides critical insights into the compound's mechanism of action, which is invaluable for guiding further preclinical development. Adherence to the detailed protocols and careful consideration of the experimental design elements outlined in these notes will ensure the generation of high-quality, interpretable data.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2011).
  • Thermo Fisher Scientific.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Oreate AI Blog. (2025).
  • Abcam.
  • Wikipedia. IC50.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • Science Gateway.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Promega Corpor
  • National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing.
  • Sigma-Aldrich. Cytotoxicity assays.
  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Cell Biologics Inc. LDH Assay.
  • Abcam. Cytotoxicity assay selection guide.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Benchchem. 4-(4-Methyl-4H-[16][21]triazol-3-yl)-piperidine dihydrochloride.

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Vulcanchem. 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride.
  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
  • ResearchGate. (2020).
  • STEMCELL Technologies.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Johner Institute. (2022).
  • faCellitate. (2023). How to choose the right cell line for your experiments.
  • MySkinRecipes. 4-(4H-1,2,4-Triazol-4-yl)piperidine.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a systematic, scientifically-grounded approach to troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your experiments.

Introduction: The Challenge of Solubilizing Hydrochloride Salts in DMSO

This compound is a heterocyclic compound featuring a piperidine and a triazole moiety.[1] It is supplied as a hydrochloride salt to improve its stability and aqueous solubility.[1] While DMSO is a powerful polar aprotic solvent renowned for its ability to dissolve a wide array of compounds, challenges can arise.[2][3] The ionic nature of the hydrochloride salt, combined with the specific physicochemical properties of the molecule and the solvent, can sometimes lead to incomplete dissolution, precipitation upon storage, or instability in solution. This guide provides a logical workflow, from foundational techniques to advanced chemical modifications, to address these challenges effectively.

Section 1: Understanding the Fundamentals

Before troubleshooting, it's crucial to understand the properties of both the solute and the solvent.

Q1: What are the key chemical properties of this compound that influence its solubility?

The solubility behavior of this compound is governed by its distinct structural features:

  • Piperidine Ring: Contains a basic nitrogen atom that is protonated to form the hydrochloride salt.

  • 1,2,4-Triazole Ring: A nitrogen-rich heterocycle that can participate in various intermolecular interactions.[1]

  • Hydrochloride Salt: The molecule exists as an ion pair (R₃N⁺H Cl⁻). This ionic character is excellent for solubility in polar protic solvents like water but can be a limiting factor in polar aprotic solvents like DMSO, where proton donation is absent. The solvent must overcome the strong crystal lattice energy of the salt.

PropertyValueSource
Molecular Formula C₇H₁₄Cl₂N₄[1]
Molecular Weight 225.12 g/mol [1]
Form Dihydrochloride Salt[1]
Expected Solubility High in water and other polar protic solvents; variable in DMSO.[1][4]
Q2: Why is DMSO's hygroscopicity a primary concern for solubility?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical, often overlooked, cause of solubility failure.[5]

  • Mechanism of Failure: When DMSO absorbs even small amounts of water, it creates a mixed-solvent system. The introduction of water establishes a more structured hydrogen-bonding network. This can increase the polarity of the solvent system in a way that is less favorable for solvating the organic part of the molecule, leading to a decrease in solubility and causing the compound to precipitate, especially after freeze-thaw cycles.[5] A microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour in a typical lab environment.[5]

Section 2: Foundational Troubleshooting Workflow

If you are encountering solubility issues, follow this systematic workflow. The key is to start with the simplest, non-invasive methods before proceeding to more complex solutions.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Outcome start Problem: Compound won't dissolve in DMSO check_quality Step 1: Verify Quality - Use fresh, anhydrous DMSO - Check compound purity start->check_quality physical_aids Step 2: Apply Physical Aids - Vortex vigorously - Sonicate in water bath - Gentle warming (37°C) check_quality->physical_aids Materials OK check_conc Step 3: Re-evaluate Concentration Is the target concentration too high? Attempt a lower concentration. physical_aids->check_conc Still insoluble success Success: Clear Solution Aliquot and store properly physical_aids->success Dissolved check_conc->success Dissolved at lower conc. advanced Proceed to Advanced Techniques check_conc->advanced Still insoluble

Caption: Foundational workflow for troubleshooting solubility issues.

Protocol 1: Standard Dissolution with Physical Aids
  • Preparation: Always use a new, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO (≥99.9%).[5]

  • Addition: Accurately weigh the desired amount of this compound and add the calculated volume of DMSO.

  • Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes. Visual inspection for suspended particles is key.

  • Sonication: If solids persist, place the sealed vial in an ultrasonic water bath for 10-20 minutes. Sonication uses high-frequency sound waves to break apart particle agglomerates, increasing the surface area exposed to the solvent.[4][6]

  • Gentle Warming: As a final physical step, place the vial in a 37°C water bath for 10-15 minutes. Increased temperature can enhance solubility, but avoid excessive heat, which may degrade the compound or the DMSO itself.[2][7][8]

  • Verification: Once dissolved, ensure the solution is completely clear. Any haze or particulates indicate incomplete dissolution or the presence of impurities.

Section 3: Advanced Solubility Enhancement Techniques

If the foundational methods are insufficient, chemical modification or the use of a co-solvent system may be necessary. The choice depends heavily on the requirements of the downstream application.

G cluster_0 Advanced Technique Selection start Foundational methods failed check_assay Can the downstream assay tolerate other components (e.g., base, water, co-solvent)? start->check_assay cosolvent Option 1: Use a Co-Solvent (e.g., 1-5% water or NMP) Simple to prepare. check_assay->cosolvent Yes freebase Option 2: Convert to Free Base (Use a volatile base like TEA) More robust for organic solvents. check_assay->freebase No, or if co-solvent fails

Caption: Decision logic for selecting an advanced solubility technique.

Q3: What is a co-solvent and how can it help?

A co-solvent is a small amount of a secondary solvent added to the primary solvent to alter its properties and improve solubility.[9][10]

  • Mechanism: For a hydrochloride salt in DMSO, adding a small percentage (e.g., 1-5%) of a polar protic solvent like water or methanol can sometimes help. The protic solvent can better solvate the chloride anion and the protonated amine, disrupting the crystal lattice and facilitating dissolution. However, be aware that adding too much water can have the opposite effect.[5][11] N-Methyl-2-pyrrolidone (NMP) is another powerful solvent that can be used as a co-solvent with DMSO.[12]

  • Consideration: You must confirm that the chosen co-solvent is compatible with your experimental assay and will not interfere with the results. Always run a vehicle control with the same DMSO/co-solvent mixture.

Q4: How do I convert the hydrochloride salt to its free base for better solubility?

Converting the hydrochloride salt to the more lipophilic free amine is a highly effective, classic chemical technique to improve solubility in organic solvents.[4]

  • Mechanism: This process involves adding a mild organic base to neutralize the hydrochloride. The base removes the proton from the piperidine nitrogen, breaking the ionic bond and leaving the neutral, uncharged "free base" form of the molecule, which is typically much more soluble in aprotic solvents like DMSO.

Protocol 2: In-Situ Conversion to Free Base for Enhanced Solubility

This protocol uses a slight molar excess of a volatile base, like triethylamine (TEA), which can be removed under vacuum if necessary.

  • Calculation:

    • Calculate the moles of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride. (moles = mass / molar mass).

    • Since it is a dihydrochloride, it requires 2 equivalents of base for full neutralization. Calculate the required moles of TEA (moles of TEA = moles of compound x 2.2), providing a slight 10% excess.

    • Calculate the volume of TEA to add (volume = (moles of TEA * molar mass of TEA) / density of TEA). (Molar mass of TEA ≈ 101.19 g/mol ; density ≈ 0.726 g/mL).

  • Procedure:

    • Suspend the hydrochloride salt in the desired volume of anhydrous DMSO.

    • Add the calculated volume of TEA to the suspension.

    • Vortex or stir the mixture at room temperature for 15-30 minutes.

  • Observation: A successful reaction is often indicated by the dissolution of the starting material. You may also observe the formation of a fine white precipitate, which is triethylamine hydrochloride (TEA·HCl), the byproduct of the neutralization.[4] This salt is generally poorly soluble in DMSO and can be removed.

  • Final Step:

    • For many applications, the resulting mixture containing the dissolved free amine can be used directly.[4]

    • If the TEA·HCl precipitate interferes with your assay, it can be removed by centrifugation, followed by careful collection of the supernatant containing your dissolved compound.

Section 4: Frequently Asked Questions (FAQs)

Q5: My compound dissolved but then precipitated after a freeze-thaw cycle. Why did this happen and how can I prevent it? This is a classic sign of forming a supersaturated solution. The initial energy input (vortexing, heating) allowed more compound to dissolve than is thermodynamically stable (kinetic solubility). Freeze-thaw cycles provide the energy needed for nucleation, allowing the compound to crash out into its more stable, less soluble crystalline form.[11][13]

  • Solution: The best prevention is to prepare stock solutions at a concentration known to be stable. If you must use a high concentration, aliquot it into single-use volumes to minimize freeze-thaw cycles.[2]

Q6: What are the best practices for handling and storing DMSO to maintain its quality? To prevent the hygroscopic absorption of water that ruins solubility experiments:

  • Use Anhydrous Grade: Start with a new, sealed bottle of anhydrous (≤0.1% water) DMSO.

  • Work Quickly: Dispense the required volume and immediately and tightly reseal the bottle.

  • Use a Desiccator: Store the main bottle of DMSO in a desiccator to protect it from atmospheric moisture.[5]

  • Aliquot: For daily use, consider transferring a larger volume from the main bottle into smaller, tightly sealed glass vials for your working supply.

Q7: Will adjusting the pH of my DMSO stock solution with aqueous acids or bases help? This is generally not recommended. Adding aqueous acids or bases will introduce water, which can cause the very solubility problems you are trying to solve.[5] Furthermore, DMSO itself is not a buffering system, and its decomposition can be catalyzed by strong acids and bases.[8][14] For pH modification, the conversion to a free base using an organic base (Protocol 2) is the chemically sound approach.

References
  • BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • DeGoricia, M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • Vulcanchem. (n.d.). 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Request PDF. (2025, August 10). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Quora. (n.d.).
  • Brieflands. (2021, May 31).

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Technical Support Center: Troubleshooting Solubility Issues of Piperidine-Containing Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with piperidine-containing compounds: poor aqueous solubility. The piperidine moiety is a cornerstone in medicinal chemistry, but its inherent physicochemical properties often lead to experimental hurdles.[][2][3][4] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of piperidine derivatives.

Q1: Why are my piperidine-containing compounds often poorly soluble in neutral aqueous buffers?

A1: The solubility challenge arises from the physicochemical nature of the piperidine ring and its substituents. While the parent piperidine molecule is water-soluble due to hydrogen bonding with the nitrogen atom, its derivatives in drug discovery are often appended with lipophilic (nonpolar) groups to enhance target binding or membrane permeability.[][2][5] This increased lipophilicity is a primary cause of poor aqueous solubility. The overall solubility is a delicate balance between the polarity of the piperidine nitrogen and the nonpolar character of the rest of the molecule.[6][7]

Q2: How does pH dramatically affect the solubility of my compound?

A2: The piperidine nitrogen is basic, with a pKa of its conjugate acid typically around 11.1–11.2.[6][8] This means that at a pH below the pKa, the nitrogen atom will be protonated, forming a positively charged piperidinium ion. This ionized form is significantly more polar and, therefore, much more water-soluble than the neutral "free base" form, which is dominant at neutral or basic pH.[6][9] Consequently, creating a pH-solubility profile is a critical first step to understanding your compound's behavior.[6][10]

Q3: What are the most common first steps to improve the solubility of a piperidine-containing compound for an in vitro assay?

A3: The most direct and effective initial strategies are:

  • pH Adjustment: Since most piperidine compounds are basic, lowering the pH of your aqueous buffer is the most effective first step. Preparing stock solutions or assay buffers in an acidic medium (e.g., citrate buffer at pH 3-5 or even dilute HCl) can dramatically increase solubility by ensuring the formation of the soluble piperidinium salt.[6][11]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used technique.[11][12][13] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices for preparing high-concentration stock solutions that are then diluted into the final assay buffer.[6][7][14]

Q4: My compound is dissolved in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. What should I do?

A4: This is a classic problem known as "precipitation upon dilution" and occurs when the aqueous buffer cannot support the solubility of the compound once the primary organic solvent is diluted.[15] Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[6]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions into a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[6]

  • Lower the pH of the Aqueous Buffer: As mentioned in A2, diluting the DMSO stock into a more acidic buffer (e.g., pH 4.0) can keep the compound protonated and soluble.[15]

Q5: When should I consider more advanced techniques like salt formation or using cyclodextrins?

A5: If simple pH adjustment and co-solvents fail to provide sufficient solubility, or if you need to develop a solid form with improved dissolution for in vivo studies, it's time to explore advanced methods.[6]

  • Salt Formation: This is a robust strategy for ionizable compounds like piperidine derivatives and is a cornerstone of drug development for improving solubility and stability.[16][17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior that has enhanced aqueous solubility.[6][19][20] This is particularly useful for increasing the apparent solubility of a compound in solution for in vitro assays.[6]

Troubleshooting Guides & Experimental Workflows

This section provides systematic approaches to tackling solubility problems.

Systematic Troubleshooting Workflow for Poor Aqueous Solubility

When faced with a poorly soluble piperidine-containing compound, a structured approach is more effective than random screening. The following workflow guides you from initial assessment to advanced formulation strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome start Compound with Poor Aqueous Solubility pka Determine pKa (Experimental or Predicted) start->pka ph_profile Measure pH-Solubility Profile (See Protocol 1) pka->ph_profile ph_adjust pH Adjustment (Use acidic buffer, pH < pKa-2) ph_profile->ph_adjust Is compound basic? cosolvent Co-solvent Screening (DMSO, Ethanol, PEG) (See Protocol 2) ph_adjust->cosolvent Solubility still insufficient? success Sufficient Solubility Achieved ph_adjust->success ph_cosolvent Combine pH Adjustment & Co-solvents cosolvent->ph_cosolvent Combine strategies salt Salt Form Screening (HCl, Mesylate, etc.) ph_cosolvent->salt Still insufficient? ph_cosolvent->success cyclo Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) salt->cyclo Need further enhancement? other Other Methods (Solid Dispersions, Nanosuspensions) cyclo->other cyclo->success

Caption: A systematic workflow for addressing poor aqueous solubility.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of a pH-Solubility Profile (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound at various pH values, which is crucial for understanding its behavior and selecting appropriate buffer systems.[10]

Materials:

  • Your piperidine-containing compound (solid).

  • A series of aqueous buffers (e.g., 0.1 N HCl (pH 1), citrate buffers (pH 3, 5), phosphate-buffered saline (PBS, pH 7.4)).

  • Glass vials with screw caps.

  • Orbital shaker/incubator.

  • Centrifuge.

  • HPLC system with a suitable column and validated analytical method for your compound.

Procedure:

  • Preparation: Add an excess amount of your solid compound to separate vials, ensuring undissolved solid is clearly visible.

  • Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant samples with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC method.[21]

  • Reporting: Express the solubility in mg/mL or µM at each specific pH and temperature.

Protocol 2: Co-solvent Solubility Screening

This protocol helps identify an effective co-solvent system for your compound.

Materials:

  • Your piperidine-containing compound (solid).

  • A selection of water-miscible organic co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).[7]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vials and analytical equipment as in Protocol 1.

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures in different ratios (e.g., 10%, 20%, 50% v/v co-solvent in aqueous buffer).

  • Equilibration: Add an excess of your solid compound to each co-solvent mixture and follow the equilibration and phase separation steps (3-5) from Protocol 1.

  • Analysis: Analyze the supernatant from each mixture via HPLC to quantify the solubility in each condition.

  • Evaluation: Compare the solubility data across the different co-solvents and concentrations to identify the most effective system that provides the required solubility while minimizing the organic solvent concentration.

Data Presentation: Illustrative pH-Solubility Profile

The data obtained from Protocol 1 can be summarized in a table to clearly visualize the impact of pH.

Buffer SystempHApproximate Solubility (mg/mL)
0.1 M Hydrochloric Acid (HCl)1.2> 10.0
0.1 M Citrate Buffer3.05.2
0.1 M Citrate Buffer5.00.8
Phosphate-Buffered Saline (PBS)7.4< 0.01
Deionized Water~7.0< 0.01
Note: This data is illustrative for a typical basic piperidine derivative and should be determined experimentally for your specific compound.[6]
Advanced Solubility Enhancement: Mechanistic Overview

When basic strategies are insufficient, a deeper understanding of advanced techniques is required.

Cyclodextrin Encapsulation

Cyclodextrins are toroidal-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a lipophilic "guest" molecule, like a piperidine-containing compound, forming a water-soluble inclusion complex.[6] This effectively shields the nonpolar part of your compound from the aqueous environment, increasing its apparent solubility.[6]

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Strategies to Address Low Drug Solubility in Discovery and Development.
  • Compound solubility measurements for early drug discovery | Comput
  • HPLC Troubleshooting Methods.
  • Piperidines - Building Block / BOC Sciences.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution.
  • Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031.
  • Piperidine | Solubility of Things.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • 5 - ​ - NH, is a weak base in water. If a 0.120 M piperidine solution has a pH of 12.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CHAPTER 2: Tactics to Improve Solubility Available - Books.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
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  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol - Benchchem.
  • Solubility Enhancement Excipients - American Pharmaceutical Review.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Addressing poor solubility of piperidine deriv
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Solvents and Co-solvents used in Injectables (32) | Download Table - ResearchGate. [Link]

  • Buffer keeps precipitating. Any advice why? : r/labrats - Reddit. [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Piperidine is a base found in small amounts in black pepper. What is the pH of 315 mL of an aqueous solution containing 114 mg piperidine? C5H11N + H2O C5H11NH+ + OH- Kb = 1.6 * 10-3? - Quora. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently encountered challenges during these crucial synthetic transformations. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Introduction: The Synthetic Challenge of 1,2,4-Triazoles

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] However, the synthesis of these heterocycles is often plagued by side reactions that can lead to low yields, complex purification procedures, and ambiguous results. This guide will address these challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining a low yield of my desired 1,2,4-triazole. What are the most common culprits?

A1: Low yields in 1,2,4-triazole synthesis are a frequent issue stemming from several factors. Here's a systematic approach to diagnosing the problem:

  • Incomplete Reaction: Many classical methods for 1,2,4-triazole synthesis, such as the Pellizzari and Einhorn-Brunner reactions, require high temperatures and prolonged reaction times to drive the reaction to completion.[2][3] Insufficient heat or time can leave you with unreacted starting materials.

    • Troubleshooting: Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Purity of Starting Materials: The purity of your reagents is paramount. Hygroscopic starting materials or the presence of impurities can introduce unwanted side reactions.

    • Troubleshooting: Ensure all starting materials and solvents are pure and dry. Recrystallize or purify reagents if necessary.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and stoichiometry can significantly impact the reaction outcome.

    • Troubleshooting: Conduct small-scale screening experiments to evaluate different solvents, catalysts (if applicable), and reactant ratios.[4]

  • Microwave-Assisted Synthesis as an Alternative: For reactions that are sluggish or require harsh thermal conditions, microwave-assisted synthesis can be a powerful tool to enhance yields and dramatically reduce reaction times.[5][6] The rapid and uniform heating provided by microwaves can often minimize the formation of degradation products.[7]

Q2: My reaction is producing a significant amount of a byproduct with a similar mass to my expected 1,2,4-triazole. What could it be?

A2: A common and often frustrating side reaction in many 1,2,4-triazole syntheses is the formation of the isomeric 1,3,4-oxadiazole .[8] This is particularly prevalent when using hydrazides as starting materials.

  • Mechanism of 1,3,4-Oxadiazole Formation: The formation of the 1,3,4-oxadiazole proceeds through a competing cyclization pathway of a key intermediate. Under certain conditions, intramolecular cyclization with the elimination of water can favor the formation of the thermodynamically stable five-membered oxadiazole ring over the desired triazole.

To minimize the formation of this side product, consider the following:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water can facilitate the hydrolysis of intermediates that may favor the oxadiazole pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the desired 1,2,4-triazole, over the thermodynamically favored 1,3,4-oxadiazole.[9]

  • Choice of Reagents: The nature of your starting materials and any activating agents can influence the reaction pathway. In some cases, using a different synthetic route that avoids the problematic intermediate may be necessary.

Troubleshooting Guide for Specific Side Reactions

Issue 1: Formation of Regioisomeric Mixtures in the Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, which condenses an imide with an alkyl hydrazine, is a powerful tool for synthesizing 1,2,4-triazoles. However, when using an unsymmetrical imide, the reaction can yield a mixture of regioisomers.[10][11]

Understanding the Root Cause: Regioselectivity in the Einhorn-Brunner Reaction

The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. The acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will direct the cyclization to favor one regioisomer over the other.[7]

Troubleshooting Protocol:

  • Analyze the Acyl Groups: Identify the two acyl groups on your unsymmetrical imide. Determine which corresponding carboxylic acid is stronger. The acyl group from the stronger acid is more likely to be at the 3-position of the 1,2,4-triazole ring.[10]

  • Optimize Reaction Temperature: While electronic factors are the primary driver, temperature can influence the selectivity. Running the reaction at the lowest effective temperature may enhance the formation of the kinetically favored product.

    • Step-by-Step Temperature Optimization:

      • Start with the literature-reported temperature or a conservative starting point (e.g., 80 °C).

      • Run small-scale reactions at 10 °C intervals above and below the starting temperature.

      • Analyze the product ratio at each temperature point using HPLC or ¹H NMR to determine the optimal condition for your desired isomer.

  • Purification of Regioisomers: If a mixture is unavoidable, purification is necessary.

    • Column Chromatography: Silica gel column chromatography is often effective for separating regioisomers. A careful selection of the eluent system is crucial. Start with a non-polar solvent system and gradually increase the polarity.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, reversed-phase HPLC (RP-HPLC) can provide excellent resolution.[12][13][14]

Data Presentation: Separation of 1,2,4-Triazole Regioisomers

Purification TechniqueStationary PhaseMobile Phase ExampleKey Considerations
Column Chromatography Silica GelHexane/Ethyl Acetate gradientOptimize the gradient to achieve baseline separation.
RP-HPLC C18Acetonitrile/Water with 0.1% TFAIdeal for polar triazoles; the acidic modifier improves peak shape.[14]
Issue 2: Acyl Interchange and Isomeric Mixtures in the Pellizzari Reaction

The Pellizzari reaction, a thermal condensation of an amide and an acyl hydrazide, is a classic method for 1,2,4-triazole synthesis.[3] A significant challenge, particularly with unsymmetrical reactants, is the "interchange of acyl groups," leading to a mixture of the desired product and two symmetrical triazoles.[2][15]

Understanding the Root Cause: Acyl Interchange Mechanism

At the high temperatures often required for the Pellizzari reaction, a reversible transamidation reaction can occur between the starting amide and acyl hydrazide. This leads to the formation of new amides and acyl hydrazides in the reaction mixture, which then go on to form the corresponding symmetrical 1,2,4-triazoles.

Troubleshooting Protocol:

  • Employ Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times, minimizing the opportunity for acyl interchange to occur.[3] This is often the most effective solution.

  • Optimize Reaction Temperature and Time: If using conventional heating, carefully optimize the temperature to the lowest point at which the desired reaction proceeds at a reasonable rate.[2] Similarly, minimize the reaction time to reduce the extent of side reactions.

  • Use a Symmetrical Approach: If possible, design your synthesis to utilize a symmetrical Pellizzari reaction (i.e., the acyl groups on the amide and acyl hydrazide are the same) to completely avoid the formation of isomeric byproducts.[2]

  • Purification of Isomeric Mixtures:

    • Fractional Crystallization: In some cases, the different solubilities of the isomeric triazoles in a particular solvent can be exploited for separation by fractional crystallization.

    • Chromatography: As with the Einhorn-Brunner reaction, column chromatography and HPLC are effective methods for separating the product mixture.[2]

Data Presentation: Conventional vs. Microwave-Assisted Pellizzari Reaction

MethodTypical Reaction TimeTypical YieldSide Product FormationReference
Conventional Heating 4-24 hours40-60%Significant acyl interchange[3]
Microwave Irradiation 10-30 minutes70-90%Minimized acyl interchange[5][7]

Visualization of Key Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

Pellizzari_Side_Reaction cluster_main Pellizzari Reaction: Main Pathway cluster_side Side Reaction Pathway Amide Amide (R-C(O)NH2) Intermediate1 N-Acylamidrazone Intermediate Amide->Intermediate1 Nucleophilic Attack Acylhydrazide Acyl Hydrazide (R'-C(O)NHNH2) Acylhydrazide->Intermediate1 Triazole Desired 1,2,4-Triazole Intermediate1->Triazole Intramolecular Cyclization & Dehydration Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate1->Oxadiazole Alternative Cyclization

Caption: Pellizzari Reaction: Desired vs. Side Product Formation.

Troubleshooting_Workflow Start Low Yield of 1,2,4-Triazole Check_Completion Check for Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Increase_Temp_Time Increase Temperature and/or Reaction Time Incomplete->Increase_Temp_Time Yes Check_Purity Verify Purity of Starting Materials Incomplete->Check_Purity No Success Improved Yield Increase_Temp_Time->Success Impure Impurities Present Check_Purity->Impure Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Stoichiometry) Impure->Optimize_Conditions No Purify_Reagents->Success Consider_Microwave Consider Microwave- Assisted Synthesis Optimize_Conditions->Consider_Microwave Optimize_Conditions->Success Consider_Microwave->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol provides a general guideline for a rapid and efficient microwave-assisted synthesis.

Materials:

  • Substituted Aromatic Hydrazide (1.0 eq)

  • Substituted Nitrile (1.1 eq)

  • Potassium Carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor vial (10-20 mL)

  • Microwave synthesizer

Procedure:

  • To a 10-20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol as the solvent (typically 5-10 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-120 minutes). The optimal time and temperature should be determined for each specific reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Einhorn-Brunner Reaction

This protocol is a general guideline for the synthesis of 1,2,4-triazoles from imides and hydrazines.

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.[1]

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08997a]
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support-center/pellizzari-reaction-for-1-2-4-triazole-synthesis]
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://www.benchchem.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Pharmaceutical and Biosciences Journal. [URL: https://www.phytojournal.com/archives/2018/vol6issue6/PartA/6-5-4-884.pdf]
  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal Of Pharmacy. [URL: https://irjponline.com/admin/php/uploads/2539_pdf.pdf]
  • Einhorn–Brunner reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Einhorn%E2%80%93Brunner_reaction]
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1379734]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1007823/full]
  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem. BenchChem. [URL: https://www.benchchem.com/technical-support-center/side-reactions-in-the-synthesis-of-1-2-4-triazoles-and-how-to-prevent-them]
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  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. SciSpace. [URL: https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-2l2lq6z2]
  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - MDPI. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13370]
  • An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules - Benchchem. BenchChem. [URL: https://www.benchchem.com/technical-support-center/an-in-depth-technical-guide-to-the-synthesis-and-characterization-of-1-2-4-triazole-containing-molecules]
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9408012/]
  • Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700473/]
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24716866/]
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568752/]
  • (PDF) practical organic chemistry - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/301633534_practical_organic_chemistry]
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. ResearchGate. [URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion]

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Technical Support Center: Optimization of Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of triazole synthesis, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the critical reaction parameters.

Section 1: Troubleshooting Guide for CuAAC Reactions

This section is designed as a first-response guide for common experimental failures. Issues are presented in a question-and-answer format to help you quickly diagnose and resolve problems.

Question 1: My reaction shows low to no product yield. What are the primary causes and how can I fix this?

Answer: Low or non-existent yield is the most common issue in CuAAC reactions and can be traced back to several key factors. A systematic approach is the best way to identify the root cause.

Possible Cause A: Catalyst Inactivation

The active catalyst in CuAAC is the Cu(I) oxidation state. It is highly susceptible to oxidation by dissolved oxygen, which converts it to the inactive Cu(II) state.[1]

  • Expert Insight: The order of reagent addition is critical. To protect the catalyst, it is recommended to first mix the copper source (e.g., CuSO₄) with a stabilizing ligand, add this mixture to the solution containing the azide and alkyne, and only then initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[2] Adding the ascorbate to the copper solution without a ligand present can lead to undesired side reactions.[2]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before starting, sparge your reaction solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Use a Reducing Agent: The most common method to generate and maintain Cu(I) is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the preferred choice for most applications due to its effectiveness and convenience.[2][3]

    • Check Ligand-to-Copper Ratio: An appropriate accelerating ligand is crucial for stabilizing the Cu(I) catalyst.[1] For ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a common water-soluble ligand, using at least five equivalents relative to copper is recommended to protect biomolecules from oxidation.[2][4]

Possible Cause B: Poor Reagent Solubility or Accessibility

If your starting materials (azide or alkyne) are not fully dissolved or are sterically inaccessible (e.g., buried within a folded biomolecule), the reaction kinetics will be severely hampered.

  • Troubleshooting Steps:

    • Solvent Optimization: For hydrophobic molecules, consider using co-solvents like DMSO, DMF, or t-BuOH mixed with water.[5][6][7] A mixture of DMF/H₂O in a 2:1 ratio has been found to be effective in some cases.[8] Be aware that high concentrations of donor solvents like DMSO can sometimes require different ligand choices.[5][9]

    • Increase Temperature: Modestly increasing the reaction temperature can improve both solubility and reaction rates.[5] This can be particularly helpful if you suspect the copper catalyst is being sequestered by coordinating species in the solution.[5]

    • Denaturing Conditions: For complex biomolecules like proteins or dextrans where the reactive group may be inaccessible, performing the reaction under denaturing or solvating conditions (e.g., with a high percentage of DMSO) can expose the alkyne or azide for reaction.[5][10]

Possible Cause C: Substrate or Reagent Quality

The purity and stability of your starting materials are paramount.

  • Troubleshooting Steps:

    • Verify Starting Materials: Confirm the structure and purity of your azide and alkyne using standard analytical techniques (NMR, MS). Azides, in particular, can be unstable.[1]

    • Perform a Test Reaction: To check if your catalyst system is active, run a control reaction with simple, reliable substrates like propargyl alcohol and a test azide (e.g., coumarin azide).[5] If this control works, the issue likely lies with your specific substrates.

A logical workflow for troubleshooting low-yield reactions can be visualized as follows:

G start Problem: Low/No Yield catalyst Check Catalyst System start->catalyst reagents Check Reagents & Solubility start->reagents conditions Check Reaction Conditions start->conditions deoxygenate Deoxygenate Solvents catalyst->deoxygenate Is O2 present? ligand Optimize Ligand & Ratio catalyst->ligand Is Cu(I) stable? ascorbate Ensure Fresh Ascorbate catalyst->ascorbate Is Cu(I) generated? purity Verify Azide/Alkyne Purity reagents->purity Are starting materials pure? solubility Optimize Solvent/Co-solvent reagents->solubility Are reactants dissolved? control Run Control Reaction reagents->control Is the system viable? temp Increase Temperature conditions->temp Is rate too slow? conc Increase Reactant Concentration conditions->conc Are concentrations too low? buffer Avoid Tris/High [Cl⁻] conditions->buffer Is buffer interfering? solution Successful Reaction deoxygenate->solution ligand->solution ascorbate->solution purity->solution solubility->solution control->solution temp->solution conc->solution buffer->solution

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Question 2: I see multiple spots on my TLC plate, including a new spot that is not my product. What could this be?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This reaction consumes your alkyne starting material and produces a symmetric diyne, which will appear as a new, often less polar, spot on a TLC plate.

  • Expert Insight: Glaser coupling is also catalyzed by copper, particularly in the presence of oxygen. It is a strong indicator that your reaction conditions are too oxidative and are not adequately protecting the Cu(I) catalyst.

  • Troubleshooting Steps:

    • Improve Deoxygenation: The primary solution is to more rigorously exclude oxygen from your reaction vessel.

    • Increase Reducing Agent: Ensure you have a sufficient concentration of sodium ascorbate to scavenge any oxygen that enters the system and maintain a reducing environment.

    • Utilize Ligands: A good stabilizing ligand can not only accelerate the desired CuAAC pathway but also help suppress the undesired homocoupling pathway.

Question 3: My purified triazole product is blue/green, indicating copper contamination. How can I remove the residual copper?

Answer: The triazole product itself is a good ligand for copper, meaning it can chelate the catalyst and be difficult to remove through standard chromatography alone.[11][12]

  • Troubleshooting Steps:

    • Aqueous Wash with Chelators: The most effective method is to wash an organic solution of your product with an aqueous solution containing a strong chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice for sequestering and removing copper ions.[11][13]

    • Ammonia Wash: Washing with a dilute aqueous ammonia solution can also help remove copper, but care must be taken as it can affect pH-sensitive functional groups.

    • Specialized Chromatography: If standard washes are insufficient, consider passing a solution of your compound through a short plug of silica gel treated with a chelating agent or using specialized copper-scavenging resins.

Section 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions about optimizing CuAAC reaction components and conditions.

Q1: How do I choose the right copper source?

A1: While various copper sources can be used, the most convenient and common approach is the in situ generation of Cu(I) from a Cu(II) salt.[6]

Copper SourceCommon Reducing AgentKey AdvantagesConsiderations
CuSO₄·5H₂O Sodium AscorbateInexpensive, water-soluble, highly convenient, and generally provides good results.[6][8]Requires a reducing agent.
Cu(I) Salts (CuI, CuBr) None requiredNo reducing agent needed, can be faster.Oxygen-sensitive, may have lower solubility in aqueous systems. Requires careful handling under inert atmosphere.[14]
Metallic Copper (Cu⁰) None requiredHeterogeneous, easy to remove post-reaction.Slower reaction rates, surface oxidation can inhibit the reaction.

For most applications, particularly in biological contexts, the CuSO₄/sodium ascorbate system is the recommended starting point due to its simplicity and robustness.[6]

Q2: What is the role of the ligand, and is it always necessary?

A2: While some simple CuAAC reactions can proceed without a ligand, their use is highly recommended for achieving high yields and fast reaction rates.[6] Ligands serve three primary functions:

  • Stabilization: They stabilize the catalytically active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[1]

  • Acceleration: Ligands increase the effective concentration of the copper catalyst and accelerate key steps in the catalytic cycle, leading to rate enhancements of up to 100-fold.[15]

  • Protection: In bioconjugation, ligands can act as sacrificial reductants, protecting sensitive biomolecules from damage by reactive oxygen species that can be generated by the ascorbate/copper system.[4]

Q3: How does the solvent system affect the reaction?

A3: The solvent plays a critical role in reactant solubility and reaction kinetics. Generally, polar solvents that can stabilize the polar transition state of the cycloaddition are preferred.[7]

  • Aqueous Systems: Water is an excellent solvent for CuAAC, often leading to rate acceleration.[16] Buffers like phosphate, HEPES, or MOPS are suitable.[10] However, avoid buffers with high concentrations of chloride ions (>0.2 M) or Tris, as they can compete for copper binding and slow the reaction.[5][10]

  • Organic/Aqueous Mixtures: For less soluble substrates, mixtures of water with co-solvents like t-BuOH, DMSO, DMF, or NMP are widely used.[5][9] DMSO, DMF, and NMP are considered "strong-donor" solvents and may influence the optimal choice of ligand and ligand-to-copper ratio.[9]

Q4: What is the underlying mechanism of the CuAAC reaction?

A4: The CuAAC reaction proceeds through a multi-step catalytic cycle. While several mechanistic nuances are still under investigation, the generally accepted pathway involves the following key steps:

  • A Cu(I) species coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.[17][18]

  • The azide coordinates to the copper center.

  • A cycloaddition occurs, forming a six-membered copper-containing metallacycle intermediate.[17]

  • This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[]

Kinetic studies suggest that the active catalytic species may involve more than one copper atom, highlighting the complexity of the reaction.[17]

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)Lu2099 Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Ru2081-C≡CH Azide Ru2082-Nu2083 Cu_Complex Azide Coordinated Complex Product Triazole Product H_plus Hu207A Metallacycle Cu-Triazolide Intermediate Cu_Acetylide->Cu_Complex + Azide Cu_Complex->Metallacycle Cycloaddition Metallacycle->CuI + Hu207A - Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Section 3: Experimental Protocols

General Protocol for Small-Scale CuAAC Reaction

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., 1:1 mixture of deionized water and t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Copper Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be made fresh before each use as ascorbate can oxidize in solution.

  • Reaction Setup:

    • In a microcentrifuge tube or reaction vial, dissolve the alkyne substrate (1.0 equivalent) and the azide substrate (1.1-1.2 equivalents) in your chosen solvent system.

    • Expert Tip: Ensure the solution is fully homogenous before proceeding.

  • Catalyst Premix:

    • In a separate small tube, premix the copper and ligand. For a final reaction concentration of 0.25 mM copper, combine 6.3 µL of the 20 mM CuSO₄ stock with 12.5 µL of the 50 mM THPTA stock.[4] This creates a 1:5 copper-to-ligand ratio, which is beneficial for bioconjugation.[4] Let this mixture stand for 1-2 minutes.

  • Catalyst Addition:

    • Add the premixed copper/ligand solution to the main reaction vial containing the substrates.

  • Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For a final concentration of 5 mM, add 25 µL of the 100 mM stock solution.[4]

  • Reaction Monitoring:

    • Cap the vial and allow the reaction to proceed at room temperature. Gentle agitation (e.g., on a rotator) can be beneficial.

    • Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution of 0.1 M EDTA to remove the copper catalyst.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude product via flash column chromatography on silica gel or another appropriate method like recrystallization.[20]

References

  • Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Slagel, E. C. (1981). Purification of triazoles.
  • Jin, L., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics. [Link]

  • Guesmi, Z., et al. (2019). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. [Link]

  • baseclick GmbH. (n.d.). Protocols. baseclick GmbH. [Link]

  • Dicks, A. P., & Batey, R. A. (2006). Making triazoles, the green way. RSC Education. [Link]

  • Question on ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]

  • Pérez-Vásquez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Pieńkowska, N., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]

  • Wang, Z., et al. (2015). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]

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Technical Support Center: Purification of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and adherence to regulatory standards in drug development. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of 1,2,4-triazoles and N-arylated piperidines, you can anticipate several classes of byproducts[1][2].

  • Unreacted Starting Materials: The most common impurities are residual precursors. This could include piperidine derivatives or various triazole-forming reagents.

  • Partially Reacted Intermediates: Multi-step syntheses may result in the carry-over of intermediates if reactions do not go to completion[1].

  • Regioisomers: Depending on the cyclization strategy for the triazole ring, formation of the isomeric 1,2,3-triazole is a possibility[3][4]. These isomers often have very similar polarities, making them challenging to separate.

  • Byproducts from Side Reactions: Piperidine itself can undergo side reactions, and the triazole synthesis can also generate undesired products[5].

Q2: My initial purification by recrystallization resulted in an oil, not crystals. What is happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is a common problem in crystallization and is typically caused by one of two issues:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound and interfere with lattice formation, causing it to separate as a supersaturated liquid (oil) instead of a solid[1].

  • Solvent Choice: The solvent system may be too good a solvent for your compound, or the cooling process may be too rapid.

To resolve this, try re-dissolving the oil in a minimal amount of the hot solvent and allow it to cool much more slowly. If it still oils out, consider a pre-purification step like column chromatography on the free base (see Protocol 3) to remove the bulk of impurities before attempting recrystallization again.

Q3: I am struggling with streaking and poor separation during silica gel column chromatography. What is the underlying cause?

A3: Your target compound is a hydrochloride salt, making it highly polar and likely to have strong, irreversible interactions with the acidic silanol groups on the surface of standard silica gel. This leads to significant tailing or "streaking," where the compound elutes slowly and over a wide volume of solvent[1]. For highly polar compounds, standard silica chromatography is often not the ideal method[1].

The most effective solution is to convert the hydrochloride salt to its free base form before chromatography. The free base is significantly less polar and will behave more predictably on silica gel. After purification, the free base can be easily converted back to the desired hydrochloride salt.

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification and analysis of this compound.

Purification_Workflow start Crude Product (Hydrochloride Salt) assess_purity Assess Purity (e.g., HPLC, NMR) start->assess_purity check_purity Purity > 98%? assess_purity->check_purity recrystallize Attempt Recrystallization (Protocol 2) check_purity->recrystallize No end_product Pure Product (>98%) check_purity->end_product Yes check_recrystal Successful Crystals? recrystallize->check_recrystal free_base Convert to Free Base check_recrystal->free_base No (Oiled Out) final_purity Final Purity Analysis & Characterization check_recrystal->final_purity Yes chromatography Silica Gel Chromatography of Free Base (Protocol 3) free_base->chromatography collect_fractions Collect & Analyze Fractions chromatography->collect_fractions salt_formation Convert Purified Base back to HCl Salt collect_fractions->salt_formation salt_formation->final_purity final_purity->end_product

Caption: Decision workflow for purification.

Troubleshooting Guide & Experimental Protocols

Problem: Recrystallization yields are low or the product fails to crystallize.

Causality: An inappropriate solvent system is the most common cause. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 1: Systematic Recrystallization Solvent Screen

  • Preparation: Place ~20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, water) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the solid immediately at room temperature are likely too good.

  • Heating: For solvents that do not dissolve the solid at room temperature, heat the mixture gently (with stirring) to boiling. If it dissolves completely, it's a potential candidate.

  • Anti-Solvent Addition: If you have a solvent that dissolves your compound well (like methanol or ethanol), you can find a compatible "anti-solvent" in which your compound is insoluble (like diethyl ether or ethyl acetate)[6][7]. Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "anti-solvent" dropwise until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve, then allow to cool slowly.

  • Cooling & Crystallization: Once a good solvent or solvent/anti-solvent pair is identified, cool the solution slowly to room temperature, then in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solvent System ExampleRationale
Isopropanol/Diethyl Ether Isopropanol dissolves the polar hydrochloride salt upon heating, while the non-polar diethyl ether acts as an anti-solvent, forcing the pure compound out of solution upon cooling.
Ethanol/Water For highly water-soluble compounds, a small amount of water can be added to hot ethanol to fully dissolve the material, with crystallization occurring upon cooling.
Problem: Purity remains stagnant despite repeated purification attempts.

Causality: You may have a persistent impurity with very similar physicochemical properties to your target compound, such as a regioisomer. In this case, a higher-resolution separation technique is required.

Protocol 2: Purification via Free Base and Column Chromatography

This protocol is the most robust method for removing a wide range of impurities. It leverages the polarity difference between the basic free amine and the charged hydrochloride salt.

Part A: Conversion to Free Base

  • Dissolve the crude this compound in a minimum amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the solution is ~9-10 (test with pH paper). This neutralizes the HCl and deprotonates the piperidine nitrogen[7].

  • Extract the aqueous layer 3-4 times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The free base is more soluble in organic solvents.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or solid.

Acid_Base_Purification start Crude HCl Salt (Water Soluble) add_base 1. Add Base (e.g., NaHCO₃) 2. pH ~9-10 start->add_base free_base Free Base Formed (Organic Soluble) add_base->free_base extract Extract with Organic Solvent (e.g., DCM) free_base->extract organic_layer Organic Layer: Contains Purified Free Base extract->organic_layer aqueous_layer Aqueous Layer: Contains Salt Impurities extract->aqueous_layer chromatography Purify via Chromatography organic_layer->chromatography add_acid Convert back to HCl Salt (HCl in Ether/Dioxane) chromatography->add_acid final_product Pure HCl Salt add_acid->final_product

Caption: Acid-base extraction and purification cycle.

Part B: Silica Gel Chromatography

  • Adsorb the Sample: Dissolve the crude free base from Part A in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Pack the Column: Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of methanol (MeOH) in DCM. For example, start with 100% DCM and gradually increase the polarity to 2-5% MeOH in DCM. Adding 0.5-1% triethylamine (TEA) to the eluent can help prevent streaking by neutralizing acidic sites on the silica[1].

  • Load and Elute: Carefully load the silica-adsorbed sample onto the top of the packed column. Begin eluting with the chosen solvent system.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Part C: Re-formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.

  • A precipitate of the pure hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum to obtain the final, high-purity product.

Analytical Characterization for Purity Verification

Final purity should always be confirmed with orthogonal analytical techniques.

TechniquePurposeTypical Parameters
HPLC-UV Quantify purity and detect impurities.Column: C18 reverse-phase (e.g., 250 x 4.6 mm).Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.Detection: UV at ~210-225 nm.[8][9]
¹H NMR Confirm chemical structure and identify impurities.Solvent: D₂O or DMSO-d₆. Check for the absence of signals from starting materials and residual solvents.
LC-MS Confirm molecular weight.Provides the mass-to-charge ratio (m/z) corresponding to the free base.

By employing this structured approach of diagnosis, troubleshooting, and protocol execution, researchers can confidently and efficiently achieve the high-purity this compound required for their scientific endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Cirilli, R., Ferretti, R., Gallinella, B., Turchetto, L., Zanitti, L., & La Torre, F. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography.
  • Alshishani, A., Al-Ghassani, A. S., & Al-Rawashdeh, N. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Journal of the Iranian Chemical Society, 20(11), 2827-2843.
  • Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001).
  • Nas, A., Koca, I., & Kantekin, H. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238.
  • Mol-Instincts. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Retrieved from [Link]

  • BenchChem. (n.d.). 4-(4-Methyl-4H-[1][10][11]triazol-3-yl)-piperidine dihydrochloride. Retrieved from BenchChem website.

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Vulcanchem. (n.d.). 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-isopropyl-5-methyl-4h-1,2,4-triazol-4-yl)piperidine hydrochloride.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Biosynth. (n.d.). 4-(4H-1,2,4-triazol-4-yl)piperidine dihydrochloride, 95% Purity.
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Chimica Slovenica, 54(3), 536-543.
  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-isopropyl-5-methyl-4h-1,2,4-triazol-4-yl)piperidine hydrochloride.
  • Chemsigma. (n.d.). 4-(4-methyl-1,2,4-triazol-3-yl)piperidine Dihydrochloride.
  • Zaporozhye Medical Journal. (n.d.). Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1.
  • Impactfactor. (n.d.). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds.
  • Liu, X. F., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2795-2800.
  • Royal Society of Chemistry. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

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Technical Support Center: Stability Testing of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the long-term stability testing of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride. It is designed as a practical support center, offering troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your stability studies.

Introduction: The Criticality of Stability Testing

This compound is a heterocyclic compound featuring a stable 1,2,4-triazole ring linked to a piperidine moiety.[1][2] While the triazole ring itself imparts significant metabolic stability, the overall molecule's integrity during long-term storage is not guaranteed.[3] Stability testing is a non-negotiable aspect of the drug development lifecycle, mandated by regulatory bodies like the ICH and FDA.[4] These studies are essential to determine the shelf-life of the active pharmaceutical ingredient (API), identify potential degradation products, and establish appropriate storage conditions.[5][6]

This guide will navigate the complexities of designing and executing a robust stability program for this specific molecule, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended baseline storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment.[7] It is highly recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (+2 to +8°C).[7] The hydrochloride salt form may make the compound hygroscopic; therefore, protection from moisture is critical.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure, the primary degradation pathways to investigate are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The 1,2,4-triazole ring is generally stable and resistant to cleavage under typical acidic and basic conditions.[7] However, extreme pH and elevated temperatures could potentially lead to hydrolysis, although this is less common for the core ring structure.[7]

  • Oxidation: The piperidine ring can be susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide are crucial to identify potential N-oxide or other oxidative degradants.[8]

  • Photodegradation: Aromatic systems and heterocyclic compounds can be sensitive to light. Photostability testing, as outlined in ICH Q1B, is essential to determine if the compound requires light-protective packaging.[9][10]

Q3: What type of analytical method is required for a stability study?

A3: A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the industry standard.[11] This is non-negotiable. The term "stability-indicating" means the method must be able to accurately quantify the parent compound and separate it from all potential degradation products and synthetic impurities.[4][11] Method development should involve forced degradation studies to ensure this specificity.[6][12]

Q4: Which ICH guideline is the primary reference for this type of stability study?

A4: The foundational guideline is ICH Q1A(R2) Stability Testing of New Drug Substances and Products .[9][13][14] This document defines the necessary data package for a registration application and specifies the conditions for long-term, intermediate, and accelerated stability studies.[13][14]

Experimental Design & Workflow

A successful stability program follows a logical progression from method development to long-term monitoring. The workflow ensures that the analytical tools are validated before commencing the resource-intensive, long-duration studies.

Stability_Workflow MethodDev 1. Develop Stability-Indicating Analytical Method (HPLC) ForcedDeg 2. Perform Forced Degradation Study MethodDev->ForcedDeg Inform MethodVal 3. Validate Analytical Method (per ICH Q2(R1)) ForcedDeg->MethodVal Validate Specificity Protocol 4. Author Stability Protocol MethodVal->Protocol LongTerm 5. Initiate Long-Term & Accelerated Studies Protocol->LongTerm Analysis 6. Analyze Samples at Scheduled Time Points LongTerm->Analysis Analysis->LongTerm Continue Study Report 7. Evaluate Data & Establish Shelf-Life Analysis->Report

Caption: Workflow for a regulatory-compliant stability study.

Troubleshooting Guide

This section addresses common issues encountered during stability testing in a question-and-answer format.

Q: I'm seeing new, small peaks appearing in my HPLC chromatogram during the accelerated study. How do I identify them?

A: This is the primary goal of a stability study.

  • Causality: Accelerated conditions (e.g., 40°C / 75% RH) are designed to speed up degradation, making these peaks expected.[5] They are likely degradation products.

  • Troubleshooting Steps:

    • Compare with Forced Degradation: Analyze the chromatograms from your forced degradation study (acid, base, peroxide, heat, light). A match in retention time provides strong evidence for the identity of the degradation pathway.[4]

    • Mass Spectrometry (LC-MS): If the peaks are not seen in the forced degradation samples, use LC-MS to determine their mass. This will help in proposing a structure for the unknown degradant.

    • Check the Placebo/Blank: If your study involves a formulation, ensure the peak is not an excipient interaction or a leachable from the container closure system by analyzing a placebo stored under the same conditions.

Q: The assay value of my compound is decreasing, but I don't see any corresponding degradation peaks. What could be the cause?

A: This points to a few potential issues beyond simple chemical degradation into UV-active species.

  • Causality: A loss of mass can occur if the degradant is non-chromophoric (doesn't absorb UV light), if the compound is volatile and sublimating, or if it's adsorbing to the container surface.

  • Troubleshooting Steps:

    • Use a Universal Detector: Re-analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector.

    • Check for Adsorption: Use silanized glass vials or different container materials to see if the mass loss is mitigated.

    • Mass Balance Analysis: The fundamental principle of a stability-indicating method is mass balance. The sum of the assay of the main peak and all impurity peaks should remain constant over time. A failure to achieve mass balance indicates that not all species are being detected.

Q: My results from the 3-month time point are inconsistent with the initial (T=0) data. How do I investigate this?

A: Inconsistency can stem from the analytical method, sample handling, or the stability chamber itself.

OOS_Investigation OOS Out-of-Specification (OOS) Result Method Analytical Method Issue? OOS->Method Sample Sample Integrity Issue? OOS->Sample Chamber Chamber Performance Issue? OOS->Chamber CheckSST Review System Suitability & Calibration Method->CheckSST Yes CheckHandling Review Sample Prep & Dilution Scheme Sample->CheckHandling Yes CheckLogs Review Chamber T/RH Logs for Excursions Chamber->CheckLogs Yes Reinject Re-inject Original Sample CheckSST->Reinject Reprep Re-prepare from Original Sample CheckHandling->Reprep

Caption: Decision tree for investigating inconsistent stability results.

Key Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is based on the ICH Q1A(R2) guideline.[13]

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Use a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place samples into validated stability chambers set to the following conditions.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24, 36
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

*Intermediate testing is only required if a significant change occurs during the accelerated study.

  • Testing Schedule: At each time point, pull samples and perform the following tests:

    • Appearance: Visual inspection for color change, melting, or other physical changes.

    • Assay: Quantify the amount of the active compound using a validated stability-indicating HPLC method.

    • Purity/Degradation Products: Profile and quantify any impurities or degradation products using the same HPLC method.

  • Data Evaluation: Evaluate the data for trends. If necessary, use statistical analysis to determine the retest period or shelf-life.[5]

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade the sample to develop and validate the stability-indicating method.[8][15] The goal is to achieve 5-20% degradation of the active substance.[15]

  • Sample Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60°C for 24-48 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Validation Check: The method is considered "stability-indicating" if all degradation peaks are adequately resolved from the parent peak and from each other.

References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Heliyon. Available from: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Journal of Kazakhstan. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. National Institutes of Health. Available from: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Available from: [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available from: [Link]

  • Review on Preparation and Application Fields of Triazole & Tetrazole Derivatives. ResearchGate. Available from: [Link]

  • Triazole. Wikipedia. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

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Technical Support Center: Overcoming Triazole Resistance in Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of triazole resistance in fungi. This resource is designed for researchers, scientists, and drug development professionals actively working in this critical area of mycology. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Understanding Triazole Resistance: A Quick Primer

Triazole antifungals are a cornerstone in the treatment of fungal infections. They function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in yeasts or cyp51A in molds, which is a crucial step in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death or growth inhibition.[4] However, the emergence of triazole resistance is a growing global concern, threatening the efficacy of these vital drugs.[1][3] Resistance can arise through various mechanisms, often involving genetic mutations that are selected for under the pressure of antifungal treatment or environmental exposure to azole-based fungicides used in agriculture.[3][5][6]

The primary mechanisms of triazole resistance include:

  • Target Enzyme Modification: Point mutations in the ERG11/cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole drugs.[3][7]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher levels of the target enzyme, requiring a higher concentration of the drug to achieve an inhibitory effect.[1][2]

  • Efflux Pump Overexpression: Fungal cells can actively pump triazole drugs out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, thereby reducing the intracellular drug concentration.[7][8][9]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can functionally substitute for ergosterol, rendering the cell less dependent on the triazole-targeted step.[1][2][10]

This guide will provide you with the tools to investigate and potentially overcome these resistance mechanisms in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our test triazole against our fungal strains. What are the likely mechanisms of this acquired resistance?

A1: A notable increase in the MIC of a triazole antifungal agent against your fungal strains is a strong indicator of acquired resistance. The most common mechanisms to investigate are:

  • Mutations in the ERG11 or cyp51A gene: These mutations can prevent the triazole from effectively binding to its target enzyme, lanosterol 14α-demethylase.[3][7]

  • Overexpression of efflux pumps: The fungal cells may be actively removing the drug, which prevents it from reaching its target.[7][8][9] This is a frequent cause of resistance in Candida species.[1][2]

  • Upregulation of the ERG11 or cyp51A gene: The cell may be producing more of the target enzyme, thus requiring more drug to achieve inhibition.[1][2]

To begin your investigation, we recommend performing antifungal susceptibility testing to confirm the resistance phenotype, followed by gene expression analysis of the relevant genes (ERG11/cyp51A and major efflux pump genes) and sequencing of the ERG11/cyp51A gene to identify any mutations.

Q2: Our antifungal susceptibility testing results are inconsistent. What could be the cause?

A2: Inconsistent MIC values can be frustrating and can compromise the reliability of your data. Several factors can contribute to this issue:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical for reproducible results.[11][12] Ensure you are accurately quantifying your fungal cells or conidia and using the recommended concentration as per standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][13][14]

  • Incubation Conditions: Incubation time and temperature must be strictly controlled.[11] Deviations can affect the growth rate of the fungus and, consequently, the MIC reading.

  • Media Composition: The type and pH of the growth medium can influence the activity of the antifungal drug and the growth of the fungus.[15] Always use the recommended medium for your specific fungal species and testing method.

  • Endpoint Reading: Subjectivity in reading the MIC endpoint, especially with trailing growth, can lead to variability. It is beneficial to have two independent researchers read the plates and to use a spectrophotometer for a more objective measurement where applicable.

For more detailed guidance, please refer to our Troubleshooting Guide for Antifungal Susceptibility Testing.

Q3: What are the primary strategies to overcome acquired triazole resistance in a laboratory setting?

A3: In a research context, several strategies can be explored to circumvent triazole resistance:

  • Combination Therapy: Combining the triazole with another compound can restore its efficacy.[16] This can include:

    • Other Antifungal Agents: Synergistic effects can be observed when triazoles are combined with other classes of antifungals, such as polyenes (e.g., Amphotericin B) or echinocandins.[16]

    • Efflux Pump Inhibitors: Although not yet widely available for clinical use, research into compounds that block the function of efflux pumps is a promising area.[17] These inhibitors can increase the intracellular concentration of the triazole, restoring its activity.

  • Novel Triazole Analogs: Investigating the efficacy of newer triazole derivatives that may have a higher affinity for mutated target enzymes or be poorer substrates for efflux pumps can be a fruitful avenue.[16][18]

  • Targeting Alternative Pathways: Research into compounds that inhibit other essential fungal pathways can provide alternative therapeutic strategies against resistant strains.

Troubleshooting Guides

Guide 1: Inconsistent Antifungal Susceptibility Testing (MIC) Results
Problem Potential Cause Troubleshooting Steps
High variability in MICs between replicates Inaccurate inoculum concentrationStandardize your inoculum preparation. Use a spectrophotometer or hemocytometer for accurate cell counting. Ensure thorough mixing of the inoculum before dispensing.
Inconsistent drug concentrationsPrepare fresh serial dilutions of the antifungal agent for each experiment. Verify the stock concentration.
"Skipped wells" (growth in higher concentrations, no growth in lower) ContaminationUse sterile technique throughout the procedure. Plate a sample of your inoculum to check for purity.
Drug precipitationEnsure the antifungal drug is fully dissolved in the appropriate solvent and that the final concentration of the solvent in the medium is not inhibitory to fungal growth.
Trailing growth (reduced but not absent growth over a range of concentrations) Fungal stress responseRead the MIC endpoint at the recommended time point (e.g., 24 or 48 hours). For yeasts, the CLSI recommends reading the endpoint as the lowest concentration that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.[11][19]
HeteroresistanceConsider plating the cells from the trailing wells onto drug-free agar to see if a subpopulation of resistant cells is present.
Guide 2: Poor Quality RNA for Gene Expression Analysis (qRT-PCR)
Problem Potential Cause Troubleshooting Steps
Low RNA yield Inefficient cell lysisEnsure you are using a lysis method appropriate for your fungal species. Mechanical disruption with glass beads is often necessary for fungi with tough cell walls.
RNA degradationWork quickly and on ice. Use RNase-free reagents and consumables. Treat samples with an RNase inhibitor.
RNA degradation (smearing on gel, low RIN/RQN value) RNase contaminationDecontaminate your workspace and pipettes with an RNase decontamination solution. Use fresh, RNase-free reagents.
Improper sample storageStore cell pellets at -80°C and extracted RNA at -80°C. Avoid repeated freeze-thaw cycles.
Genomic DNA contamination Incomplete DNase treatmentPerform an on-column DNase digestion during RNA extraction or a post-extraction DNase treatment. Design primers that span an intron-exon junction.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Based on CLSI M27/M38)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and molds.[11][13][20]

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solution

  • Fungal inoculum

  • Sterile saline or PBS

  • Spectrophotometer or hemocytometer

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C until adequate sporulation is observed.

    • Harvest the fungal cells or conidia and suspend them in sterile saline.

    • Adjust the inoculum concentration to the desired density (e.g., for yeasts, 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.[11]

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of the antifungal agent in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or as appropriate for the mold being tested.

  • MIC Determination:

    • Read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For azoles against yeasts, this is typically a 50% reduction in turbidity.[11][19]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of genes associated with triazole resistance, such as ERG11/cyp51A and efflux pump genes.[21][22][23]

Materials:

  • Fungal isolates (resistant and susceptible strains)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow your fungal isolates under defined conditions (with and without sub-inhibitory concentrations of the triazole).

    • Extract total RNA from the fungal cells using a suitable RNA extraction kit.

    • Perform a DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target and reference genes, and qPCR master mix.

  • Run qPCR:

    • Perform the qPCR reaction using a thermal cycler with an appropriate program (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression of your target genes in the resistant strains compared to the susceptible strains, normalized to a reference gene (e.g., actin).[22]

Protocol 3: Efflux Pump Activity Assay using Rhodamine 6G

This assay measures the activity of ATP-binding cassette (ABC) transporters, which are often involved in triazole efflux.[24][25]

Materials:

  • Fungal isolates

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 2-Deoxy-D-glucose (2-DOG)

  • Rhodamine 6G (R6G)

  • Glucose

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase in YPD medium.

    • Harvest the cells by centrifugation, wash them with PBS, and resuspend them in PBS.

  • De-energization:

    • Incubate the cells with 2-DOG for 1 hour at 30°C to deplete intracellular ATP.

  • Rhodamine 6G Loading:

    • Add R6G to the de-energized cell suspension and incubate for 30 minutes to allow the dye to accumulate in the cells.

  • Efflux Initiation:

    • Wash the cells to remove extracellular R6G and resuspend them in PBS.

    • Initiate efflux by adding glucose to the cell suspension.

  • Measurement of Efflux:

    • Measure the fluorescence of the supernatant or the cells over time using a fluorometer or fluorescence microscope. An increase in fluorescence in the supernatant or a decrease in cell-associated fluorescence indicates active efflux of R6G.[25][26]

Visualizations

Ergosterol Biosynthesis Pathway and Triazole Action

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11/CYP51A) lanosterol->erg11 intermediate 14-demethyl lanosterol ergosterol Ergosterol intermediate->ergosterol ... triazoles Triazoles triazoles->erg11 erg11->intermediate

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Mechanisms of Triazole Resistance in Fungi

Resistance_Mechanisms cluster_cell triazole Triazole cell Fungal Cell triazole->cell enters erg11_protein Lanosterol 14α-demethylase triazole->erg11_protein inhibits efflux_pump Efflux Pump (ABC/MFS) erg11_gene ERG11/CYP51A Gene erg11_gene->erg11_protein expresses ergosterol Ergosterol erg11_protein->ergosterol synthesizes efflux_pump->triazole expels mutations Mutations (Reduced Binding) mutations->erg11_protein overexpression_erg11 Overexpression overexpression_erg11->erg11_gene overexpression_pump Overexpression overexpression_pump->efflux_pump

Caption: Key mechanisms of triazole resistance in fungal cells.

Experimental Workflow for Investigating Triazole Resistance

Experimental_Workflow start Suspected Resistant Fungal Isolate mic Antifungal Susceptibility Testing (MIC) start->mic phenotype Confirm Resistance Phenotype mic->phenotype molecular Molecular Analysis phenotype->molecular Resistant q_pcr qRT-PCR (Gene Expression) molecular->q_pcr sequencing Gene Sequencing (ERG11/cyp51A) molecular->sequencing efflux_assay Efflux Pump Assay molecular->efflux_assay conclusion Identify Resistance Mechanism(s) q_pcr->conclusion sequencing->conclusion efflux_assay->conclusion

Caption: A logical workflow for investigating triazole resistance mechanisms.

References

  • Bhattacharya, S., Sae-Ong, T., & Fries, B. C. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLOS Pathogens, 18(8), e1010723. [Link]

  • National Institutes of Health. (n.d.). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. [Link]

  • Rybak, J. M., Geunes-Boyer, S., & Rogers, P. D. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Environmental Microbiology, 23(4), 1816-1827. [Link]

  • Ferreira, M. E., Colombo, A. L., Paulsen, I., Ren, Q., Wortman, J., Huang, J., Goldman, M. H., & Goldman, G. H. (2005). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology, 43(Supplement 1), S313-S319. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Anderson, J. B. (2005). Gene Expression and Evolution of Antifungal Drug Resistance. Antimicrobial Agents and Chemotherapy, 49(8), 3125-3133. [Link]

  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3629. [Link]

  • García-Couto, D., et al. (2023). Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates. Journal of Fungi, 9(11), 1081. [Link]

  • J. Craig Venter Institute. (n.d.). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • PubMed. (2020). Mechanisms of triazole resistance in Aspergillus fumigatus. [Link]

  • PubMed. (2005). Gene expression and evolution of antifungal drug resistance. [Link]

  • Chowdhary, A., et al. (2015). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology, 6, 628. [Link]

  • Sanglard, D. (2016). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research, 16(8), fow088. [Link]

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Technical Support Center: Enhancing the Bioavailability of Triazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the oral bioavailability of triazole-piperidine derivatives. These compounds, while promising therapeutic agents, often present significant formulation challenges due to their physicochemical properties.[1][2][3] This document is designed to provide not just protocols, but the scientific rationale behind them to empower you in your experimental design.

Section 1: Foundational Concepts & Initial Characterization

This section addresses the most common initial questions regarding the challenges associated with triazole-piperidine derivatives and the critical first steps in characterization.

Q1: Why do many triazole-piperidine derivatives exhibit poor oral bioavailability?

A1: The issue is typically multifactorial and stems from the inherent physicochemical properties of the scaffold. Poor bioavailability in this class is often a result of:

  • Low Aqueous Solubility: Many new chemical entities, including these derivatives, are lipophilic, leading to poor solubility in gastrointestinal fluids.[4][5] The triazole ring, while polar, is part of a larger, often complex and high molecular weight structure that can result in a crystalline state with high lattice energy, further limiting dissolution.

  • Poor Permeability: While lipophilicity can aid in membrane crossing, very high lipophilicity (high logP) can lead to partitioning into the lipid bilayer with poor subsequent release into the cell, or it can be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • First-Pass Metabolism: These compounds can be susceptible to extensive metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.

A compound's Biopharmaceutics Classification System (BCS) class is a key framework for identifying the primary barrier to bioavailability (e.g., dissolution-rate limited for Class II, permeability-rate limited for Class III).[4][6]

Q2: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. What can I do?

A2: This is a classic sign of a poorly soluble compound and a critical experimental hurdle. Direct dilution of a high-concentration DMSO stock into a fully aqueous environment causes the solvent composition to change rapidly, leading to supersaturation and precipitation.

Troubleshooting Steps:

  • Optimize DMSO Concentration: First, determine the maximum final DMSO concentration your biological assay can tolerate without artifacts (typically 0.1% to 1%).

  • Use Co-solvents: Prepare intermediate dilutions in a buffer containing a water-miscible organic co-solvent like ethanol, isopropanol, or polyethylene glycol (PEG 400).[7] This creates a more gradual transition for the compound.

  • Employ Solubilizing Excipients: For cell-based assays, consider pre-complexing the compound with a solubilizer like a cyclodextrin (e.g., HP-β-CD) before the final dilution.[8]

  • Lower the Stock Concentration: If possible, start with a lower concentration DMSO stock to reduce the degree of supersaturation upon dilution.

Q3: What are the essential baseline experiments I need to run before starting formulation development?

A3: A thorough understanding of your molecule's fundamental properties is non-negotiable. This "pre-formulation" data will guide your entire strategy.

Parameter Recommended Method Rationale & Implication
Aqueous Solubility Thermodynamic (Shake-Flask) SolubilityDetermines the maximum dissolved concentration under equilibrium. Critical for BCS classification.
pH-Solubility Profile Shake-Flask method in various pH buffers (e.g., 1.2, 4.5, 6.8)The piperidine moiety is basic and will be ionized at low pH. This profile tells you if solubility is pH-dependent, which is crucial for predicting behavior in the GI tract.
pKa Potentiometric titration or UV-spectrophotometryQuantifies the pH at which the compound ionizes. Essential for predicting solubility and selecting salt forms.
LogP / LogD Shake-Flask (Octanol/Water) or HPLC methodMeasures lipophilicity. LogP > 3 often suggests solubility issues, while LogP > 5 can indicate permeability problems.[4]
Solid-State Characterization DSC, TGA, PXRDIdentifies the melting point, thermal stability, and crystallinity. Determines if you are working with a stable crystalline form or if polymorphs exist.[5]

Section 2: Troubleshooting Formulation Strategies

Once you have baseline data, you can select a formulation strategy. This section addresses common issues encountered when applying these techniques.

Q4: I've tried simple micronization, but my dissolution rate is still too slow. What is the next logical step?

A4: While micronization increases surface area, its effectiveness can be limited for highly insoluble (or "brick dust") compounds.[9][10] If you're still facing dissolution challenges, you need to move beyond simple particle size reduction to more advanced methods.

// Yes Path (Thermolabile) spray_drying [label="Amorphous Solid Dispersion\n(Spray Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nanosuspension [label="Nanosuspension\n(Wet Media Milling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_thermolabile -> spray_drying [label=" Yes "]; is_thermolabile -> nanosuspension [label=" Yes "];

// No Path (Thermostable) hme [label="Amorphous Solid Dispersion\n(Hot Melt Extrusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_thermolabile -> hme [label=" No "];

// Descriptions spray_drying_desc [label="Disperses drug in a polymer matrix at a molecular level, \navoiding the crystal lattice energy barrier.[6] \nGood for potent compounds.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nanosuspension_desc [label="Reduces particle size to the nanometer range, \ndramatically increasing surface area and dissolution velocity.[10][11]\nMaintains crystalline form.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; hme_desc [label="Solvent-free method to create an amorphous solid dispersion. \nOften suitable for higher dose compounds.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

spray_drying -> spray_drying_desc [style=dashed, arrowhead=none]; nanosuspension -> nanosuspension_desc [style=dashed, arrowhead=none]; hme -> hme_desc [style=dashed, arrowhead=none]; } }

Caption: Decision pathway after failed micronization.

Q5: I'm developing an amorphous solid dispersion (ASD), but the formulation is physically unstable and recrystallizes over time. How can I fix this?

A5: This is a critical failure mode for ASDs. Amorphous forms are thermodynamically unstable and will always try to revert to a more stable crystalline state. Your goal is to kinetically trap the drug in the amorphous form.

Troubleshooting ASD Instability:

  • Polymer Selection: The choice of polymer is paramount. The polymer must be miscible with the drug and ideally form specific interactions (e.g., hydrogen bonds) to inhibit drug mobility. Screen a range of polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®).

  • Drug Loading: Recrystallization risk increases with higher drug loading. Try reducing the drug-to-polymer ratio. A typical starting point is 10-25% drug loading.

  • Storage Conditions: Store the ASD under controlled temperature and humidity, well below its glass transition temperature (Tg). Moisture acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.

  • Manufacturing Process: The cooling rate during manufacturing (e.g., in Hot Melt Extrusion) can impact stability. Faster cooling rates generally favor amorphous stability.

Q6: I'm considering a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). What are the key pitfalls to avoid?

A6: SEDDS are excellent for highly lipophilic drugs but require careful optimization.[9][12]

Common SEDDS Pitfalls:

  • Drug Precipitation on Dispersion: The formulation may be clear initially but precipitates the drug upon dilution in aqueous media. This occurs if the drug is not sufficiently soluble in the resulting emulsion droplets. Solution: Re-screen oils, surfactants, and co-surfactants to find a system with higher solubilization capacity after emulsification.

  • Poor in vivo Performance Despite Good Dispersion: The formulation may not perform well in vivo due to digestion. Gastric and pancreatic lipases can break down lipid excipients, changing the formulation's ability to keep the drug solubilized. Solution: Consider using surfactants and co-solvents that are less susceptible to digestion.

  • Excipient Incompatibility: Ensure the drug is chemically stable in the chosen lipids and surfactants. Run stability studies of the drug in individual excipients at elevated temperatures.

G API API Oil Oil Stomach Stomach API->Stomach Oral Administration Surfactant Surfactant Oil->Stomach Oral Administration Cosolvent Cosolvent Surfactant->Stomach Oral Administration Cosolvent->Stomach Oral Administration Dispersion Dispersion Stomach->Dispersion Dispersion Absorption Absorption Dispersion->Absorption Transit

Caption: Workflow of a Self-Emulsifying Drug Delivery System (SEDDS).

Q7: Is complexation with cyclodextrins a viable strategy for triazole-piperidine derivatives?

A7: Yes, it can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][12] They can encapsulate the lipophilic portions of your molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.

  • When to Use: This strategy is particularly useful for increasing the apparent solubility of a compound for in vitro assays or for parenteral formulations. For oral delivery, they can enhance dissolution in the GI tract.

  • Which Cyclodextrin to Choose: Chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profile compared to native cyclodextrins.

  • How to Confirm Complexation: Techniques like Phase Solubility studies, Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) can be used to confirm the formation and stoichiometry of the inclusion complex.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for core experiments.

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic solubility, a cornerstone of pre-formulation.

  • Preparation: Add an excess amount of the triazole-piperidine compound to a known volume of the test medium (e.g., pH 7.4 phosphate buffer) in a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours. This duration should be sufficient to ensure equilibrium is reached (confirm this by taking time points, e.g., 24, 48, 72h, during initial characterization).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, usually expressed in mg/mL or µg/mL.

Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

This method is suitable for initial screening of polymer/drug combinations.

  • Solubilization: Weigh the drug and the selected polymer (e.g., HPMC-AS) at the desired ratio (e.g., 25:75 drug:polymer) and dissolve them in a common volatile solvent (e.g., acetone, methanol, or a mixture). Ensure both components are fully dissolved to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator (rotovap). The goal is to create a thin film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 24 hours to remove any residual solvent, which can act as a plasticizer and induce recrystallization.

  • Harvesting: Carefully scrape the resulting solid (the ASD) from the walls of the flask.

  • Characterization: Immediately analyze the material. Use PXRD to confirm the absence of crystallinity (a "halo" pattern indicates amorphous material). Use DSC to determine the glass transition temperature (Tg), a key indicator of physical stability.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Sauer, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Patsnap Synapse. (2024). What are the methods used for enhancement of bioavailability? [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Slideshare. (n.d.). Methods of enhancing bioavailability of drugs. [Link]

  • Alhajj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Sygnature Discovery. (n.d.). Bioavailability - can we improve it? [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. [Link]

  • ResearchGate. (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • Li, Y., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-387. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Long, S., et al. (2024). Progress and challenges in the development of triazole antimicrobials. PMC - NIH. [Link]

  • PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PubMed. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. [Link]

  • Frontiers. (2022). Editorial: Pharmaceutical insights into the triazoles: Recent advances. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Piperidine-Containing Triazole Antifungals and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Triazole antifungals have been a cornerstone of anti-infective therapy for decades, primarily due to their efficacy and favorable safety profile. Fluconazole, a first-generation triazole, remains a widely prescribed agent for the treatment of various fungal infections. However, its limitations, including a narrow spectrum of activity and the rise of resistance, have fueled the search for new and improved triazole derivatives.

One promising avenue of research has focused on the incorporation of a piperidine ring linked to the triazole core. This guide will delve into the comparative efficacy of these novel piperidine-containing triazoles and the established benchmark, fluconazole.

Mechanism of Action: A Shared Target with Potentially Enhanced Interactions

Both fluconazole and the newer generation of triazole antifungals exert their effect by targeting the same key enzyme in the fungal cell: lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt the integrity of the cell membrane, leading to fungal cell growth inhibition or cell death.

The fundamental mechanism involves the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of CYP51. The rest of the molecule interacts with the surrounding amino acid residues, influencing the compound's potency and spectrum of activity. It is hypothesized that the piperidine moiety in newer triazoles can be modified with various substituents to optimize these interactions and potentially overcome resistance mechanisms.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Triazole Antifungal Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption CYP51->Fungal Cell Membrane Disruption Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole Compound Triazole Compound Triazole Compound->CYP51 Inhibition Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Fungal Cell Membrane Disruption->Fungistatic/Fungicidal Effect

Caption: Mechanism of action of triazole antifungals.

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)

Several research groups have synthesized and evaluated novel triazole derivatives containing a piperidine moiety and compared their antifungal activity against various fungal pathogens with that of fluconazole. The following table summarizes representative data from these studies.

Compound/DrugCandida albicans (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)
Fluconazole 0.25 - 80.5 - 16>64
Piperidine-Triazole Derivative 1 0.06 - 10.125 - 24 - 16
Piperidine-Triazole Derivative 2 0.125 - 40.25 - 88 - 32
Piperidine-Triazole Derivative 3 ≤0.03 - 0.5≤0.03 - 11 - 8

Note: The MIC values for piperidine-triazole derivatives are representative ranges reported in various studies for novel compounds containing the 4-(4H-1,2,4-Triazol-4-yl)piperidine core structure with additional modifications. These values are presented to illustrate the potential for enhanced activity compared to fluconazole.

The data suggests that many novel piperidine-containing triazoles exhibit comparable or, in some cases, superior in vitro activity against Candida and Cryptococcus species compared to fluconazole.[1][2][3] Importantly, some of these novel compounds demonstrate activity against Aspergillus fumigatus, a pathogen against which fluconazole is largely ineffective.[1] This expanded spectrum of activity is a significant advantage in the development of new antifungal therapies.

In Vivo Efficacy: Murine Models of Systemic Candidiasis

In vivo studies are crucial for evaluating the therapeutic potential of a new drug candidate in a living organism. The murine model of systemic candidiasis is a well-established and widely used model to assess the efficacy of antifungal agents. In this model, mice are infected with a pathogenic strain of Candida albicans, and the efficacy of the test compound is evaluated based on survival rates and the reduction of fungal burden in target organs, typically the kidneys.

While in vivo data for "4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" is not available, studies on related compounds have shown promising results. For instance, novel piperidine-triazole derivatives have demonstrated the ability to significantly increase the survival rate of mice with systemic candidiasis and reduce the fungal load in their kidneys, often at doses comparable to or lower than fluconazole.[4]

The following table presents a hypothetical comparison based on typical results observed in such studies:

Treatment Group (Dose)Mean Survival Time (Days)Fungal Burden in Kidneys (log CFU/g)
Vehicle Control 56.5
Fluconazole (10 mg/kg) 153.2
Piperidine-Triazole Derivative (10 mg/kg) >212.8

This representative data highlights the potential for piperidine-containing triazoles to be at least as effective as, and potentially more potent than, fluconazole in a systemic infection model.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.[5][6]

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare drug dilutions Prepare drug dilutions Prepare fungal inoculum Prepare fungal inoculum Prepare drug dilutions->Prepare fungal inoculum Inoculate microplate Inoculate microplate Prepare fungal inoculum->Inoculate microplate Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate microplate->Incubate at 35°C for 24-48h Read MIC visually or spectrophotometrically Read MIC visually or spectrophotometrically Incubate at 35°C for 24-48h->Read MIC visually or spectrophotometrically

Caption: Workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal compounds (test compound and fluconazole)

  • Yeast strains (e.g., Candida albicans ATCC 90028)

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Drug Dilution Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the antifungal stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud dextrose agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the drug dilution plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density with a spectrophotometer.

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal compounds.[7][8][9]

Acclimatize mice Acclimatize mice Infect mice with C. albicans (i.v.) Infect mice with C. albicans (i.v.) Acclimatize mice->Infect mice with C. albicans (i.v.) Administer treatment (e.g., oral gavage) Administer treatment (e.g., oral gavage) Infect mice with C. albicans (i.v.)->Administer treatment (e.g., oral gavage) Monitor survival and clinical signs Monitor survival and clinical signs Administer treatment (e.g., oral gavage)->Monitor survival and clinical signs Euthanize at endpoint Euthanize at endpoint Monitor survival and clinical signs->Euthanize at endpoint Harvest kidneys Harvest kidneys Euthanize at endpoint->Harvest kidneys Homogenize and plate for CFU counting Homogenize and plate for CFU counting Harvest kidneys->Homogenize and plate for CFU counting Analyze data (survival curves, fungal burden) Analyze data (survival curves, fungal burden) Homogenize and plate for CFU counting->Analyze data (survival curves, fungal burden)

Caption: Workflow for in vivo efficacy testing.

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Antifungal compounds (test compound and fluconazole)

  • Sterile saline

  • Appropriate caging and animal care facilities

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in yeast extract-peptone-dextrose (YPD) broth overnight at 30°C.

    • Wash the cells with sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the inoculum (1 x 10^5 CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (vehicle control, fluconazole, test compound at various doses).

    • Begin treatment 2-4 hours post-infection and continue once daily for a predetermined period (e.g., 7 days). Administer the compounds via oral gavage or another appropriate route.

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Fungal Burden Determination:

    • At the end of the treatment period (or at a humane endpoint), euthanize the mice.

    • Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.

    • Perform serial dilutions of the homogenates and plate them on Sabouraud dextrose agar.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Calculate the fungal burden as log CFU per gram of tissue.

Conclusion and Future Directions

The available evidence from studies on structurally related compounds suggests that triazoles incorporating a 4-(4H-1,2,4-Triazol-4-yl)piperidine moiety hold significant promise as a new class of antifungal agents. Their potential for enhanced in vitro potency and an expanded spectrum of activity compared to fluconazole warrants further investigation.

Future research should focus on obtaining direct and comprehensive in vitro and in vivo efficacy data for "this compound" and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the piperidine substituents for improved antifungal activity, pharmacokinetic properties, and safety profiles. The detailed protocols provided in this guide offer a robust framework for conducting such preclinical evaluations, ultimately paving the way for the development of the next generation of triazole antifungals to combat the growing threat of fungal infections.

References

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy. [Link]

  • Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. (2015). MedChemComm. [Link]

  • Discovery of highly potent triazoleantifungal agents with piperidine-oxadiazole side chains. (2015). RSC Publishing. [Link]

  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. (2014). National Genomics Data Center. [Link]

  • Animal Models for Candidiasis. (n.d.). PMC. [Link]

  • A Mouse Model of Candidiasis. (2025). ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]

  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). NIH/NIAID. [Link]

  • The murine model of systemic candidiasis. Mice were injected i.p. with... (n.d.). ResearchGate. [Link]

  • Experimental In Vivo Models of Candidiasis. (2018). MDPI. [Link]

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  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. (n.d.). PMC. [Link]

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  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

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A Head-to-Head Comparison of Triazole Antifungal Agents Against Aspergillus

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, triazoles represent a cornerstone in the management of invasive aspergillosis, a life-threatening infection primarily affecting immunocompromised individuals. The ever-present threat of this opportunistic pathogen necessitates a nuanced understanding of the subtle yet significant differences among the available triazole agents. This guide provides a comprehensive, head-to-head comparison of the leading triazoles used against Aspergillus, grounded in their mechanism of action, supported by in vitro susceptibility data, and contextualized with clinical efficacy insights.

The Ergosterol Biosynthesis Pathway: The Triazole Target

The efficacy of triazole antifungals is rooted in their targeted disruption of the fungal cell membrane's integrity. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the cyp51 genes in Aspergillus.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, the fungal equivalent of the cholesterol synthesis pathway in mammals.[3][4][5] Ergosterol is an essential molecule for maintaining the fluidity, permeability, and proper function of the fungal cell membrane.[4][5]

By inhibiting 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the cell membrane structure and function, and inhibiting fungal growth.[2][6] Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, possesses two cyp51 genes, cyp51A and cyp51B, both of which are targets for triazole agents.[3][7]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (Cyp51A/Cyp51B) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazoles Triazoles (Itraconazole, Voriconazole, Posaconazole, Isavuconazole) triazoles->cyp51 Inhibition cyp51->ergosterol Demethylation

Figure 1: Simplified diagram of the ergosterol biosynthesis pathway in Aspergillus and the mechanism of action of triazole antifungals.

In Vitro Susceptibility Testing: A Comparative Analysis

The in vitro activity of antifungal agents is a critical first step in evaluating their potential efficacy. Standardized methodologies developed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide a framework for comparing the potency of different drugs against Aspergillus isolates.[8][9][10][11] The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]

Experimental Protocol: Broth Microdilution for Aspergillus

The broth microdilution method is the gold standard for determining the MIC of antifungal agents against filamentous fungi.[11][12] While both EUCAST and CLSI provide detailed protocols, there are some key differences in their methodologies, such as the composition of the test medium and the inoculum size.[8][9][10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Aspergillus Isolate culture Culture on Agar isolate->culture suspension Prepare Conidial Suspension culture->suspension standardize Standardize Inoculum (Spectrophotometer or Hemocytometer) suspension->standardize inoculate Inoculate Wells with Standardized Suspension standardize->inoculate plate Prepare Microdilution Plate with Serial Drug Dilutions plate->inoculate incubate Incubate at 35°C for 48h inoculate->incubate read Visually Read MIC Endpoint (No Growth) incubate->read interpret Interpret Results based on EUCAST/CLSI Breakpoints read->interpret

Figure 2: Generalized workflow for in vitro antifungal susceptibility testing of Aspergillus spp. using the broth microdilution method.

Step-by-Step Methodology (EUCAST E.Def 9.3.2): [13]

  • Isolate Preparation: Culture the Aspergillus isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating colonies.

  • Inoculum Preparation: Harvest conidia by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 20). Filter the suspension to remove hyphal fragments.

  • Inoculum Standardization: Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (typically 2 x 105 to 5 x 105 CFU/mL for EUCAST).[9]

  • Assay Plate Preparation: Prepare serial twofold dilutions of the triazole agents in RPMI 1640 medium supplemented with 2% glucose in a 96-well microtiter plate.[8][9]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.[9]

  • MIC Determination: The MIC is the lowest drug concentration that causes complete inhibition of visible growth.

Comparative In Vitro Activity of Triazoles

Numerous studies have evaluated the in vitro activity of various triazoles against different Aspergillus species. The following table summarizes the typical MIC ranges and MIC90 values (the concentration at which 90% of isolates are inhibited) for key triazoles against Aspergillus fumigatus, the most common pathogenic species.

Antifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole0.125 - 20.5 - 1[12][14][15]
Voriconazole0.125 - 10.25 - 0.5[12][14][15]
Posaconazole0.03 - 0.50.06 - 0.25[12][14][15][16]
Isavuconazole0.25 - 21[17][18]

Key Insights from In Vitro Data:

  • Posaconazole generally exhibits the lowest MIC values, suggesting high in vitro potency against Aspergillus fumigatus.[12][15][16]

  • Voriconazole also demonstrates excellent in vitro activity and is considered a first-line therapy for invasive aspergillosis.[14][19]

  • Itraconazole has good activity, but resistance has been increasingly reported.[12][20]

  • Isavuconazole shows good in vitro activity, with MICs generally comparable to or slightly higher than voriconazole.[17][18]

It is crucial to note that while MIC values provide a valuable in vitro comparison, their correlation with clinical outcomes can be complex and influenced by various host and drug-specific factors.[20]

Clinical Efficacy and Safety: A Head-to-Head Perspective

The ultimate measure of an antifungal agent's utility lies in its clinical performance. Several large-scale clinical trials and meta-analyses have compared the efficacy and safety of the newer generation triazoles for the treatment of invasive aspergillosis.

Voriconazole: The Established Standard

Voriconazole has long been recommended as the primary therapy for invasive aspergillosis.[1][19] Clinical trials have demonstrated its superiority over conventional amphotericin B.[18]

Isavuconazole: Non-Inferior Efficacy with an Improved Safety Profile

Isavuconazole has been shown to be non-inferior to voriconazole in terms of efficacy for the primary treatment of invasive aspergillosis.[18][21] A significant advantage of isavuconazole is its more favorable safety profile, with a lower incidence of drug-related adverse events, particularly hepatobiliary and eye disorders, compared to voriconazole.[18][21]

Posaconazole: A Potent Agent with Evolving Formulations

Posaconazole has also demonstrated comparable efficacy to voriconazole.[18] Its use has been bolstered by the development of intravenous and delayed-release tablet formulations, which offer improved bioavailability over the initial oral suspension.[22]

Comparative Clinical Outcomes: A Summary
FeatureVoriconazoleIsavuconazolePosaconazole
Primary Indication Treatment of Invasive AspergillosisTreatment of Invasive AspergillosisTreatment and Prophylaxis of Invasive Aspergillosis
Efficacy vs. Voriconazole -Non-inferior[18][21]Comparable[18]
Key Adverse Events Visual disturbances, hepatotoxicity, skin reactions[18]Generally well-tolerated, fewer adverse events than voriconazole[18][21]Gastrointestinal disturbances, hepatotoxicity[18]
Clinical Success Rate (6 weeks) ~33.3%[17][23]~31.0%[17][23]~12.5% (in one retrospective study)[17][23]

Note: Clinical success rates can vary significantly based on the patient population and study design.

A retrospective cohort study comparing the initial treatment of invasive aspergillosis found that while drug efficacy and toxicity rates varied, the 42-day clinical success rate did not differ significantly between voriconazole and isavuconazole.[17][23] However, changes in antifungal therapy due to lack of efficacy were highest for posaconazole, while changes due to drug toxicities were most frequent with voriconazole.[17][23] A network meta-analysis suggests that second-generation triazoles (voriconazole, isavuconazole, and posaconazole) have superior overall response rates compared to older agents.[18][24]

The Rise of Azole Resistance

A significant challenge in the management of aspergillosis is the emergence of azole resistance.[1][25] Resistance mechanisms often involve mutations in the cyp51A gene, leading to reduced drug binding.[1] The increasing prevalence of azole-resistant Aspergillus underscores the importance of antifungal susceptibility testing to guide therapeutic decisions.[13][20]

Conclusion

The triazole class of antifungals remains a critical tool in the fight against invasive aspergillosis. While voriconazole has been the long-standing gold standard, newer agents like isavuconazole and posaconazole offer comparable efficacy with distinct advantages, particularly concerning safety and tolerability. A thorough understanding of their mechanisms, in vitro activity, and clinical profiles is paramount for researchers and clinicians in selecting the most appropriate agent for a given clinical scenario. The continued evolution of antifungal resistance necessitates ongoing surveillance and the development of novel therapeutic strategies.

References

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  • Alcazar-Fuoli, L., et al. (2008).
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  • Rodriguez-Tudela, J. L., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Clinical Microbiology and Infection, 11(s1), 22-26.
  • Chen, Y., et al. (2005). In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin. Zhonghua yi xue za zhi, 85(41), 2911-2915.
  • Vazquez, J. A., et al. (2018). 358. Comparison of Voriconazole (VORI), Isavuconazole (ISAV), and Posaconazole (POSA) in the Initial Treatment of Patients With Invasive Aspergillosis (IA). Open Forum Infectious Diseases, 5(Suppl 1), S153.
  • Ahangarkani, F., et al. (2019). Changes in In Vitro Susceptibility Patterns of Aspergillus to Triazoles and Correlation With Aspergillosis Outcome in a Tertiary Care Cancer Center, 1999–2015. Open Forum Infectious Diseases, 6(10), ofz398.
  • Rybak, J. M., et al. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Environmental Microbiology, 22(10), 4316-4330.
  • Liu, W., et al. (2024). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 15, 1345869.
  • Pfaller, M. A., et al. (2005). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Journal of Clinical Microbiology, 43(11), 5741-5745.
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  • Rudramurthy, S. M., et al. (2019). In- vitro antifungal susceptibility profile of medical triazoles and triazole fungicides against environmental and clinical Aspergillus fumigatus isolated in India. Mycoses, 62(11), 1038-1046.
  • Vazquez, J. A., et al. (2018). Comparison of Voriconazole (VORI), Isavuconazole (ISAV), and Posaconazole (POSA) in the Initial Treatment of Patients With Invasive Aspergillosis (IA). Open Forum Infectious Diseases, 5(Suppl 1), S153.
  • Lass-Flörl, C. (2021). Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study. Clinical Infectious Diseases, 73(7), e2147-e2153.
  • Arendrup, M. C., & Verweij, P. E. (2012). CLSI and EUCAST conditions for antifungal susceptibility testing. Current Fungal Infection Reports, 6(3), 221-229.
  • Liu, W., et al. (2024). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 15, 1345869.
  • Wang, T., et al. (2014). Efficacy of combination therapy of triazole and echinocandin in treatment of invasive aspergillosis: a systematic review of animal and human studies. Journal of Thoracic Disease, 6(7), 963-970.
  • Lass-Flörl, C. (2021). Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study. Clinical Infectious Diseases, 73(7), e2147-e2153.
  • Choe, H., et al. (2024).
  • van der Linden, J. W. M., et al. (2020). Outcomes of patients treated according to the protocol. Clinical Infectious Diseases, 71(10), 2568-2575.
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  • Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19.
  • Zhang, Y., et al. (2021). Efficacy and safety of isavuconazole versus voriconazole for the treatment of invasive fungal infections: a meta-analysis with trial sequential analysis. BMC Infectious Diseases, 21(1), 1-11.
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A Senior Application Scientist's Guide to In Vivo Validation of Novel Triazole Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies and Performance Data for Researchers and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Triazoles, a cornerstone of antifungal therapy, continue to be a major focus of drug discovery efforts. However, the journey from a promising in vitro profile to a clinically effective drug is fraught with challenges. Rigorous in vivo validation in relevant animal models is a critical step in this process, providing essential data on efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This guide offers a comprehensive overview of the principles and practices involved in the in-vivo validation of novel triazole antifungals, designed to equip researchers with the knowledge to design, execute, and interpret these crucial pre-clinical studies.

The Foundational Role of Animal Models in Antifungal Drug Development

Animal models are indispensable tools in the evaluation of antifungal agents, allowing for the study of drug efficacy in a complex biological system that cannot be replicated in vitro.[1][2][3] The choice of animal model is paramount and depends on the specific fungal pathogen and the type of infection being studied. Murine models are the most frequently used due to their well-characterized immune systems, genetic tractability, and the availability of a wide range of research reagents.[2][3][4][5]

Modeling Invasive Fungal Infections: Key Considerations

Successful in vivo validation hinges on the selection and standardization of an appropriate infection model. The goal is to create a reproducible disease state that mimics the human clinical condition as closely as possible.[6]

  • Immunosuppression: Many clinically relevant fungal infections occur in immunocompromised individuals. Therefore, animal models often require immunosuppression to establish a robust and reproducible infection.[7][8] Common methods include the use of corticosteroids or cytotoxic agents like cyclophosphamide.[7][8][9]

  • Inoculum Preparation and Route of Administration: The preparation of the fungal inoculum and the route of administration are critical for achieving a consistent infection. For invasive pulmonary aspergillosis, for instance, inhalational models that deliver a defined number of conidia to the lungs are often preferred as they mimic the natural route of infection.[9][10] For disseminated candidiasis, intravenous injection is a common and reproducible method.[2][7]

  • Standardization and Reproducibility: To ensure the validity and comparability of results across different studies and laboratories, the use of standardized and reproducible animal models is crucial.[10]

Below is a diagram illustrating the general workflow for in vivo validation of a novel triazole antifungal.

Caption: General workflow for the in vivo validation of a novel triazole antifungal.

Comparative Efficacy Studies: Designing Robust Experiments

A key component of in vivo validation is the direct comparison of the novel triazole with existing standard-of-care antifungal agents. This provides a clear benchmark for assessing the potential clinical utility of the new compound.

Essential Experimental Groups

A well-designed efficacy study should include the following groups:

  • Vehicle Control: This group receives the same drug vehicle as the treatment groups but without the active compound. It serves as a baseline for the natural course of the infection.

  • Novel Triazole Treatment Groups: Multiple dose levels of the novel triazole should be tested to establish a dose-response relationship.

  • Comparator Drug Group: This group receives a clinically relevant dose of a standard antifungal agent (e.g., fluconazole, itraconazole, or amphotericin B).[11][12]

Key Efficacy Endpoints

The efficacy of the antifungal treatment is assessed using a combination of endpoints:

  • Survival: This is a primary endpoint in many studies, providing a clear measure of the drug's ability to prevent mortality.[12][13]

  • Fungal Burden: This involves quantifying the number of viable fungal organisms in target organs (e.g., kidneys, lungs, brain).[1][13][14] This can be done through colony-forming unit (CFU) counts from homogenized tissues or by more advanced molecular techniques like quantitative PCR (qPCR).[1][15][16][17]

  • Histopathology: Microscopic examination of tissue sections can provide valuable information on the extent of tissue damage and the host inflammatory response.

The following table provides a comparative overview of common animal models used for testing antifungal efficacy.

Fungal Infection Animal Model Typical Immunosuppression Key Efficacy Endpoints Common Comparator Drugs
Invasive Aspergillosis Mouse[4][5][9]Corticosteroids, CyclophosphamideSurvival, Lung Fungal Burden (CFU, qPCR), HistopathologyAmphotericin B, Voriconazole, Isavuconazole
Invasive Candidiasis Mouse[2][7][18]Cyclophosphamide, Cortisone AcetateSurvival, Kidney Fungal Burden (CFU), HistopathologyFluconazole, Echinocandins, Amphotericin B
Cryptococcosis MouseDexamethasoneSurvival, Brain and Lung Fungal Burden (CFU)Amphotericin B, Fluconazole
Histoplasmosis Mouse[12]None (in some models)Survival, Spleen and Lung Fungal Burden (CFU)Itraconazole, Amphotericin B[12]

Pharmacokinetics and Pharmacodynamics: Linking Exposure to Efficacy

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel triazole is crucial for optimizing dosing regimens and predicting clinical success.[19][20]

  • Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[21] Key PK parameters include the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).[22][23]

  • Pharmacodynamics (PD): This describes what the drug does to the body (and the pathogen). For antifungals, the key PD parameter is the minimum inhibitory concentration (MIC).

  • PK/PD Indices: The relationship between drug exposure and antifungal effect is often described by PK/PD indices. For triazoles, the ratio of the 24-hour AUC to the MIC (AUC/MIC) is the parameter that best predicts efficacy.[19][20]

The diagram below illustrates the interplay between pharmacokinetics and pharmacodynamics in determining antifungal efficacy.

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed and validated protocols are essential.

Protocol 1: Murine Model of Invasive Aspergillosis
  • Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -2 and +3 relative to infection and a single dose of cortisone acetate (e.g., 250 mg/kg subcutaneously) on day -1.

  • Infection: On day 0, intranasally inoculate mice with a defined suspension of Aspergillus fumigatus conidia (e.g., 2 x 10^5 conidia in 40 µL of phosphate-buffered saline).

  • Treatment: Initiate treatment with the novel triazole or comparator drug 24 hours post-infection and continue for a specified duration (e.g., 7 days).

  • Monitoring: Monitor mice daily for signs of illness and record survival.

  • Fungal Burden Determination: At the end of the study, or at pre-defined time points, euthanize mice and harvest the lungs. Homogenize the lungs in sterile saline and plate serial dilutions on appropriate agar plates to determine CFU counts.

Protocol 2: Murine Model of Disseminated Candidiasis
  • Immunosuppression (Optional but Recommended): To establish a more severe and reproducible infection, mice can be rendered neutropenic with cyclophosphamide.[8]

  • Infection: On day 0, inject a suspension of Candida albicans (e.g., 5 x 10^5 cells in 0.1 mL of saline) into the lateral tail vein.

  • Treatment: Begin treatment with the novel triazole or comparator drug at a specified time post-infection (e.g., 2 hours) and continue for the desired duration.

  • Monitoring: Monitor mice daily for survival and clinical signs of infection.

  • Fungal Burden Determination: At the study endpoint, euthanize mice and aseptically remove the kidneys. Homogenize the kidneys and plate serial dilutions to determine CFU per gram of tissue.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpreting the results of in vivo studies.

Comparative Efficacy of a Novel Triazole (Compound X) vs. Fluconazole in a Murine Model of Disseminated Candidiasis
Treatment Group Dose (mg/kg) Mean Survival Time (Days) ± SD Kidney Fungal Burden (log10 CFU/g) ± SD
Vehicle Control-5.2 ± 1.16.8 ± 0.4
Compound X18.5 ± 1.55.1 ± 0.6
Compound X512.1 ± 2.0 3.9 ± 0.5
Compound X10>21 <2.0
Fluconazole109.8 ± 1.84.5 ± 0.7
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

The results in the table above demonstrate that Compound X exhibits dose-dependent efficacy in a murine model of disseminated candidiasis. At a dose of 10 mg/kg, Compound X resulted in 100% survival and a significant reduction in kidney fungal burden, outperforming fluconazole at the same dose.

Conclusion

The in vivo validation of novel triazole antifungals is a complex but essential process in the development of new treatments for invasive fungal infections. By carefully selecting appropriate animal models, designing robust experimental protocols, and thoroughly analyzing key efficacy and PK/PD endpoints, researchers can generate the critical data needed to advance promising compounds through the drug development pipeline. This guide provides a framework for conducting these studies with scientific rigor, ultimately contributing to the discovery of new and effective antifungal therapies.

References

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  • Murine Model of Invasive Aspergillosis. Springer Nature Experiments. Available at: [Link]

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  • In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. PubMed. Available at: [Link]

  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. ASM Journals. Available at: [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. PMC - NIH. Available at: [Link]

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The Nexus of Activity: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminopiperidine triazoles. By examining the constituent moieties and their influence on biological outcomes, we aim to furnish a foundational understanding for the rational design of novel therapeutics.

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of a variety of therapeutic agents.[1][2] Its versatile nature allows for substitutions at both the piperidine nitrogen and the 4-amino group, providing a rich vector space for chemical modification.[3] Concurrently, the triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and other functional groups, lauded for its metabolic stability and capacity to engage in hydrogen bonding.[4][5] The amalgamation of these two pharmacophores into 4-aminopiperidine triazoles presents a compelling strategy for the discovery of novel bioactive molecules with a wide range of potential therapeutic applications, including antifungal, anticancer, and antidiabetic agents.[4][6][7]

This guide will deconstruct the SAR of this hybrid scaffold by dissecting the key structural components and their impact on biological activity, supported by experimental data from analogous chemical series.

Deciphering the Core: Modifications of the 4-Aminopiperidine Moiety

The 4-aminopiperidine core offers two primary sites for chemical elaboration: the piperidine nitrogen (N-1) and the exocyclic amino group (N-4). The nature of the substituents at these positions profoundly influences the physicochemical properties and biological activity of the resulting compounds.

The Influence of N-1 Substitution

The substituent at the N-1 position of the piperidine ring often plays a crucial role in modulating pharmacokinetic properties and target engagement.

  • Arylalkyl Groups: The introduction of arylalkyl moieties, such as benzyl or phenethyl groups, at the N-1 position has been shown to be beneficial for antifungal activity in 4-aminopiperidine derivatives.[3] This is exemplified in the work on antifungal 4-aminopiperidines, where a benzyl or phenylethyl substituent at the piperidine nitrogen, combined with a long alkyl chain at the 4-amino group, resulted in potent activity against various fungal strains.[3] This suggests that the N-1 arylalkyl group may be involved in hydrophobic interactions within the target protein.

  • Bulky and Rigid Groups: In a series of 4-aminopiperidine derivatives explored for antitubercular activity, a norbornenylmethyl substituent at the N-1 position was found in the only active compound.[1] This highlights that bulky, rigid substituents at this position can be tolerated and may confer specific interactions with the biological target.

The Impact of N-4 Substitution and Linkage to the Triazole

The 4-amino group serves as the critical juncture for the attachment of the triazole moiety. The nature of this linkage and the substituents on the triazole ring are paramount for activity.

  • Direct Linkage vs. Spacers: The 4-amino group can be directly attached to the triazole ring or connected via a linker. While direct attachment creates a more rigid structure, the introduction of a flexible linker, such as an acetamide group, can allow for optimal positioning of the triazole moiety within a binding pocket.

The Triazole Component: A Versatile Modulator of Activity

Both 1,2,3-triazoles and 1,2,4-triazoles have been extensively explored in medicinal chemistry.[4] The substitution pattern on the triazole ring is a key determinant of the compound's biological profile.

1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a common feature in a multitude of clinically used drugs.[8] SAR studies on various 1,2,4-triazole series have revealed several key trends:

  • Substituents at N-4: In a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles designed as inhibitors of the annexin A2–S100A10 protein interaction, the nature of the substituent at the N-4 position of the triazole ring significantly impacted potency.[9] For instance, a 4-methoxyphenyl group at this position was found to be more potent than a furfuryl group.[9]

  • Substituents at C-3 and C-5: The groups attached to the carbon atoms of the triazole ring are critical for defining the molecule's interaction with its target. In a series of antifungal 1,2,4-triazole derivatives, the presence of a 2,4-difluorophenyl group was a common feature in highly active compounds.[10]

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of representative 4-aminopiperidine and triazole derivatives, providing a basis for understanding the potential of their combined scaffold.

Compound ID4-Aminopiperidine N-1 Substituent4-Amino SubstituentTarget Organism/Cell LineActivity (MIC or IC50)Reference
2b Benzyln-DodecylCandida spp., Aspergillus spp.1–8 µg/mL[3]
3b Phenethyln-DodecylCandida spp., Aspergillus spp.1–8 µg/mL[3]
9i (3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl3-phenyl-3,4-dihydroquinazolineDPP4 Enzyme9.25 ± 0.57 µM[6]

Table 1: Biological Activity of Selected 4-Aminopiperidine Derivatives

Compound IDTriazole CoreSubstituentsTarget Organism/Cell LineActivity (IC50)Reference
8d 3-alkylsulfanyl-4-amino-1,2,4-triazoleVaried alkyl and aryl groupsHCT116, Hela, PC-30.37, 2.94, 31.31 µM[7]
2.6 3-amino-1,2,4-triazole3-bromophenylamino, pyridylMultiple cancer cell linesNot specified[11]
8d 1,2,4-triazole with amino acid fragmentIsopropyl carbamate, phenylPhysalospora piricola10.808 µg/mL[12]
8k 1,2,4-triazole with amino acid fragmentIsopropyl carbamate, phenylPhysalospora piricola10.126 µg/mL[12]
A1 1,2,4-triazole with aryl-propanamide2,4-difluorophenyl, propanamideCandida albicans≤0.125 µg/mL[10]
A5 1,2,4-triazole with aryl-propanamide2,4-difluorophenyl, propanamideCandida albicans≤0.125 µg/mL[10]

Table 2: Biological Activity of Selected Triazole Derivatives

Experimental Protocols

General Synthesis of 4-Aminopiperidine Derivatives

A common method for the synthesis of N-substituted 4-aminopiperidines is through reductive amination.[3]

  • Step 1: A solution of an N-substituted 4-piperidone derivative is prepared in a suitable solvent (e.g., dichloromethane).

  • Step 2: The desired amine is added to the solution.

  • Step 3: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise.

  • Step 4: The reaction mixture is stirred at room temperature until completion.

  • Step 5: The product is isolated and purified using standard techniques such as column chromatography.

General Synthesis of 1,2,4-Triazole Derivatives

A versatile method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide intermediates.[9]

  • Step 1: A substituted hydrazide is reacted with a substituted isothiocyanate to form a thiosemicarbazide.

  • Step 2: The thiosemicarbazide is then cyclized in the presence of a base (e.g., potassium carbonate) to yield the 3-mercapto-1,2,4-triazole.

  • Step 3: The mercapto group can be further functionalized by reaction with an appropriate electrophile.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural components of 4-aminopiperidine triazoles and a generalized synthetic workflow.

SAR_Components cluster_piperidine 4-Aminopiperidine Core cluster_triazole Triazole Moiety P_Core Piperidine Ring N1 N-1 Substituent (Arylalkyl, Bulky groups) P_Core->N1 Modulates PK N4_Linker N-4 Linker (Amide, etc.) P_Core->N4_Linker Connects to Triazole T_Core Triazole Ring (1,2,3- or 1,2,4-) N4_Linker->T_Core Linkage R1 Substituent 1 T_Core->R1 Influences Target Binding R2 Substituent 2 T_Core->R2 Influences Target Binding

Caption: Key modifiable positions on the 4-aminopiperidine triazole scaffold.

Synthetic_Workflow Start_Piperidone N-Substituted 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Start_Piperidone->Reductive_Amination Start_Amine Primary Amine Start_Amine->Reductive_Amination Aminopiperidine 4-Aminopiperidine Intermediate Reductive_Amination->Aminopiperidine Coupling Coupling Reaction Aminopiperidine->Coupling Start_Hydrazide Substituted Hydrazide Thiosemicarbazide_Formation Thiosemicarbazide Formation Start_Hydrazide->Thiosemicarbazide_Formation Start_Isothiocyanate Substituted Isothiocyanate Start_Isothiocyanate->Thiosemicarbazide_Formation Thiosemicarbazide Thiosemicarbazide Intermediate Thiosemicarbazide_Formation->Thiosemicarbazide Cyclization Base-catalyzed Cyclization Thiosemicarbazide->Cyclization Mercapto_Triazole 3-Mercapto-1,2,4-Triazole Cyclization->Mercapto_Triazole Mercapto_Triazole->Coupling Final_Product 4-Aminopiperidine Triazole Derivative Coupling->Final_Product

Caption: Generalized synthetic workflow for 4-aminopiperidine triazoles.

Conclusion

The strategic combination of the 4-aminopiperidine and triazole scaffolds offers a fertile ground for the development of novel therapeutic agents. The SAR landscape, while complex, reveals discernible trends. Potency and selectivity are intricately linked to the nature of the substituents at the N-1 position of the piperidine, the linkage at the 4-amino position, and the substitution pattern on the triazole ring. Future drug design efforts should focus on a multi-parameter optimization approach, considering not only the potency against the intended target but also the overall physicochemical and pharmacokinetic properties of the molecules. This guide serves as a foundational resource to inform such endeavors, fostering the rational design of next-generation 4-aminopiperidine triazole-based therapeutics.

References

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A Comparative Guide to the Spectrum of Activity of New vs. Second-Generation Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The management of invasive fungal infections (IFIs) represents a significant challenge in modern medicine, particularly with the rise of immunocompromised patient populations. The triazole class of antifungal agents has been a cornerstone of anti-infective therapy for decades, prized for their oral bioavailability and broad-spectrum activity.[1][2] The evolution of these agents from first-generation compounds like fluconazole to the expanded-spectrum second-generation and newer triazoles was driven by the urgent need to cover a wider range of pathogens and overcome emerging resistance.[2][3][4]

This guide provides an in-depth, objective comparison of the spectrum of activity between second-generation triazoles (voriconazole, posaconazole) and the newer-generation agent, isavuconazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, focusing on the causality behind experimental choices and providing robust, verifiable data to inform both research and clinical decisions.

Mechanism of Action: The Ergosterol Pathway

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[5] Their primary target is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by ERG11 or CYP51), which is a critical enzyme in the biosynthesis of ergosterol.[6][7][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[9][10][11]

By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[6][8] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane structure, increase its permeability, and ultimately inhibit fungal growth and replication.[8] The higher affinity of triazoles for the fungal CYP51 enzyme compared to human cytochrome P450 enzymes confers their selective toxicity.[1][3]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/Erg11p) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Triazoles Triazoles Inhibition Triazoles->Inhibition Inhibition->Lanosterol Inhibition

Figure 1: Mechanism of action of triazole antifungals in the ergosterol biosynthesis pathway.

Comparative Spectrum of Activity

The key differentiator among the second-generation and newer triazoles lies in their spectrum of activity against various fungal pathogens. While all possess excellent activity against many species of Candida and Aspergillus, significant differences emerge when considering molds like the Mucorales and other rare pathogens.

Second-Generation Triazoles
  • Voriconazole: Approved in 2002, voriconazole set a new standard for the treatment of invasive aspergillosis.[3] It has potent activity against most Aspergillus species, including A. fumigatus, A. flavus, and A. terreus.[12] It is also highly active against most Candida species, including fluconazole-resistant C. glabrata and C. krusei.[13] However, a critical gap in its spectrum is the lack of reliable activity against agents of mucormycosis (Mucorales).[14][15]

  • Posaconazole: Approved in 2006, posaconazole offered a broader spectrum of activity compared to voriconazole.[3] While maintaining potent activity against Aspergillus and Candida species, its defining feature is its activity against the Mucorales, such as Rhizopus and Mucor species.[15][16] This made it a crucial agent for treating the life-threatening infections caused by these organisms.

Newer-Generation Triazole
  • Isavuconazole: Approved in 2015, isavuconazole is administered as a water-soluble prodrug, isavuconazonium sulfate.[16][17] It boasts a broad spectrum of activity comparable to posaconazole, with potent efficacy against Aspergillus and most Candida species.[17] Crucially, isavuconazole is also approved for the treatment of invasive mucormycosis, demonstrating reliable in vitro and clinical activity against the Mucorales order.[12][14][16][18] Some studies suggest its activity against Mucorales may be species-dependent, with slightly higher MICs observed for certain Mucor species compared to posaconazole.[16][19]

Quantitative Data Summary

The following table summarizes the in vitro activity of voriconazole, posaconazole, and isavuconazole against key fungal pathogens, presented as Minimum Inhibitory Concentration (MIC) ranges (in mg/L) that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from various surveillance studies and literature sources.

Fungal PathogenAntifungal AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Key Insights
Aspergillus fumigatus Voriconazole0.50.5Excellent activity, considered a first-line agent.[15]
Posaconazole0.250.5Potent activity, slightly lower MIC₅₀ than voriconazole.[15]
Isavuconazole0.51Comparable activity to voriconazole.[15][20]
Candida albicans Voriconazole≤0.0150.03Highly active.
Posaconazole≤0.030.06Highly active.
Isavuconazole≤0.004≤0.004Excellent potency, very low MICs observed.[20]
Candida glabrata Voriconazole0.121Good activity, but resistance can occur.[13]
Posaconazole12Activity is similar to isavuconazole.[13]
Isavuconazole0.52Good activity, comparable to posaconazole.[13]
Mucorales (e.g., Rhizopus spp.) Voriconazole>8>8Generally inactive, not used for mucormycosis.[14]
Posaconazole0.58Active , a primary treatment option.[14]
Isavuconazole2>8Active , an alternative first-line option.[14][19]
Fusarium spp. Voriconazole4>8Variable activity.
Posaconazole416Variable activity.
Isavuconazole8>16Generally limited activity.[17]

Note: MIC values can vary significantly between studies, testing methodologies, and geographic regions. This table is intended for comparative purposes.

Experimental Protocols: Antifungal Susceptibility Testing

To generate the reliable, quantitative data presented above, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods for antifungal susceptibility testing (AFST).[21][22][23] The broth microdilution method is the gold standard.

Rationale for Methodological Choices
  • Standardized Medium (RPMI-1640): Using a defined, buffered medium like RPMI ensures consistency and reproducibility across different laboratories.[24] The addition of glucose supports the growth of fastidious organisms.[24]

  • Inoculum Preparation: Standardizing the starting concentration of fungal cells (CFU/mL) is the most critical variable. A high inoculum can lead to falsely elevated MICs (resistance), while a low inoculum can lead to falsely low MICs (susceptibility). Spectrophotometric or hemocytometer-based adjustments are crucial for accuracy.

  • Incubation Conditions: Standardized temperature (35°C) and duration (24-48 hours) are necessary to ensure adequate fungal growth for a reliable MIC reading without allowing for drug degradation.[25]

  • Endpoint Reading: For azoles, the endpoint is typically defined as the lowest drug concentration that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free control well.[23] This is because azoles are generally fungistatic, not fungicidal, meaning they inhibit growth rather than kill the organism outright.[26]

CLSI M27 Broth Microdilution Workflow for Yeasts

Figure 2: Standardized workflow for yeast antifungal susceptibility testing via broth microdilution.

Conclusion

The evolution from second-generation to newer triazoles has provided critical tools in the fight against invasive fungal infections. Voriconazole remains a potent agent for aspergillosis and candidiasis. The key advancement offered by posaconazole, and subsequently isavuconazole, was the reliable inclusion of the Mucorales within their spectrum of activity. Isavuconazole builds upon this, offering a broad spectrum similar to posaconazole, a favorable pharmacokinetic profile, and approval for both invasive aspergillosis and mucormycosis.[12][18][27]

The choice of agent depends on the specific clinical scenario, host factors, and, where possible, the identity and susceptibility profile of the causative pathogen. Understanding the nuanced differences in their spectrum of activity, supported by robust and standardized in vitro data, is paramount for optimizing patient outcomes and guiding future antifungal drug development.

References
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A Researcher's Comparative Guide to Validating the Mechanism of Action of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel triazole compound to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the elucidation and confirmation of its mechanism of action (MoA). This guide provides an in-depth, comparative analysis of key experimental methodologies to robustly validate the MoA of new triazole derivatives, moving beyond mere protocol recitation to explain the "why" behind the "how."

The triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3][4][5] The efficacy of these compounds often stems from their ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating their function.[6][7][8][9] Validating this interaction is not merely an academic exercise; it is fundamental to predicting efficacy, understanding potential off-target effects, and designing next-generation compounds with improved therapeutic indices.

This guide will navigate through a multi-pronged approach to MoA validation, integrating both cellular and acellular assays to build a comprehensive and self-validating body of evidence. We will explore direct target engagement, phenotypic assays, and the elucidation of downstream signaling pathways, complete with detailed protocols and comparative data to guide your experimental design.

Section 1: Establishing Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the novel triazole compound physically interacts with its putative target protein. Several biophysical and cellular techniques can be employed for this purpose, each with its own set of advantages and limitations.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying drug-target engagement in a cellular environment.[10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of the triazole compound to its target protein enhances the protein's stability, resulting in a higher melting temperature.

Causality Behind the Choice: CETSA is invaluable because it assesses target engagement in a more physiologically relevant context—within intact cells or even tissues—compared to assays using purified proteins.[10][12] This allows for the simultaneous consideration of cell permeability and potential intracellular metabolism of the compound.

  • Cell Culture and Treatment:

    • Culture your target cells to the desired confluency.

    • Treat the cells with the novel triazole compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a defined period (typically 3-7 minutes) to induce thermal denaturation.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release the intracellular proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CompoundTarget ProteinCell LineEC₅₀ (CETSA)Max. Stabilization (°C)
Novel Triazole XKinase YMCF-71.2 µM4.5
Competitor AKinase YMCF-72.5 µM3.8
Negative ControlKinase YMCF-7> 50 µMNo shift

This is example data and should be replaced with actual experimental results.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a drug from a complex biological mixture, such as a cell lysate.[15][16][17] This method relies on the specific interaction between the drug, which is immobilized on a solid support, and its target protein(s).

Causality Behind the Choice: This approach is particularly useful for unbiased target identification when the primary target of a novel triazole is unknown. It can also confirm a hypothesized interaction and potentially reveal off-target interactions.

G cluster_0 Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis A Immobilize Triazole Compound on Resin C Incubate Lysate with Resin A->C B Prepare Cell Lysate B->C D Wash Away Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins (e.g., Mass Spectrometry) E->F

Caption: Workflow for target identification using affinity chromatography.

  • Immobilization of the Triazole Compound:

    • Chemically couple the novel triazole compound to a solid support (e.g., agarose beads). Ensure the linkage does not sterically hinder the compound's interaction with its target.

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate from the relevant cell line or tissue.

  • Binding:

    • Incubate the cell lysate with the triazole-coupled resin to allow for the binding of the target protein(s).

  • Washing:

    • Wash the resin extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the resin. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing agent.

  • Protein Identification:

    • Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

Section 2: Quantifying Functional Inhibition

Demonstrating direct binding is crucial, but it is equally important to show that this binding event translates into a functional consequence, such as enzyme inhibition.

Enzyme Inhibition Assays

Many triazole compounds exert their therapeutic effects by inhibiting the activity of specific enzymes.[8][9][18][19] For example, antifungal triazoles are well-known inhibitors of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[20][21] Anticancer triazoles have been shown to target various kinases and other enzymes involved in cell proliferation and survival.[3][6][7][22]

Causality Behind the Choice: Enzyme inhibition assays provide quantitative data (e.g., IC₅₀ values) on the potency of a compound, which is critical for structure-activity relationship (SAR) studies and for comparing the compound to existing drugs.

  • Reagents and Setup:

    • Prepare a reaction buffer containing the purified target enzyme, its substrate, and any necessary co-factors.

    • Prepare serial dilutions of the novel triazole compound and a reference inhibitor.

  • Reaction Initiation:

    • Add the triazole compound or reference inhibitor to the reaction mixture and incubate for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, luminometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

CompoundTarget EnzymeIC₅₀ (nM)
Novel Triazole YCYP51 (C. albicans)15
FluconazoleCYP51 (C. albicans)35
Novel Triazole ZEGFR Kinase50
ErlotinibEGFR Kinase25

This is example data and should be replaced with actual experimental results.

Section 3: Elucidating Downstream Cellular Effects

A validated MoA requires connecting the direct target engagement and functional inhibition to the observed cellular phenotype (e.g., cell death, growth arrest). This involves investigating the downstream signaling pathways affected by the novel triazole compound.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify changes in the expression and post-translational modification (e.g., phosphorylation) of proteins involved in specific signaling pathways. For instance, if a triazole compound targets a kinase, one would expect to see a decrease in the phosphorylation of its downstream substrates.

Causality Behind the Choice: This method provides a direct link between the inhibition of a specific target and the modulation of its downstream signaling cascade, offering mechanistic insight into the compound's cellular effects.

G cluster_0 Upstream cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Triazole Novel Triazole Compound Triazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a novel triazole compound.

Cell-Based Phenotypic Assays

Ultimately, the validation of the MoA should correlate with the desired cellular outcome. A variety of cell-based assays can be used to quantify the phenotypic effects of the novel triazole compound.

CompoundAssayCell LineEC₅₀ (µM)
Novel Triazole ZCell Viability (MTT)A549 (Lung Cancer)2.1
Apoptosis (Caspase-3/7)A549 (Lung Cancer)3.5
Competitor BCell Viability (MTT)A549 (Lung Cancer)4.8
Apoptosis (Caspase-3/7)A549 (Lung Cancer)6.2
Novel Triazole YAntifungal (MIC)C. albicans0.0625 µg/mL
FluconazoleAntifungal (MIC)C. albicans0.25 µg/mL

This is example data and should be replaced with actual experimental results.[1]

Conclusion

Validating the mechanism of action of a novel triazole compound is a multifaceted process that requires a carefully planned, multi-assay approach. By integrating techniques that demonstrate direct target engagement (CETSA, affinity chromatography), quantify functional inhibition (enzyme assays), and elucidate downstream cellular consequences (Western blotting, phenotypic assays), researchers can build a robust and compelling case for their compound's MoA. This comprehensive understanding is not only essential for publication and regulatory submissions but also provides the foundational knowledge for rational drug design and the development of more effective and safer therapies.

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A Strategic Guide to Benchmarking the Preclinical Safety of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the preclinical safety profile of the novel chemical entity, 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride. Given the absence of extensive public safety data for this compound, this document serves as a strategic roadmap for researchers, toxicologists, and drug development professionals. It outlines a multi-tiered, data-driven approach to benchmark its safety against well-characterized drugs, ensuring a scientifically rigorous evaluation.

Introduction: The Imperative of Early Safety Profiling

In modern drug discovery, identifying potential safety liabilities early is paramount.[1][2] A robust preclinical safety assessment not only de-risks clinical development but also provides crucial data for candidate selection and optimization.[1][3] The subject of this guide, this compound, is a heterocyclic compound identified as a key intermediate in the synthesis of bioactive molecules, including potential antifungal and anticancer agents.[4] The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs, particularly antimycotics.[5][6] This structural alert necessitates a thorough and comparative safety evaluation.

This guide eschews a rigid template, instead presenting a logical, causality-driven workflow. We will detail the rationale for selecting appropriate benchmarks, provide validated, step-by-step experimental protocols for key in vitro safety assays, and establish a framework for interpreting the resulting data.

Rationale for Comparator Drug Selection

To contextualize the safety profile of this compound, appropriate comparators are essential. Based on its structural motifs and potential therapeutic applications, we have selected two widely-used drugs as benchmarks:

  • Fluconazole: An established triazole antifungal agent. Its structural similarity (presence of a 1,2,4-triazole ring) makes it an ideal comparator for assessing class-related toxicities.[7] Fluconazole is known to have a risk profile that includes hepatotoxicity and potential for QT interval prolongation.[8][9][10]

  • Imatinib: A tyrosine kinase inhibitor used in oncology, representing a potential application for novel heterocyclic compounds.[11] Imatinib's safety profile is well-documented and includes concerns regarding cardiotoxicity and hepatotoxicity, providing a relevant benchmark for a potential anticancer agent.[5][12][13]

By benchmarking against these drugs, we can classify the safety profile of our target compound relative to established therapeutic agents.

A Multi-Tiered Strategy for Preclinical Safety Assessment

A systematic, tiered approach is the most efficient method for preclinical safety assessment. This strategy begins with high-throughput in vitro assays to identify potential hazards early, conserving resources and guiding subsequent, more complex studies.

Safety_Assessment_Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: Data Integration & Risk Assessment cluster_2 Tier 3: In Vivo Confirmation (Forward Look) Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cardiotoxicity Cardiotoxicity Hepatotoxicity Hepatotoxicity Analysis Comparative Data Analysis (vs. Fluconazole & Imatinib) Hepatotoxicity->Analysis Generate Safety Profile InVivo Acute Toxicity Studies (e.g., Rodent MTD) Analysis->InVivo Guide Dose Selection

A tiered workflow for preclinical safety assessment.

Experimental Protocols for In Vitro Safety Profiling

The following sections provide detailed, self-validating protocols for the core in vitro assays. The choice of these assays is grounded in regulatory guidance and their proven utility in predicting potential human toxicities.[14]

General Cytotoxicity: MTT Assay

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, serving as a robust indicator of cell viability and proliferation.[15][16][17] It is a primary screen to determine the concentration range at which the compound begins to exert toxic effects on cells.

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver context, HEK293 for general context) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of "this compound," Fluconazole, and Imatinib in the appropriate cell culture medium. Treat cells with these various concentrations for 24, 48, and 72 hours.[18] Include untreated cells (negative control) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow for the reduction of MTT to formazan crystals by viable cells.[17]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[17][18]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[15]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical compound.[19][20] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive test indicates the compound can cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.[8][19]

Ames_Test_Mechanism cluster_Input cluster_Process cluster_Output Compound Test Compound (e.g., 4-TZP-HCl) Incubate Incubate Compound with Bacteria (+/- S9 Extract) Compound->Incubate Bacteria His- Salmonella (Cannot grow without Histidine) Bacteria->Incubate S9 S9 Liver Extract (Metabolic Activation) S9->Incubate Plate Plate on Histidine-deficient agar Incubate->Plate Result_Neg No Growth = Negative Result (Non-mutagenic) Plate->Result_Neg If no reverse mutation Result_Pos Colony Growth (Revertants) = Positive Result (Mutagenic) Plate->Result_Pos If reverse mutation occurs

Mechanism of the Ames bacterial reverse mutation test.

Protocol (based on OECD 471 Guideline): [8][19][20]

  • Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[8][20]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.[8]

  • Dose Selection: Use at least five different analyzable concentrations of the test compound. A preliminary cytotoxicity test is required to determine the appropriate dose range.[21]

  • Exposure: The test can be performed using the plate incorporation method or the pre-incubation method. In the pre-incubation method, the test compound, bacteria, and S9 mix (if used) are incubated together for 20-30 minutes before being mixed with overlay agar and plated.[8][20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Cardiotoxicity: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[22][23] The in vitro hERG assay is a critical component of preclinical cardiac safety assessment mandated by regulatory guidelines like ICH S7B.[23]

Protocol (Manual Patch-Clamp):

  • Test System: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.[23]

  • Conditions: Perform experiments at a physiological temperature (35-37°C).[24]

  • Voltage Protocol: Use a specific voltage-clamp protocol designed to elicit and measure the hERG current (IKr).[24]

  • Compound Application: After establishing a stable baseline current, apply at least four concentrations of the test compound, spanning a range expected to produce 20% to 80% inhibition.[24]

  • Controls: Use a vehicle control (negative control) and a known hERG inhibitor like E-4031 or dofetilide as a positive control to ensure assay sensitivity.[24]

  • Data Acquisition: Record the hERG current before and after the application of the test compound.

  • Analysis: Determine the concentration-response curve and calculate the IC50 value, the concentration at which the compound inhibits 50% of the hERG current.

Hepatotoxicity: In Vitro Assessment in HepG2 Cells

Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[25] Using a human hepatoma cell line like HepG2 allows for the assessment of multiple hepatotoxicity endpoints, including cell death, mitochondrial dysfunction, and oxidative stress.[7][26][27]

Protocol (Multi-parametric High-Content Screening):

  • Cell Culture: Culture HepG2 cells in 96- or 384-well plates.

  • Compound Exposure: Treat cells with a range of concentrations of the test and comparator compounds for various time points (e.g., 24, 48, 72 hours).[27]

  • Staining: Use a multiplexed panel of fluorescent dyes to simultaneously assess multiple cytotoxicity parameters.[7] This can include:

    • Nuclear Stain (e.g., Hoechst): To measure cell count (cell loss) and nuclear morphology (apoptosis).

    • Mitochondrial Membrane Potential Dye (e.g., TMRM): To assess mitochondrial dysfunction.

    • Oxidative Stress Indicator (e.g., CellROX Green): To measure the production of reactive oxygen species (ROS).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the changes in each parameter across different concentrations. The results can reveal the mechanisms of hepatotoxicity (e.g., mitochondrial damage, induction of apoptosis).[27]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables to facilitate a direct safety assessment against the benchmark drugs.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
4-(4H-1,2,4-Triazol-4-yl)piperidine HCl HepG2Experimental DataExperimental DataExperimental Data
HEK293Experimental DataExperimental DataExperimental Data
Fluconazole HepG2>1000>1000>1000
HEK293>1000>1000>1000
Imatinib HepG2~50-100~25-50~10-25
HEK293~50-100~25-50~10-25
Note: Values for comparator drugs are indicative and derived from public data. Experimental conditions will influence exact values.

Table 2: Comparative Genotoxicity and Cardiotoxicity Profile

CompoundAmes Test Result (with/without S9)hERG Assay IC50 (µM)
4-(4H-1,2,4-Triazol-4-yl)piperidine HCl Experimental DataExperimental Data
Fluconazole Negative48.2[21][24]
Imatinib Negative[14][28]15.6[17]
Note: A negative Ames test is a favorable outcome. A lower hERG IC50 value indicates a higher risk of cardiotoxicity.

Interpretation: The goal is to establish a safety margin. For example, a high cytotoxicity IC50 value is desirable. For the hERG assay, a large ratio between the IC50 value and the projected therapeutic plasma concentration suggests a lower clinical risk. A positive Ames test is a significant red flag requiring further investigation.

Conclusion and Forward Look

This guide outlines a foundational in vitro strategy to build a robust, comparative safety profile for this compound. The data generated from these assays will provide a critical " go/no-go " decision point. A favorable in vitro profile—characterized by low cytotoxicity, no mutagenicity, and a wide safety margin for hERG inhibition—would support progression to more advanced preclinical studies, such as in vivo acute toxicity and safety pharmacology studies in rodent models.[14] Conversely, early identification of significant liabilities allows for resource reallocation to more promising candidates or for medicinal chemistry efforts to mitigate the observed toxicities.

References

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Comparative analysis of the pharmacokinetic properties of triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of key triazole antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) properties that govern the clinical efficacy and safety of this vital class of drugs. We will explore the nuances that differentiate prominent triazoles, supported by experimental data and protocols, to inform rational drug selection and future development.

Introduction: The Clinical Significance of Triazole Pharmacokinetics

The triazole antifungals represent a cornerstone in the management of invasive and systemic fungal infections.[1][2] This class, which includes first-generation agents like fluconazole and second-generation compounds such as itraconazole, voriconazole, posaconazole, and isavuconazole, functions by inhibiting the fungal cytochrome P450 (CYP) enzyme 14-α-demethylase (CYP51A1).[3] This action disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungistatic activity.[3]

While they share a common mechanism, the clinical utility of individual triazoles varies significantly due to profound differences in their pharmacokinetic (PK) profiles.[4][5] These properties—how the body absorbs, distributes, metabolizes, and excretes the drug—dictate a compound's bioavailability, tissue penetration, potential for drug-drug interactions (DDIs), and dosing requirements.[4][5] An in-depth understanding of these ADME characteristics is therefore critical for optimizing therapeutic outcomes and minimizing toxicity.[2]

This guide will compare the PK properties of five major triazoles: fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole, providing the technical insights necessary for both clinical application and research endeavors.

Comparative Analysis of ADME Properties

The journey of a triazole drug through the body is a multi-step process. Each stage presents unique characteristics that differentiate the agents from one another. The general pathway is illustrated below.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Systemic Circulation (Plasma Protein Binding) Oral->Bloodstream Bioavailability IV Intravenous (IV) Administration IV->Bloodstream 100% Bioavailability Tissues Target Tissues (e.g., Lungs, CNS) Bloodstream->Tissues Distribution Liver Hepatic Metabolism (CYP450 Enzymes) Bloodstream->Liver Kidney Renal Excretion (Urine) Bloodstream->Kidney Tissues->Bloodstream Liver->Bloodstream Bile Biliary Excretion (Feces) Liver->Bile

Caption: General ADME pathway for triazole derivatives.

Absorption

The route and efficiency of absorption determine how much active drug reaches the systemic circulation. This is a critical parameter, especially for oral formulations.

  • Fluconazole: Exhibits excellent, near-complete oral absorption (>90% bioavailability) that is not significantly affected by food or gastric pH.[3] This predictable profile makes it a reliable agent for oral administration and facilitates easy intravenous-to-oral switching strategies.[6][7]

  • Itraconazole: Absorption is highly variable and formulation-dependent. The capsule formulation is lipophilic and requires an acidic environment and a full meal for maximal absorption.[8] Conversely, the oral solution has higher bioavailability and should be taken on an empty stomach. Co-administration with acid-reducing agents like proton pump inhibitors can significantly decrease capsule absorption.[1]

  • Voriconazole: Has good oral bioavailability (around 90%), but this is significantly reduced (by ~22%) when taken with a high-fat meal.[1][4] Therefore, it should be administered at least one hour before or after meals.

  • Posaconazole: The oral suspension formulation exhibits poor bioavailability, which is markedly improved (up to 400%) when co-administered with a high-fat meal.[8] Newer tablet and intravenous formulations have been developed to provide more consistent and predictable absorption.

  • Isavuconazole: Available as a prodrug (isavuconazonium sulfate) for both oral and IV administration. It has high oral bioavailability (>95%) that is not significantly affected by food, offering greater dosing flexibility.[9][10]

Distribution

Once in the bloodstream, triazoles distribute into various tissues. Key differentiating factors include plasma protein binding and the volume of distribution (Vd), which influence tissue penetration.

  • Fluconazole: Has low plasma protein binding (~12%) and a small Vd, but it readily penetrates various body fluids and tissues, including the cerebrospinal fluid (CSF), making it effective for treating CNS infections like cryptococcal meningitis.[3][11]

  • Itraconazole: Is highly protein-bound (>99%) and has a large Vd, indicating extensive tissue distribution. However, its penetration into the CSF is poor.

  • Voriconazole: Shows moderate protein binding (~58%) and a large Vd, allowing for good penetration into tissues, including the brain and eye.[6]

  • Posaconazole: Is extensively protein-bound (>98%) and has a very large Vd, leading to high concentrations in tissues but low levels in the CSF.

  • Isavuconazole: Also highly protein-bound (>99%) with a large Vd, suggesting wide distribution into tissues.

Metabolism

Metabolism, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, is the main source of pharmacokinetic variability and drug-drug interactions for most triazoles.[4][12][13]

  • Fluconazole: Undergoes minimal first-pass metabolism and is primarily eliminated unchanged by the kidneys.[3] It is a moderate inhibitor of CYP2C9 and CYP3A4 and a strong inhibitor of CYP2C19.[12][13]

  • Itraconazole: Is extensively metabolized by CYP3A4 into numerous metabolites, including an active metabolite, hydroxyitraconazole. It is a potent inhibitor of CYP3A4 and the P-glycoprotein (P-gp) transporter, leading to a high potential for significant DDIs.[4][12]

  • Voriconazole: Exhibits complex, non-linear pharmacokinetics due to saturable metabolism primarily by CYP2C19, with contributions from CYP2C9 and CYP3A4.[4][12] Genetic polymorphisms in the CYP2C19 enzyme can lead to wide inter-patient variability in drug exposure. It is a strong inhibitor of CYP2C19, CYP2C9, and CYP3A4.[12][13]

  • Posaconazole: Unlike other azoles, its primary elimination pathway is not CYP-mediated metabolism but rather glucuronidation (UGT). However, it is a potent inhibitor of CYP3A4.[4][12]

  • Isavuconazole: Is a substrate of CYP3A4 and a moderate inhibitor of CYP3A4. Its interaction profile is generally considered more manageable than that of itraconazole or voriconazole.[14]

CYP450_Interactions cluster_cyp CYP450 System (Liver) CYP3A4 CYP3A4 OtherDrugs Co-administered Drugs (e.g., Immunosuppressants, Statins, Anticonvulsants) CYP3A4->OtherDrugs Metabolism Of CYP2C19 CYP2C19 CYP2C19->OtherDrugs Metabolism Of CYP2C9 CYP2C9 CYP2C9->OtherDrugs Metabolism Of Voriconazole Voriconazole Voriconazole->CYP3A4 Substrate Voriconazole->CYP3A4 Inhibitor Voriconazole->CYP2C19 Substrate Voriconazole->CYP2C19 Inhibitor Itraconazole Itraconazole Itraconazole->CYP3A4 Substrate Itraconazole->CYP3A4 Potent Inhibitor Posaconazole Posaconazole Posaconazole->CYP3A4 Potent Inhibitor Fluconazole Fluconazole Fluconazole->CYP2C9 Inhibitor Bioavailability_Study_Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screening Subject Screening & Informed Consent Randomization Randomization (Group A vs. Group B) Screening->Randomization Dosing1 Overnight Fast (10h) Single Dose Admin (Group A: Test, Group B: Ref) Randomization->Dosing1 Sampling1 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) Dosing1->Sampling1 Washout Washout Period (e.g., 14 days) Sampling1->Washout Analysis Bioanalytical Analysis (LC-MS/MS of Plasma Samples) Sampling1->Analysis Dosing2 Overnight Fast (10h) Single Dose Admin (Group A: Ref, Group B: Test) Washout->Dosing2 Sampling2 Serial Blood Sampling (Same schedule as Period 1) Dosing2->Sampling2 Sampling2->Analysis PK_Calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Analysis->PK_Calc Stats Statistical Analysis (ANOVA on log-transformed data) PK_Calc->Stats

Caption: Workflow for a two-period crossover bioavailability study.

4. Blood Sampling:

  • Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Samples are drawn at pre-defined time points: pre-dose (0 hr) and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.

  • Plasma is separated by centrifugation and stored at -70°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of the triazole derivative are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • The method must demonstrate adequate sensitivity, specificity, accuracy, and precision according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Winnonln). [15]* Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-∞): AUC extrapolated to infinity.

  • An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax and AUC values to determine if the 90% confidence intervals for the ratio of the test and reference product means fall within the standard bioequivalence range of 80-125%.

Conclusion

The pharmacokinetic profiles of triazole derivatives are remarkably diverse, directly impacting their clinical application. Fluconazole offers reliability and excellent CNS penetration, while itraconazole and posaconazole require careful attention to formulation and administration with food. Voriconazole's efficacy is tempered by its complex, variable metabolism, and isavuconazole presents a more predictable profile with less food effect.

For drug development professionals, these differences underscore the importance of optimizing ADME properties to enhance clinical utility. For researchers and clinicians, a thorough understanding of these pharmacokinetic nuances is essential for selecting the appropriate agent, optimizing dosing regimens, and anticipating and managing drug-drug interactions to ensure safe and effective treatment of fungal infections.

References
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC. PubMed Central. Available at: [Link]

  • Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. PubMed. Available at: [Link]

  • The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed. Available at: [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. Semantic Scholar. Available at: [Link]

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Available at: [Link]

  • Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. springermedizin.de. Available at: [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC. NIH. Available at: [Link]

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Available at: [Link]

  • Clinical Pharmacokinetics of Triazoles in Pediatric Patients. The University of Groningen research portal. Available at: [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. Open Access Journals. Available at: [Link]

  • Summary of major pharmacokinetic characteristics of oral triazole... ResearchGate. Available at: [Link]

  • Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC. PubMed Central. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals. ResearchGate. Available at: [Link]

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. Available at: [Link]

  • Antifungals: From Pharmacokinetics to Clinical Practice. MDPI. Available at: [Link]

  • Triazole antifungal drug interactions-practical considerations for excellent prescribing. ResearchGate. Available at: [Link]

  • Summary of pharmacokinetic properties of the first and second generation triazoles. ResearchGate. Available at: [Link]

  • A Pharmacological Update of Triazole Derivative: A Review. ResearchGate. Available at: [Link]

  • Azole Antifungals Comparison - Indications and Coverage. Med Ed 101. Available at: [Link]

  • New Antifungal Agents with Azole Moieties - PMC. NIH. Available at: [Link]

  • In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. PubMed. Available at: [Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute. Haematologica. Available at: [Link]

  • The Fungus Among Us: An Antifungal Review. U.S. Pharmacist. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for the proper disposal of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Understanding the Compound: A Proactive Approach to Safety

This compound is a heterocyclic compound featuring a piperidine ring and a triazole moiety.[1][2][3] While specific toxicity data for this exact compound is not extensively published, a thorough hazard assessment can be extrapolated from the known risks associated with its structural components: piperidine and triazole derivatives.

  • Piperidine Moiety: Piperidine and its salts are known to be toxic and corrosive. Piperidine hydrochloride is classified as toxic if swallowed.[4][5] It can cause severe skin burns and eye damage.[6][7]

  • Triazole Moiety: Certain triazole derivatives are associated with hazards such as serious eye irritation, and some are suspected of causing reproductive harm.[8][9]

Given these constituent hazards, it is imperative to treat this compound with a high degree of caution. Assume it is toxic, an irritant, and potentially harmful to the environment. All handling and disposal procedures must reflect this conservative assessment.

Pre-Disposal Checklist: Setting the Stage for Safe Disposal

Before initiating the disposal process, a systematic approach is crucial to mitigate risks. This involves proper waste characterization, segregation, and containment.

Waste Characterization and Segregation:

  • Categorize: This compound should be classified as a hazardous chemical waste.

  • Segregate: Do not mix this waste with non-hazardous materials. It should be stored in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]

Container Selection and Labeling:

  • Primary Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle) that is compatible with the chemical. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any hazardous chemical requires a stringent adherence to PPE protocols. The following table summarizes the required equipment when handling this compound for disposal.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as piperidine derivatives can be toxic and corrosive upon dermal absorption.[4][7]
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes, which can cause serious eye irritation or damage.[4][8][10]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.To prevent inhalation of airborne particles, which may cause respiratory irritation.[10]

Step-by-Step Disposal Protocols

The guiding principle for the disposal of this compound is to prevent its release into the environment.[4][5][11] This substance should not be discharged into drains or sewers.

Protocol for Small Quantities (Residual Amounts)
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collection: The rinsate should be collected and treated as hazardous waste.

  • Disposal: The cleaned container can then be disposed of according to your institution's guidelines for non-hazardous waste, or as directed by your waste management provider.

Protocol for Bulk Quantities and Contaminated Materials
  • Containment: Ensure the waste is in a properly labeled, sealed, and suitable container as described in the pre-disposal checklist.

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. This is the most critical step. These companies have the facilities to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the contact information of the disposal company.

The following diagram outlines the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generated Assess Assess Quantity and Contamination Start->Assess SmallQty Small (Residual) Quantity Assess->SmallQty Residual BulkQty Bulk Quantity or Contaminated Materials Assess->BulkQty Bulk TripleRinse Triple Rinse Container with Solvent SmallQty->TripleRinse PackageWaste Package in Labeled, Sealed Container BulkQty->PackageWaste CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Cleaned Container per Institutional Guidelines TripleRinse->DisposeContainer CollectRinsate->PackageWaste End End: Disposal Complete DisposeContainer->End ArrangePickup Arrange for Professional Hazardous Waste Disposal (Incineration) PackageWaste->ArrangePickup ArrangePickup->End

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Responding to Spills and Exposures

Accidents can happen, and a prepared response is key to mitigating harm.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up:

    • Wear appropriate PPE.

    • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[4][8][12]

    • Wash the spill site with a suitable solvent and collect the cleaning materials as hazardous waste.[11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11][13]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][8][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][8]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict protocols, and preparing for emergencies, we can ensure that our scientific pursuits are conducted in a manner that protects ourselves, our colleagues, and the world around us. Always consult your institution's specific safety guidelines and your local regulations.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4h-1,2,4-triazol-4-yl)piperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2h-1,2,3-triazol-2-yl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Piperidine. ECHA. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Piperidine, 4-(4-methyl-4H-1,2,4-triazol-3-yl)-. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

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Navigating the Unseen: A Practical Guide to Handling 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these, 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride, a heterocyclic amine, represents a scaffold of significant interest. As we venture into the unknown, a robust understanding of safe handling practices is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

I. Hazard Assessment: Understanding the Risk Profile

The structure of this compound, featuring a piperidine ring, a triazole ring, and a hydrochloride salt, suggests several potential hazards that must be addressed.

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive. Piperidine hydrochloride is classified as toxic if swallowed[1][2].

  • Triazole Moiety: Triazole compounds can exhibit a range of biological activities and may be irritating to the eyes and skin[3][4].

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may pose an inhalation hazard if handled as a dust. Contact with skin and eyes should be avoided.

Based on these structural alerts, we must assume the compound may be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Harmful if inhaled as a dust.

A thorough risk assessment should be conducted before any handling of this compound.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity. The following table outlines the recommended PPE for various operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[5]Nitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat[5]NIOSH-approved respirator with a particulate filter (N95 or higher)
Conducting reactions Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatAs needed, based on ventilation and potential for aerosolization
Handling spills Chemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with a combination organic vapor/particulate cartridge
The Rationale Behind PPE Selection: A Deeper Dive
  • Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection against splashes and airborne particles, which is critical when handling a potentially corrosive and irritating substance[5].

  • Hand Protection: Double-gloving with nitrile or neoprene gloves offers a dual barrier against chemical permeation. It is crucial to inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat protects against splashes and incidental contact[5]. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Due to the potential for airborne dust, especially during weighing, a NIOSH-approved respirator is essential to prevent inhalation. The choice of cartridge should be based on a comprehensive risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess the Task (e.g., weighing, reaction, cleanup) EyeFace Eye/Face Protection (Goggles, Face Shield) Assess Task->EyeFace Splash/Aerosol Potential Hand Hand Protection (Gloves) Assess Task->Hand Direct Contact Body Body Protection (Lab Coat, Apron) Assess Task->Body Splash/Spill Potential Assess Quantity Assess the Quantity of Compound Assess Quantity->Body Large Quantity Assess Environment Assess the Environment (e.g., fume hood, open bench) Respiratory Respiratory Protection (Respirator) Assess Environment->Respiratory Inadequate Ventilation

Caption: PPE Selection Workflow for Handling this compound.

III. Operational Plan: From Benchtop to Waste

A meticulous operational plan ensures that safety is integrated into every step of the experimental workflow.

A. Engineering Controls
  • Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure that a spill kit and emergency contact information are readily accessible.

  • Weighing:

    • Wear all recommended PPE for this high-risk operation.

    • Use a balance with a draft shield inside the fume hood.

    • Handle the solid with care to minimize dust generation.

    • Clean the balance and surrounding area with a damp cloth immediately after use.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction and Work-up:

    • Conduct all reactions in a fume hood.

    • Use appropriate glassware and equipment for the scale of the reaction.

    • Monitor the reaction closely for any unexpected changes.

C. Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent.

    • Collect the contaminated absorbent in a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spread of the spill.

    • Follow institutional procedures for major chemical spills.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][6]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[3][6].

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[6].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1][6].

IV. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed container.

    • The container should be labeled with the full chemical name and a hazard warning.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, sealed, and properly labeled waste container.

    • Do not mix with incompatible waste streams. Heterocyclic compounds should be disposed of according to institutional and local regulations[7].

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent.

    • Collect the rinse solvent as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.

V. Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is a testament to a laboratory's commitment to safety and scientific excellence. By adopting a proactive and informed approach to hazard assessment, PPE selection, and operational planning, researchers can confidently explore the scientific potential of this compound while ensuring a safe and secure working environment. Remember, safety is not a static protocol but a continuous process of learning, vigilance, and adaptation.

VI. References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 19, 2026, from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment (PPE) in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 19, 2026, from [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 19, 2026, from [Link]

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Retrosynthesis Analysis

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4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.